2-(trifluoromethyl)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHVHZJGQWMBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448762 | |
| Record name | 2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51310-54-4 | |
| Record name | 2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51310-54-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Fluorinated Scaffold
An In-Depth Technical Guide to 2-(Trifluoromethyl)-1H-indole (CAS: 51310-54-4)
In the landscape of medicinal chemistry, the indole core is a quintessential "privileged scaffold," a framework renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this core is a cornerstone of modern drug design. The introduction of a trifluoromethyl (CF₃) group, particularly at the 2-position, represents a powerful tactic to modulate a molecule's pharmacological profile.[2]
The CF₃ group is a bioisostere for chlorine but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a compound's characteristics.[3] Specifically, incorporating a CF₃ group can:
-
Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1][3]
-
Increase Lipophilicity : This property can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability.[1][2]
-
Modulate Receptor Binding : The steric bulk and electronic effects of the CF₃ group can alter the conformation of a molecule, leading to stronger and more selective interactions with biological targets.[1][3]
This guide provides a comprehensive technical overview of this compound, a key building block that leverages these advantages. We will explore its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 51310-54-4 | [4] |
| Molecular Formula | C₉H₆F₃N | [4] |
| Molecular Weight | 185.15 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 106-110 °C | |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | [4] |
| InChI | 1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | [4] |
| InChIKey | QFHVHZJGQWMBTE-UHFFFAOYSA-N | [4] |
Synthesis Methodologies: Constructing the Core
The construction of the this compound scaffold can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This modern, one-pot approach offers an efficient and regioselective route to 2-(trifluoromethyl)indoles.[5][6] The causality behind this method's success lies in the use of a stable, easy-to-handle copper-trifluoromethylating reagent (CuCF₃), often derived from the inexpensive industrial byproduct fluoroform (HCF₃).[6][7] The reaction proceeds through a domino sequence, ensuring the CF₃ group is unambiguously placed at the 2-position.[5]
Caption: Domino synthesis of this compound.
Detailed Experimental Protocol:
-
Reactants: A solution of the starting 2-alkynylaniline and the fluoroform-derived CuCF₃ reagent are combined in a suitable solvent.[5][7]
-
Protecting Groups: N-tosyl or N-mesyl derivatives of the aniline are often crucial for successful cyclization and product formation.[5]
-
Additives & Conditions: The reaction is typically influenced by additives like tetramethylethylenediamine (TMEDA), which can act as both a ligand and a carbon donor in subsequent transformations (e.g., to form 3-formyl derivatives).[5] The reaction is heated to facilitate the domino sequence.
-
Workup: Standard aqueous workup and purification by column chromatography yield the final product.
-
Causality: The reaction is initiated by the addition of the CF₃ radical to the alkyne. This is followed by an intramolecular cyclization of the resulting vinyl radical onto the aniline ring, which, after rearomatization, yields the indole core. The N-protecting group facilitates the cyclization by modulating the electronics of the aniline nitrogen.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful, and versatile method for constructing indoles, discovered by Emil Fischer in 1883.[8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[9] To synthesize this compound, a trifluoromethyl-containing ketone is required.
Caption: Workflow of the Fischer indole synthesis.
Detailed Experimental Protocol:
-
Step 1: Hydrazone Formation: Phenylhydrazine is condensed with a trifluoromethyl ketone (e.g., 1,1,1-trifluoro-3-phenylacetone) in a solvent like acetic acid.[9] This step often occurs readily upon mixing the reactants.
-
Step 2: Cyclization: The formed hydrazone (which can be isolated or used in situ) is heated in the presence of an acid catalyst.[9]
-
Catalyst Choice: The causality of the catalyst is critical. Brønsted acids (e.g., polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are used to promote the key tautomerization and subsequent[7][7]-sigmatropic rearrangement.[8][10]
-
Mechanism: The acid protonates the hydrazone, which tautomerizes to an ene-hydrazine. This intermediate undergoes a[7][7]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to form the stable indole ring.[8][9]
-
Workup: The reaction mixture is cooled, neutralized, and the product is extracted and purified, typically by chromatography or recrystallization.
Chemical Reactivity and Derivatization
The presence of the strongly electron-withdrawing CF₃ group at the C2 position significantly influences the reactivity of the indole ring. This deactivates the C2 position towards electrophilic attack and increases the acidity of the N-H proton compared to unsubstituted indole. The C3 position remains the most nucleophilic carbon, making it the primary site for electrophilic substitution.
Caption: Key reactive sites of this compound.
Key Reactions:
-
N-Functionalization: The increased acidity of the N-H proton facilitates deprotonation with a suitable base (e.g., NaH), allowing for subsequent alkylation, acylation, or arylation at the nitrogen atom.
-
C3-Electrophilic Substitution: The electron-rich C3 position readily undergoes electrophilic substitution reactions. For example, 3-formyl-2-(trifluoromethyl)indoles can be synthesized, which are valuable intermediates for further elaboration.[5][11]
-
Ring Functionalization: Standard aromatic substitution reactions (e.g., halogenation, nitration) can be performed on the benzene portion of the indole core, providing further handles for diversification, such as in cross-coupling reactions.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not just a synthetic target but a crucial starting point for the development of novel therapeutics. The trifluoromethyl indole scaffold is found in molecules targeting a wide range of diseases.[1][2][12]
-
Anti-inflammatory Agents: A 2-trifluoromethyl analogue of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin was found to be a potent and selective COX-2 inhibitor, highlighting the scaffold's potential in developing safer anti-inflammatory drugs.[13] Derivatives have also been investigated as inhibitors of the interleukin-1 (IL-1) receptor, a key target in inflammatory diseases.[14][15]
-
Anticancer and Kinase Inhibitors: The indole scaffold is a common feature in kinase inhibitors.[16] Fluorination can enhance binding affinity and selectivity, making this compound a valuable building block for designing new anticancer agents.[16][17]
-
CNS Agents: The enhanced lipophilicity imparted by the CF₃ group can improve a drug's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[3] This makes the scaffold relevant for developing treatments for neurological disorders.[18]
Caption: Drug discovery workflow using the indole scaffold.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and causes skin, eye, and respiratory irritation.[4]
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| STOT SE 3 | H335 | May cause respiratory irritation | [4] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19][20]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[19][20] Avoid breathing dust.[21]
-
Handling: Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke when using this product.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][22] Store locked up.[19]
Conclusion
This compound (CAS 51310-54-4) is more than a simple heterocyclic compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The trifluoromethyl group at the C2 position confers enhanced metabolic stability, lipophilicity, and unique electronic properties that are highly desirable in drug candidates. With robust and versatile synthetic routes available, this scaffold provides researchers with a reliable starting point for exploring new chemical space. Its proven applicability in developing potent anti-inflammatory, anticancer, and CNS-active agents ensures that this compound will remain a molecule of significant interest in the ongoing quest for novel and more effective therapeutics.
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Retrieved from [Link]
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. Retrieved from [Link]
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Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved from [Link]
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Retrieved from [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (2022). Organic Chemistry Frontiers. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Pharmaceuticals. Retrieved from [Link]
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Fischer Indole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
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5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. (2020). Archiv der Pharmazie. Retrieved from [Link]
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Muzalevskiy, V. M., et al. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules. Retrieved from [Link]
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5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. (2020). PubMed. Retrieved from [Link]
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Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 2-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore modern synthetic strategies, and analyze its reactivity. Furthermore, this guide will detail the spectroscopic signature of the molecule and discuss its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of the Trifluoromethyl Group in Indole Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold, as seen in this compound, profoundly modulates the molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group enhances metabolic stability by blocking sites susceptible to enzymatic degradation, increases lipophilicity which can improve cell permeability and bioavailability, and can strengthen binding affinity to biological targets.[2] These attributes make this compound a highly valuable building block in the design of novel therapeutics.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount. Herein, we provide the key identifiers and physicochemical properties of this compound.
IUPAC Name and Structural Information
-
IUPAC Name: this compound[3]
-
CAS Number: 51310-54-4[4]
-
Molecular Formula: C₉H₆F₃N[4]
-
Molecular Weight: 185.15 g/mol [4]
-
Canonical SMILES: C1=CC=C2C(=C1)C=C(N2)C(F)(F)F[3]
-
InChI: InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H[3]
-
InChIKey: QFHVHZJGQWMBTE-UHFFFAOYSA-N[3]
Figure 1: Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Appearance | White to yellow to light brown powder or solid | [5] |
| Melting Point | 106-110 °C | [4] |
| Boiling Point | 256.7 °C (Predicted) | [6] |
| pKa (N-H) | Estimated to be lower than indole (pKa ≈ 17 in DMSO) due to the electron-withdrawing CF3 group.[7] | N/A |
| Solubility | While quantitative data is not readily available, it is expected to have good solubility in polar apathetic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol.[8] | N/A |
Synthesis Strategies
The synthesis of this compound has been approached through various methods, with modern strategies focusing on efficiency and regioselectivity.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A highly efficient one-pot method involves the domino trifluoromethylation/cyclization of readily available 2-alkynylanilines.[9] This strategy utilizes a fluoroform-derived CuCF₃ reagent, ensuring precise placement of the trifluoromethyl group at the 2-position of the indole core.[9]
Figure 2: Domino synthesis of this compound.
Experimental Protocol: Domino Trifluoromethylation/Cyclization
-
To a solution of the 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), add the fluoroform-derived CuCF₃ reagent (typically 1.5-2.0 equiv).
-
The reaction mixture is then heated under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay between the electron-rich indole nucleus and the strongly electron-withdrawing trifluoromethyl group.
N-H Acidity
The N-H proton of the indole ring is acidic. The presence of the electron-withdrawing CF₃ group at the 2-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation with a suitable base (e.g., NaH, K₂CO₃) for subsequent N-alkylation or N-arylation reactions.[7]
Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most reactive.[10] However, the electron-withdrawing CF₃ group at the C2 position deactivates the pyrrole ring towards electrophilic substitution. Consequently, electrophilic attack is more likely to occur on the benzene ring, with the regioselectivity being influenced by the specific electrophile and reaction conditions.
Figure 3: Reactivity of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the C3-H proton. The N-H proton will likely appear as a broad singlet. The chemical shifts of the protons on the pyrrole ring will be influenced by the CF₃ group.[11]
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the C2 and C3 carbons will be significantly affected by the trifluoromethyl substituent.[12]
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single sharp signal for the three equivalent fluorine atoms of the CF₃ group.[13] The chemical shift of this signal is a characteristic feature of the trifluoromethyl group attached to an aromatic system.[14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (typically around 3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹).[15] Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are also expected, typically in the region of 1350-1100 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) at m/z 185 should be observable. Common fragmentation patterns for indoles involve the loss of HCN. For this compound, fragmentation may also involve the loss of the CF₃ radical, leading to a significant peak at m/z 116.[16][17]
Applications in Research and Development
The unique properties imparted by the trifluoromethyl group make this compound a valuable scaffold in several areas of research and development.
Medicinal Chemistry
This compound and its derivatives are extensively used as key intermediates in the synthesis of pharmaceuticals. They have been incorporated into molecules targeting a wide range of diseases, including:
-
Anticancer agents: The cytotoxic effects of various indole derivatives have been well-documented, with some showing promise in inducing apoptosis in cancer cells.[18]
-
Antidepressants and Antipsychotics: The indole nucleus is a core component of many centrally acting agents, and the CF₃ group can enhance metabolic stability and binding affinity.[6]
-
Antimicrobials: Indole-based compounds have shown activity against various microbial pathogens.[1]
Materials Science
The electronic properties of this compound make it a candidate for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
This compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Hazard Statements: H301, H315, H319, H335[4]
-
Precautionary Statements: P301 + P310 + P330, P302 + P352, P305 + P351 + P338[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a pivotal molecule in contemporary chemical research, particularly in the pharmaceutical industry. Its synthesis has been refined to be highly efficient, and its unique physicochemical properties, conferred by the trifluoromethyl group, offer significant advantages in the design of new bioactive compounds. A thorough understanding of its reactivity and spectroscopic characteristics is essential for its effective utilization in the development of next-generation therapeutics and advanced materials.
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine notes. Retrieved January 11, 2026, from [Link]
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Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 2-Trifluoromethyl Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic pharmaceuticals. The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the C-2 position, dramatically alters the molecule's physicochemical profile. The high electronegativity and metabolic robustness of the C-F bond impart unique properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making 2-(trifluoromethyl)-1H-indole a highly valuable building block in modern drug discovery.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailing not only its characteristic values but also the experimental methodologies required for their rigorous determination and validation.
Core Physicochemical Data
A summary of the fundamental physical properties of this compound is presented below. These values serve as a baseline for identity and purity confirmation in a research setting.
| Property | Value | Source(s) |
| CAS Number | 51310-54-4 | [3] |
| Molecular Formula | C₉H₆F₃N | |
| Molecular Weight | 185.15 g/mol | |
| Appearance | Solid, white to off-white or pale beige powder | [4] |
| Melting Point | 106-110 °C | |
| Boiling Point | 256.7 °C (Predicted) |
Solid-State Properties: Melting Point and Polymorphism
The melting point is a critical indicator of a crystalline solid's purity. For this compound, a sharp melting range within the established 106-110 °C window is indicative of high purity. A broadened melting range at a lower temperature typically suggests the presence of impurities.
Field Insight: The Potential for Polymorphism
For indole derivatives intended for pharmaceutical development, assessing polymorphism—the ability of a compound to exist in multiple crystalline forms—is crucial. Different polymorphs can exhibit distinct solubility, stability, and bioavailability profiles. While specific polymorphic studies on this compound are not widely published, the phenomenon is well-documented in related indole structures, such as 5-methoxy-1H-indole-2-carboxylic acid.[5] Therefore, comprehensive solid-state characterization using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) is strongly recommended during late-stage development to identify and control the desired crystalline form.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the use of a standard digital melting point apparatus, a reliable and common method for this determination.
Causality: The capillary method ensures uniform and controlled heating of a small, tightly packed sample, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Crush the solid into a fine powder using a spatula.
-
Gently tap the open end of a melting point capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 1-2 mm.[6][7]
-
-
Measurement:
-
Insert the prepared capillary tube into the sample holder of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10 °C/min) to quickly approach the expected melting point (approx. 100 °C).[8]
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.[8]
-
Observe the sample closely through the viewing lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation:
-
Allow the apparatus to cool.
-
Perform at least two additional measurements with fresh samples to ensure reproducibility. The recorded ranges should be consistent.
-
Acidity and Ionization State (pKa)
The acidity of the indole N-H proton is a key determinant of the molecule's behavior in biological systems and its suitability for various chemical reactions. The electron-withdrawing nature of the C2-trifluoromethyl group is expected to increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted indole (pKa ≈ 16-17). Precise pKa determination is essential for designing salt-formulation strategies and predicting absorption and distribution behavior.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a highly precise technique for determining pKa values by monitoring pH changes during titration with a strong base.[9][10]
Causality: As a strong base (e.g., NaOH) is added to a solution of the weak acid (this compound), the acid is neutralized. The pH changes slowly in the buffer region where both the acid and its conjugate base are present. At the half-equivalence point—where exactly half of the acid has been neutralized—the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the acid.
Caption: Workflow for pKa determination via potentiometric titration.
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.
-
Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) due to its poor water solubility. Add this to a solution of 0.15 M KCl to maintain constant ionic strength.[9]
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved CO₂.[9]
-
-
Titration:
-
Immerse the calibrated pH electrode into the stirred sample solution.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.
-
Divide the equivalence point volume by two to find the half-equivalence point volume.
-
Locate the pH on the original titration curve that corresponds to the half-equivalence point volume. This pH value is the pKa of the compound.[9]
-
Solubility Profile
Solubility is a critical parameter for both chemical synthesis (reaction solvent selection) and drug development (formulation, absorption). The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity.[11] Consequently, this compound is expected to be poorly soluble in water but soluble in common organic solvents. A systematic solubility assessment is essential.
Experimental Protocol: Qualitative Solubility Determination
This hierarchical protocol efficiently classifies the compound based on its solubility in a series of aqueous and organic solvents, providing insight into its acidic/basic character.
Causality: This workflow systematically tests solubility based on the "like dissolves like" principle and acid-base chemistry.[12] Insolubility in water suggests a nonpolar or weakly polar nature. Solubility in ether confirms its organic character. Lack of solubility in aqueous acid (HCl) rules out significant basicity, while lack of solubility in aqueous base (NaOH) rules out significant acidity, which is expected for an indole with a pKa well above physiological pH. Finally, solubility in concentrated sulfuric acid can indicate the presence of heteroatoms capable of being protonated by a very strong acid.
Caption: Systematic workflow for determining the solubility class of an organic compound.
-
Setup: For each test, add approximately 25 mg of this compound to a small test tube. Add 0.75 mL of the specified solvent in portions, shaking vigorously after each addition.[13]
-
Step 1: Water.
-
Result: Expected to be insoluble . Proceed to Step 2.
-
-
Step 2: 5% NaOH Solution.
-
Rationale: To test for acidic functional groups. The indole N-H is not acidic enough to be deprotonated by dilute NaOH.
-
Result: Expected to be insoluble . Proceed to Step 3.
-
-
Step 3: 5% HCl Solution.
-
Rationale: To test for basic functional groups. The indole nitrogen is not basic.
-
Result: Expected to be insoluble . Proceed to Step 4.
-
-
Step 4: Concentrated H₂SO₄.
-
Rationale: A very strong acid that can protonate weak Lewis bases, such as the nitrogen heteroatom.
-
Result: Expected to be soluble (Class N - Neutral).[13]
-
-
Step 5: Organic Solvents.
-
Separately test solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH), and Tetrahydrofuran (THF). The compound is expected to show good solubility in these solvents.
-
Spectroscopic Profile
The spectroscopic profile is the definitive fingerprint of a molecule. A combination of NMR, IR, and Mass Spectrometry is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the unique fluorine environment.
| Nucleus | Expected Chemical Shifts (δ) and Coupling | Rationale |
| ¹H NMR | ~8.2-8.5 ppm (br s, 1H, N-H)~7.0-7.8 ppm (m, 5H, Ar-H & C3-H) | The N-H proton is typically broad and downfield. The aromatic protons will appear in their characteristic region. The C3-H will be a singlet or narrowly coupled multiplet, likely shifted downfield due to the adjacent electron-withdrawing CF₃ group. |
| ¹³C NMR | ~110-140 ppm (Ar-C)~122 ppm (q, ¹JCF ≈ 270 Hz, C F₃)~135 ppm (q, ²JCF ≈ 35 Hz, C 2) | The carbon of the CF₃ group will appear as a characteristic quartet with a large one-bond C-F coupling constant. The C2 carbon to which it is attached will also be a quartet with a smaller two-bond coupling.[14][15] |
| ¹⁹F NMR | ~ -60 to -65 ppm (s, 3F) | The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet in a proton-decoupled spectrum. The chemical shift is characteristic for a CF₃ group attached to an aromatic system.[14][16] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| N-H Stretch | 3250 - 3550 | Medium, potentially broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to strong, multiple bands |
| C-F Stretch | 1000 - 1400 | Strong, often multiple bands |
Field Insight: The C-F stretching region is often complex and can overlap with the fingerprint region. However, the presence of very strong absorptions in the 1000-1400 cm⁻¹ range is a hallmark of fluorinated compounds.[7] The N-H stretch around 3400 cm⁻¹ is a key identifier for the indole core.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural elucidation.
-
Molecular Ion (M⁺•): The primary peak corresponding to the intact molecule is expected at m/z = 185. Due to the stable aromatic system, this peak should be reasonably intense under Electron Ionization (EI) conditions.[17]
-
Key Fragmentation: The fragmentation of trifluoromethyl-substituted heterocycles is well-documented.[18] Common fragmentation pathways include:
-
Loss of a fluorine radical (M - 19): A peak at m/z = 166.
-
Loss of the trifluoromethyl radical (M - 69): A significant peak at m/z = 116 is highly characteristic. This fragmentation is often favored due to the stability of the resulting cation.[19]
-
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound. Fluorinated indoles generally exhibit high chemical and metabolic stability, but are susceptible to degradation under certain conditions.[20][21]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere is recommended to minimize thermal degradation.
-
Light: The indole ring can be susceptible to photodegradation. Store the compound in amber vials or in a dark location to protect it from light.
-
Atmosphere: The indole nucleus can be prone to oxidation. For long-term storage, it is best practice to store the solid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
pH: Indoles can be unstable under strongly acidic conditions, which can lead to polymerization. Avoid contact with strong acids during storage and handling.
References
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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Schultz, F. D. (2017). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 94(3), 350-354. [Link]
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ECETOC. (2011). Technical Report No. 112: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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Wang, L., et al. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. [Link]
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Mansour, H. (2021). experiment (1) determination of melting points. [Link]
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Avram, R., Cohen, R., & Palmer, A. G. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 83, 168-179. [Link]
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Sigma-Aldrich. (2019). IR Spectrum Table & Chart. ResearchGate. [Link]
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Ríos-Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(8), 655-660. [Link]
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University of Colorado Boulder. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Ibañez, C. F., et al. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(10), 2487. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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SpectraBase. (n.d.). 2-Phenyl-3-trifluoromethyl-1H-indole. [Link]
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Gotting, K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic Letters, 22(16), 6434–6438. [Link]
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Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55053. [Link]
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Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. [Link]
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Millich, F., & Lin, C. J. (2010). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Fischer, D., et al. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
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Wolska, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(14), 5396. [Link]
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ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]
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Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]
-
Hansch, C., & Leo, A. (1987). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 76(8), 663-665. [Link]
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2-(trifluoromethyl)-1H-indole melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1H-indole: Melting Point and Solubility
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound (CAS No: 51310-54-4), a critical building block in modern medicinal chemistry and materials science. The introduction of the trifluoromethyl (CF₃) group at the 2-position of the indole scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a desirable moiety in drug design.[1] This document details the experimentally determined melting point and provides a robust framework for understanding and determining its solubility profile. Detailed, field-proven protocols for the experimental determination of these properties are provided to ensure methodological rigor and reproducibility in a research setting.
Introduction: The Significance of this compound
The indole nucleus is a cornerstone of pharmaceutical chemistry, present in a vast array of biologically active molecules. Strategic functionalization of the indole ring is a primary tactic for optimizing drug-like properties. The this compound variant has garnered significant attention for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
-
Lipophilicity and Binding: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its binding affinity to hydrophobic pockets within biological targets.
-
Electronic Modulation: As a potent electron-withdrawing group, the CF₃ substituent significantly alters the electron density of the indole ring, influencing its pKa and hydrogen bonding capabilities.
These attributes make this compound a key intermediate in the synthesis of pharmaceuticals, including antidepressants, antipsychotics, antimicrobials, and anticancer agents.[1] A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is therefore a prerequisite for its effective use in synthesis, purification, formulation, and screening.
Physicochemical and Structural Properties
A summary of the core physicochemical and structural identifiers for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | [1][2] |
| Molecular Weight | 185.15 g/mol | [1][2][3] |
| CAS Number | 51310-54-4 | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 106-110 °C | [1][2][4] |
Melting Point Analysis
The melting point is a critical indicator of a compound's purity and identity. For this compound, the melting point is consistently reported in a narrow range, which is indicative of a stable, crystalline solid under standard conditions.
Experimentally Determined Melting Point
The accepted melting point for this compound is 106-110 °C .[1][2][4] This relatively sharp range suggests a high degree of purity for commercially available reagents. A broad melting range (i.e., greater than 5 °C) in an experimental sample would typically indicate the presence of impurities, which disrupt the crystalline lattice and lead to melting point depression.
Causality of Experimental Protocol: Melting Point Determination
The choice of a capillary melting point apparatus is standard practice due to its precision, small sample requirement, and ability to control the heating rate. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range from the onset of liquefaction to complete clarity.
3.2.1. Standard Operating Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Phase): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~90 °C).
-
Ramped Heating (Measurement Phase): Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
3.2.2. Workflow Visualization: Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Solubility Profile: Prediction and Experimental Determination
While specific quantitative solubility data for this compound is not widely published, an accurate prediction can be made based on its structure and the principle of "like dissolves like." The indole nitrogen provides a site for hydrogen bonding, while the trifluoromethyl group significantly increases lipophilicity.
Predicted Solubility in Common Laboratory Solvents
Based on the structure, the following solubility profile is anticipated. This serves as a starting point for solvent selection in synthesis, chromatography, and screening assays.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO can effectively solvate the N-H group of the indole. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions with the solute. | |
| Acetonitrile (ACN) | Moderate | The polar nature of ACN suggests good solubility, though it is a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to High | The overall lipophilic character of the molecule, enhanced by the CF₃ group, should allow for good solubility in this common organic solvent. |
| Toluene | Low to Moderate | The aromatic nature of toluene can engage in π-stacking with the indole ring, but the polarity mismatch may limit high solubility. | |
| Polar Protic | Methanol (MeOH) / Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, their polarity may be less ideal than polar aprotic solvents for this highly lipophilic molecule. |
| Water | Very Low | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding sites to overcome the strong cohesive forces of water. |
Causality of Experimental Protocol: Solubility Determination
The equilibrium shake-flask method is the gold standard for determining solubility. It ensures that the solution reaches saturation, providing a thermodynamically stable and accurate measurement. The key principles are:
-
Excess Solute: Using an excess of the solid ensures that the solvent becomes fully saturated.
-
Equilibration: Agitating the mixture for a prolonged period (24-72 hours) allows the system to reach equilibrium between the dissolved and undissolved states.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
Quantification: After filtration to remove undissolved solid, the concentration of the solute in the saturated solution is determined using a precise analytical technique like HPLC or UV-Vis spectroscopy.
4.2.1. Standard Operating Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. (Note: "Excess" means visible solid remains after equilibration).
-
Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for 24-72 hours.
-
Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully withdraw a supernatant aliquot. Immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a prepared calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
4.2.2. Workflow Visualization: Shake-Flask Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Conclusion
This compound is a compound of high strategic value in chemical research and development. Its melting point of 106-110 °C is well-established and serves as a reliable benchmark for purity. While quantitative solubility data is sparse, its structural features suggest high solubility in polar aprotic solvents like DMSO and moderate to high solubility in common organic solvents like dichloromethane, with poor aqueous solubility. The detailed protocols provided in this guide offer a robust framework for researchers to experimentally verify these critical physicochemical parameters, ensuring data integrity and facilitating the compound's seamless integration into drug discovery and materials science workflows.
References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Trtrifluoromethyl)-1H-indole
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic introduction of a trifluoromethyl (CF₃) group into the indole scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding affinity.[1] A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation and quality control in synthetic and medicinal chemistry workflows.
This document will delve into the theoretical underpinnings of the spectrum, predict chemical shifts and coupling constants based on first principles and analogous structures, provide a detailed experimental protocol for data acquisition, and present the information in a clear, structured format for researchers, scientists, and drug development professionals.
Molecular Structure and Proton Environments
The structure of this compound features a bicyclic system with six unique proton environments. The powerful electron-withdrawing nature of the trifluoromethyl group at the C2 position is the dominant factor influencing the electronic environment of the indole ring, leading to significant deshielding of nearby protons.[2][3]
Below is a diagram illustrating the molecular structure and the standard numbering convention for the indole ring, which will be used throughout this guide for proton assignments.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common choice) in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak can be used for referencing, but tetramethylsilane (TMS) is preferred for precise calibration (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is crucial for achieving sharp lines and resolving fine coupling patterns. [4] * Set appropriate acquisition parameters. A standard ¹H experiment on a 400 or 500 MHz spectrometer is sufficient. Key parameters include:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Angle: 30° to 45° to ensure adequate signal without saturation.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full spin relaxation.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals. The relative integrals should correspond to the number of protons in each environment (1:1:1:1:1:1).
-
Analyze the peak multiplicities and measure the coupling constants (J-values) to confirm proton-proton connectivities.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic features are the downfield, potentially broad N-H signal, a complex four-proton pattern in the aromatic region, and a characteristically deshielded singlet or narrow quartet for the H3 proton. The strong electron-withdrawing effect of the trifluoromethyl group is the primary determinant of the observed chemical shifts. By following the detailed protocol provided, researchers can reliably obtain and interpret a high-quality spectrum, confirming the identity and purity of this important synthetic building block.
References
-
ResearchGate. (n.d.). ¹H NMR chemical shift assignments for M2 compared with several indole... [Table]. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2024). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds. [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
PubMed. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. National Center for Biotechnology Information. [Link]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]
-
NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. National Institutes of Health. [Link]
-
Tandfonline. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. National Center for Biotechnology Information. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Royal Society of Chemistry. [Link]
-
MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
PubMed. (n.d.). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of 2-(Trifluoromethyl)-1H-indole
This in-depth technical guide provides a comprehensive overview of the principles and practical applications of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-(trifluoromethyl)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental best practices, and interpretative nuances of ¹⁹F NMR as a powerful analytical tool in modern chemistry.
Introduction: The Unique Lens of ¹⁹F NMR in Fluorine Chemistry
Fluorine-19 (¹⁹F) NMR spectroscopy stands as a cornerstone analytical technique in the study of organofluorine compounds, a class of molecules with ever-expanding significance in pharmaceuticals, agrochemicals, and materials science.[1][2] The ¹⁹F nucleus possesses a unique set of properties that make it an ideal NMR probe: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton (¹H) nucleus.[3][4]
A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm.[3] This wide dispersion minimizes signal overlap and enhances the sensitivity of the ¹⁹F nucleus to subtle changes in its local electronic environment.[5] Consequently, ¹⁹F NMR is an exquisitely sensitive tool for elucidating molecular structure, studying intermolecular interactions, and monitoring chemical reactions involving fluorinated species.
The trifluoromethyl (-CF₃) group, a common motif in medicinal chemistry, imparts unique physicochemical properties to organic molecules, including increased metabolic stability and enhanced binding affinity.[5] The ¹⁹F NMR analysis of molecules like this compound is therefore crucial for understanding their behavior and optimizing their properties for various applications.
Spectral Characteristics of this compound: A Predictive Analysis
Chemical Shift (δ)
The chemical shift of the -CF₃ group in this compound is anticipated to appear in the upfield region of the ¹⁹F NMR spectrum, a characteristic feature of trifluoromethyl groups attached to aromatic systems.[3] Based on the reported ¹⁹F NMR data for 3-benzyl-2-(trifluoromethyl)-1H-indole and its derivatives, the chemical shift for the -CF₃ group in this compound is expected to be approximately -59.1 ppm when measured in deuterated chloroform (CDCl₃) and referenced to an external standard.[6] In a similar compound, 5-fluoro-2-(trifluoromethyl)-indole, the -CF₃ group's chemical shift is also in this region, though it is influenced by the additional fluorine atom.[7]
Several factors can influence the precise chemical shift of the -CF₃ group:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment of the fluorine nuclei, leading to shifts of several ppm.[8]
-
Substituents on the Indole Ring: Electron-donating or electron-withdrawing groups on the indole scaffold will modulate the electron density at the 2-position, thereby influencing the shielding of the fluorine nuclei and causing a shift in the resonance.
-
Intermolecular Interactions: Hydrogen bonding involving the indole N-H can also impact the electronic environment of the nearby -CF₃ group.
Coupling Constants (J)
The ¹⁹F NMR spectrum of this compound is expected to exhibit through-bond scalar couplings (J-couplings) to neighboring protons.
-
⁴J(H,F) Coupling: A four-bond coupling is expected between the three equivalent fluorine atoms of the -CF₃ group and the proton at the 3-position of the indole ring (H-3). This will result in the ¹⁹F signal appearing as a narrow quartet, and conversely, the H-3 signal in the ¹H NMR spectrum will appear as a quartet. The magnitude of this coupling is typically small, on the order of 1-3 Hz.
-
Long-Range Couplings: Weaker, long-range couplings to other protons on the indole ring may also be observable, particularly with high-resolution instrumentation.
It is important to note that in a ¹H-decoupled ¹⁹F NMR experiment, these couplings will be removed, and the -CF₃ signal will collapse into a singlet. This is a common practice to simplify the spectrum and improve the signal-to-noise ratio.[6]
Experimental Protocol for ¹⁹F NMR Analysis
Acquiring a high-quality ¹⁹F NMR spectrum of this compound requires careful attention to sample preparation and instrument parameters. The following protocol provides a robust framework for this analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
For accurate chemical shift referencing, add a small amount of an internal standard. While trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is a common choice, an external reference can also be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer equipped with a broadband probe capable of detecting ¹⁹F.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range of the -CF₃ group (e.g., from -50 to -70 ppm).
-
Set the transmitter offset to the approximate center of the expected signal.
-
Use a 90° pulse angle for optimal signal intensity.
-
Set the relaxation delay (D1) to at least 5 times the longitudinal relaxation time (T₁) of the fluorine nuclei to ensure full relaxation and accurate integration. A typical starting value is 2-5 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the concentration of the sample.
-
For a simplified spectrum, a ¹H-decoupled experiment can be performed.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signal to determine the relative number of fluorine atoms.
-
Workflow Diagram
Caption: Experimental workflow for ¹⁹F NMR analysis.
Advanced Considerations and Interpretive Insights
Solvent-Induced Chemical Shifts
The choice of solvent can be a powerful tool in ¹⁹F NMR analysis. The high sensitivity of the ¹⁹F chemical shift to its environment means that changing the solvent can provide valuable information about solute-solvent interactions and the accessibility of the fluorinated group.[8] For this compound, comparing the ¹⁹F chemical shift in a non-polar solvent like CDCl₃ to a hydrogen-bond-accepting solvent like DMSO-d₆ could reveal insights into the steric and electronic environment around the -CF₃ group.
Through-Space Interactions and NOE
While through-bond J-couplings provide information about the connectivity of atoms, through-space interactions can reveal insights into the three-dimensional structure of a molecule. The Nuclear Overhauser Effect (NOE) between fluorine and nearby protons can be observed in ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiments. For this compound, an NOE between the fluorine atoms of the -CF₃ group and the proton at the 3-position would provide definitive evidence of their spatial proximity.
Quantitative ¹⁹F NMR (qNMR)
Due to its high sensitivity and the typically well-resolved nature of ¹⁹F signals, ¹⁹F NMR is an excellent technique for quantitative analysis. By using a certified internal standard, the precise concentration of this compound in a solution can be determined. This is particularly valuable in drug development for purity assessments and formulation analysis.
Data Summary
| Parameter | Predicted Value/Range | Notes |
| Chemical Shift (δ) | ~ -59.1 ppm | In CDCl₃, referenced to an external standard.[6] |
| Multiplicity | Singlet (¹H-decoupled) | Collapsed from a narrow quartet. |
| ⁴J(H,F) Coupling | 1-3 Hz | Coupling to the H-3 proton. |
Conclusion
The ¹⁹F NMR analysis of this compound offers a wealth of information that is critical for its characterization and application in various scientific fields, particularly in drug discovery and development. The high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus make it an ideal probe for elucidating the structural and electronic properties of this important fluorinated indole. By following the detailed experimental protocols and considering the advanced analytical techniques outlined in this guide, researchers can confidently and accurately utilize ¹⁹F NMR to its full potential.
References
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An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules. [Link]
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Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. [Link]
-
Supporting Information Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization. The Royal Society of Chemistry. [Link]
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This compound. PubChem. [Link]
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2-Phenyl-3-trifluoromethyl-1H-indole - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
New Frontiers and Developing Applications in 19F NMR. NIH. [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. NIH. [Link]
-
376 MHz 1D ¹H decoupled,¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl). ResearchGate. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Fluorine NMR. University of California, Santa Barbara. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]
-
The 19F NMR shifts are not a measure for the nakedness of the fluoride anion. ResearchGate. [Link]
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mass spectrometry fragmentation of 2-(trifluoromethyl)-1H-indole
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Trifluoromethyl)-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₉H₆F₃N, Exact Mass: 185.0452 Da[1]), a key heterocyclic motif in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established fragmentation principles with field-proven insights to offer a robust framework for the identification and structural elucidation of this compound and its derivatives. We will explore the distinct fragmentation pathways under both energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, supported by high-resolution mass spectrometry (HRMS) data for unambiguous formula assignment. The methodologies and mechanistic interpretations presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
The indole scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs and clinical candidates. The introduction of a trifluoromethyl (CF₃) group, particularly at the C2-position, imparts significant changes to the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Methods for the efficient synthesis of 2-(trifluoromethyl)indoles are actively being developed, highlighting their growing importance.[2][3] Consequently, robust analytical methods for the unambiguous characterization of these molecules are paramount. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, serves as an indispensable tool. Understanding the specific fragmentation patterns of this compound is crucial for its identification in complex matrices, such as during reaction monitoring, metabolite identification, or quality control workflows.
Experimental Protocols for Mass Spectrometric Analysis
To ensure reproducible and high-quality data, the following experimental protocols are recommended. These protocols represent a validated starting point and can be optimized based on the specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with Electron Ionization (EI) is ideal for analyzing the volatile and thermally stable this compound, providing detailed structural information through characteristic fragmentation.
Methodology Details:
-
Sample Preparation: Prepare a 50-100 µg/mL solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness phenyl-arylene polymer or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS with Electrospray Ionization (ESI) is the preferred method for analyzing samples in complex biological or aqueous matrices and for targeted quantification.
Methodology Details:
-
Sample Preparation: Prepare a 1-10 µg/mL solution in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
MS1 Scan Range: m/z 50–300.
-
MS/MS: Select the protonated molecule [M+H]⁺ (m/z 186.1) as the precursor ion. Apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
Analysis of Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI (70 eV), this compound will form an energetically unstable molecular ion (M•⁺) at m/z 185, which then undergoes a series of predictable fragmentation reactions. The fragmentation is dictated by the stability of the resulting ions and neutral losses.
The primary fragmentation events are initiated by the cleavage of the C-CF₃ bond, a common pathway for trifluoromethyl-substituted compounds, and the characteristic fragmentation of the indole ring itself.[4][6]
Proposed Key Fragmentation Pathways:
-
α-Cleavage (Loss of •CF₃): The most facile fragmentation is the homolytic cleavage of the C2-CF₃ bond to lose a trifluoromethyl radical (•CF₃, 69 Da). This results in a highly stable, resonance-delocalized cation at m/z 116 . This fragment is expected to be one of the most abundant ions, potentially the base peak, in the spectrum.
-
Loss of HCN: A hallmark fragmentation of the indole core involves the expulsion of a neutral hydrogen cyanide molecule (HCN, 27 Da) from the pyrrole ring.[4] This can occur from the m/z 116 fragment, leading to an ion at m/z 89 .
-
Retro-Diels-Alder (RDA)-like Reaction: The indole bicyclic system can undergo a concerted ring cleavage analogous to a Retro-Diels-Alder reaction.[7][8] The molecular ion (m/z 185) can expel a CF₃-C≡N species (95 Da), although this is less common. A more likely RDA-type fragmentation occurs after the initial loss of •CF₃. The resulting m/z 116 ion can lose acetylene (C₂H₂, 26 Da) to form an ion at m/z 90 .
-
Loss of Fluorine Radical: While less common than loss of the entire CF₃ group, the molecular ion could eject a single fluorine radical (•F, 19 Da) to yield an ion at m/z 166 . This can be followed by the loss of a neutral difluorocarbene (:CF₂, 50 Da) to form the ion at m/z 116.
Table 1: Summary of Proposed EI-MS Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 185 | [C₉H₆F₃N]•⁺ | - | Molecular Ion |
| 166 | [C₉H₆F₂N]⁺ | •F | Loss of a fluorine radical |
| 116 | [C₈H₆N]⁺ | •CF₃ | α-Cleavage, loss of trifluoromethyl radical |
| 90 | [C₆H₄N]⁺ | •CF₃, C₂H₂ | Loss of •CF₃ followed by RDA-like loss of acetylene |
| 89 | [C₇H₅]⁺ | •CF₃, HCN | Loss of •CF₃ followed by characteristic loss of HCN |
Analysis of ESI-MS/MS Fragmentation
In positive mode ESI, this compound readily forms a protonated molecule, [M+H]⁺, at m/z 186. The fragmentation induced by collision-induced dissociation (CID) is typically less extensive than EI and provides complementary structural information. The initial site of protonation, likely the indole nitrogen, is a key determinant of the subsequent fragmentation cascade.[9]
Proposed Key Fragmentation Pathways:
-
Loss of HF: A common fragmentation pathway for protonated fluorinated compounds is the elimination of a neutral hydrogen fluoride molecule (HF, 20 Da). This would generate a prominent product ion at m/z 166 .
-
Loss of CF₂: Following the loss of HF, the resulting ion at m/z 166 may lose a neutral difluorocarbene (:CF₂, 50 Da) to yield a product ion at m/z 116 . This ion is structurally equivalent to the primary fragment observed in the EI spectrum.
-
Loss of CF₃H: Direct expulsion of neutral trifluoromethane (CF₃H, 70 Da) from the protonated precursor could also occur, leading directly to the stable cation at m/z 116 .
The fragmentation of indole derivatives under ESI conditions can be complex, often involving ring rearrangements.[10][11] The pathways described represent the most chemically plausible routes based on established principles.
Table 2: Summary of Proposed ESI-MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 186.1 | 186.1 | - | Protonated Molecule [M+H]⁺ |
| 186.1 | 166.1 | HF | Elimination of hydrogen fluoride |
| 186.1 | 116.1 | CF₃H | Elimination of trifluoromethane |
| 166.1 | 116.1 | CF₂ | Sequential loss of difluorocarbene |
The Role of High-Resolution Mass Spectrometry (HRMS)
While nominal mass data from quadrupole instruments is useful, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of each ion, thereby validating the proposed fragmentation pathways.[12][13] Instruments like Orbitrap or TOF analyzers provide mass accuracy typically below 5 ppm, allowing for the differentiation of ions with the same nominal mass but different elemental formulas.[14]
Table 3: Theoretical Exact Masses for Proposed Key Ions
| Ion Formula | Nominal Mass (m/z) | Theoretical Exact Mass (Da) |
| [C₉H₆F₃N]⁺ | 185 | 185.04523 |
| [C₉H₇F₃N]⁺ | 186 | 186.05308 |
| [C₉H₅F₂N]⁺ | 166 | 166.03911 |
| [C₈H₆N]⁺ | 116 | 116.04967 |
| [C₆H₄N]⁺ | 90 | 90.03402 |
| [C₇H₅]⁺ | 89 | 89.03913 |
By comparing the experimentally measured m/z values from an HRMS instrument to these theoretical exact masses, a high degree of confidence in the identity of each fragment can be achieved.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by distinct and predictable pathways under both EI and ESI conditions. Under EI, the primary fragmentation is driven by the loss of the •CF₃ radical to form a stable cation at m/z 116, which undergoes further characteristic indole ring fissions. Under ESI-MS/MS, the protonated molecule at m/z 186 fragments primarily through the neutral loss of HF or CF₃H.
This guide provides a foundational framework for the analysis of this important molecular scaffold. The proposed mechanisms, supported by detailed experimental protocols and HRMS data, offer a self-validating system for researchers to confidently identify and characterize this compound in diverse applications, from synthetic chemistry to drug metabolism studies.
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Lin, Y. S., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. Available at: [Link]
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The Trifluoromethylated Indole Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] Its strategic modification with a trifluoromethyl (CF3) group has emerged as a powerful strategy to modulate and enhance the therapeutic potential of these molecules. The introduction of the CF3 group, a bioisostere of the methyl group, imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of trifluoromethylated indoles, offering field-proven insights for their effective utilization in drug discovery programs.
The Strategic Advantage of Trifluoromethylation in Indole-Based Drug Design
The trifluoromethyl group is one of the most prevalent fluorine-containing moieties in pharmaceuticals and agrochemicals.[5] Its incorporation into the indole scaffold is a widely adopted strategy in medicinal chemistry to optimize drug-like properties.[6]
Key Physicochemical and Pharmacological Enhancements:
-
Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the indole molecule, which can lead to improved cell membrane permeability and increased bioavailability.[1][2]
-
Enhanced Metabolic Stability: By blocking positions susceptible to oxidative metabolism, the CF3 group can increase the metabolic stability of the parent compound, leading to a longer half-life and improved pharmacokinetic profile.[1][2]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets.[2]
-
Improved Receptor Binding Affinity: The unique steric and electronic profile of the CF3 group can lead to more potent and selective binding to target proteins.[2]
The strategic placement of the CF3 group on the indole ring is crucial and can be leveraged in structure-activity relationship (SAR) studies to fine-tune the pharmacological properties of a drug candidate.[1]
Synthetic Strategies for Accessing Trifluoromethylated Indoles
The synthesis of trifluoromethylated indoles can be broadly categorized into two main approaches: the introduction of a CF3 group onto a pre-existing indole core and the construction of the indole ring from trifluoromethylated precursors.
2.1. Direct C-H Trifluoromethylation of Indoles
Recent advancements in synthetic methodology have enabled the direct trifluoromethylation of the indole nucleus. These methods often utilize radical-based approaches and offer a streamlined route to novel compounds.
Experimental Protocol: Metal-Free Oxidative Trifluoromethylation of Indoles
This protocol describes a method for the regioselective C2-trifluoromethylation of indoles using sodium triflinate (CF3SO2Na, Langlois' reagent) under metal-free conditions.[5]
Materials:
-
Indole substrate
-
Sodium triflinate (CF3SO2Na)
-
Potassium persulfate (K2S2O8)
-
Glucose
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the indole substrate (1.0 mmol), CF3SO2Na (2.0 mmol), K2S2O8 (2.0 mmol), and glucose (0.5 mmol).
-
Add a 1:1 mixture of CH3CN and H2O (10 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: This method leverages the generation of trifluoromethyl radicals from CF3SO2Na, which then selectively attack the electron-rich C2 position of the indole ring. The use of K2S2O8 as an oxidant and glucose as a radical initiator under mild, metal-free conditions makes this a robust and environmentally friendly approach.[5]
2.2. Domino Trifluoromethylation/Cyclization Strategies
One-pot domino reactions provide an efficient pathway to construct the trifluoromethylated indole scaffold from acyclic precursors.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles from 2-Alkynylanilines
This protocol outlines a domino trifluoromethylation/cyclization strategy using a copper-based trifluoromethylating reagent.[7]
Materials:
-
2-Alkynylaniline substrate
-
Fluoroform-derived CuCF3 reagent
-
Tetramethylethylenediamine (TMEDA)
-
Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a glovebox, add the 2-alkynylaniline substrate (0.2 mmol), CuCF3 reagent (0.3 mmol), and TMEDA (0.4 mmol) to a Schlenk tube.
-
Add dry DMF (2 mL) to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality: This reaction proceeds through a domino sequence involving the trifluoromethylation of the alkyne, followed by an intramolecular cyclization to form the indole ring. TMEDA plays a dual role as both a ligand and a carbon donor in certain variations of this reaction.[7]
Diagram: Synthetic Approaches to Trifluoromethylated Indoles
A simplified workflow of key synthetic routes.
Diverse Biological Activities of Trifluoromethylated Indoles
The incorporation of the trifluoromethyl group has led to the discovery of indole derivatives with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.
3.1. Anti-inflammatory Activity
Trifluoromethylated indoles have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Case Study: CF3-Indomethacin as a Selective COX-2 Inhibitor
Indomethacin is a potent, non-selective COX inhibitor. The substitution of its 2'-methyl group with a trifluoromethyl group resulted in CF3-indomethacin, a compound with remarkable COX-2 selectivity.[8]
-
Mechanism of Action: The COX-2 selectivity of CF3-indomethacin arises from the insertion of the CF3 group into a small hydrophobic pocket within the COX-2 active site.[8] This interaction is not possible in the more constricted active site of COX-1.
-
In Vivo Efficacy: CF3-indomethacin exhibited in vivo anti-inflammatory activity in a rat paw edema model with a potency similar to that of indomethacin but with a significantly improved gastrointestinal safety profile.[8]
| Compound | IC50 mCOX-2 (nM) | IC50 oCOX-1 (µM) | In vivo EC50 (mg/kg) |
| Indomethacin | 127 | 0.027 | 1.0 |
| CF3-Indomethacin | 267 | >100 | 1.7 |
| Comparative inhibitory concentrations and in vivo efficacy.[8] |
Other trifluoromethylated indole and indolizine derivatives have also demonstrated potent anti-inflammatory effects by targeting COX-2, as well as pro-inflammatory cytokines like TNF-α and IL-6.[9][10]
Diagram: Mechanism of COX-2 Inhibition
Selective inhibition of the inflammatory pathway.
3.2. Anticancer Activity
The indole scaffold is a common feature in many anticancer agents.[11][12][13] Trifluoromethylation has been shown to enhance the antiproliferative activity of indole derivatives against various cancer cell lines.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain trifluoromethylated indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Kinase Inhibition: Trifluoromethylated indolinones, such as nintedanib, act as potent inhibitors of multiple tyrosine kinases involved in tumor angiogenesis, including VEGFR, FGFR, and PDGFR.[12]
-
Induction of Apoptosis: Many trifluoromethylated indoles exert their anticancer effects by inducing programmed cell death through the modulation of pro- and anti-apoptotic proteins.[14]
3.3. Antimicrobial and Antiviral Activity
Trifluoromethylated indoles have demonstrated broad-spectrum activity against various pathogens.
-
Antibacterial and Antifungal Activity: Chalcones bearing a trifluoromethylated indole moiety have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[15] Structure-activity relationship studies have indicated that the indole ring is crucial for their antifungal activity.[16]
-
Anti-HIV Activity: A series of trifluoromethylated indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Some of these compounds exhibited low nanomolar activity against wild-type HIV-1 and were also effective against drug-resistant strains.[17]
3.4. Activity in Neurodegenerative Diseases
The ability of the trifluoromethyl group to enhance blood-brain barrier permeability makes it an attractive feature for drugs targeting the central nervous system.[18][19] Indole derivatives themselves are being investigated for their neuroprotective effects.[20][21][22] While research is ongoing, trifluoromethylated indoles hold promise for the development of novel therapeutics for neurodegenerative conditions like Alzheimer's and Parkinson's disease by potentially targeting pathways involved in oxidative stress, protein aggregation, and neuroinflammation.[20][22]
Future Perspectives and Conclusion
The strategic incorporation of the trifluoromethyl group into the indole scaffold has proven to be a highly effective approach in modern drug discovery. This modification consistently enhances key pharmacokinetic and pharmacodynamic properties, leading to the development of compounds with potent and diverse biological activities. The continued exploration of novel synthetic methodologies for accessing structurally diverse trifluoromethylated indoles, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the next generation of innovative therapeutics. For researchers and drug development professionals, the trifluoromethylated indole remains a privileged and highly promising structural motif for addressing a wide range of unmet medical needs.
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An In-depth Technical Guide to the Discovery and History of 2-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of the trifluoromethyl group at the 2-position of the indole scaffold profoundly influences its physicochemical and biological properties, making it a valuable building block in the design of novel therapeutics. This document delves into the evolution of synthetic methodologies, from classical approaches to modern catalytic systems, offering insights into the causal factors driving these advancements. Detailed experimental protocols, mechanistic discussions, and a summary of the compound's properties are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Trifluoromethyl Group in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for various functionalities, can dramatically enhance the pharmacological profile of indole-containing molecules. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can lead to improved target binding, enhanced bioavailability, and increased metabolic resistance.
This compound, in particular, has emerged as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its strategic importance lies in the precise placement of the trifluoromethyl group, which can influence the electronic and steric properties of the indole ring, thereby fine-tuning its interactions with biological targets.
A Historical Perspective: The Emergence of this compound
While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry and indole synthesis. The journey to efficiently synthesize this compound has been driven by the increasing recognition of the advantageous properties conferred by the trifluoromethyl group in drug design.
Early synthetic endeavors were likely hampered by the challenges associated with the introduction of the trifluoromethyl group. The evolution of synthetic strategies reflects a continuous effort to overcome these hurdles, moving from harsh reaction conditions and limited substrate scope to milder, more efficient, and regioselective methodologies. This progression has been pivotal in making this compound and its derivatives more accessible for research and development.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved significantly over the years, with a clear trajectory towards greater efficiency, milder conditions, and broader functional group tolerance.
Classical Approaches: Laying the Foundation
While specific early examples are scarce, the classical methods of indole synthesis, such as the Fischer and Bischler-Möhlau syntheses, provided the conceptual framework for accessing substituted indoles.
-
Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[1] In the context of this compound, this would conceptually involve the reaction of phenylhydrazine with a trifluoromethyl-containing carbonyl compound. However, the availability and stability of the required trifluoromethylated precursors posed significant challenges in early applications. The harsh acidic conditions and high temperatures often required can be incompatible with sensitive functional groups.[2][3][4][5]
-
Bischler-Möhlau Indole Synthesis : This method, developed by August Bischler and Richard Möhlau, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[1][6][7][8] Synthesizing this compound via this route would necessitate a trifluoromethylated α-haloketone. Similar to the Fischer synthesis, the practicality of this approach in the early days was limited by precursor availability and often harsh reaction conditions.[6]
These classical methods, while foundational, often suffered from drawbacks such as low yields, lack of regioselectivity, and the need for high temperatures, prompting the search for more efficient and versatile synthetic routes.
Modern Synthetic Strategies: A Paradigm Shift
The late 20th and early 21st centuries have witnessed a revolution in synthetic organic chemistry, leading to the development of highly efficient and selective methods for the synthesis of this compound.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A significant breakthrough in the synthesis of 2-(trifluoromethyl)indoles is the domino trifluoromethylation/cyclization of 2-alkynylanilines.[9][10] This one-pot method offers a streamlined and highly regioselective approach to the target molecule.
-
Causality Behind Experimental Choices : This strategy was developed to address the limitations of previous methods, such as the need for pre-functionalized and often unstable trifluoromethylated starting materials. By utilizing readily available 2-alkynylanilines and a trifluoromethylating agent, the indole core is constructed with the concomitant and unambiguous installation of the -CF3 group at the 2-position.[9]
-
Self-Validating System : The success of this reaction is highly dependent on the choice of the trifluoromethyl source and the catalyst. The use of a well-established fluoroform-derived CuCF3 reagent has proven to be particularly effective.[9][10] The reaction conditions, including temperature and additives, are optimized to ensure efficient cyclization and high yields.[9]
Detailed Experimental Protocol: Domino Trifluoromethylation/Cyclization
This section provides a representative experimental protocol for the synthesis of 2-(trifluoromethyl)indoles via the domino trifluoromethylation/cyclization of 2-alkynylanilines, based on modern literature procedures.[9][10]
Materials:
-
Substituted 2-alkynylaniline
-
Fluoroform-derived CuCF3 reagent
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Ligand (e.g., TMEDA)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Step-by-Step Methodology:
-
To a dried reaction vessel under an inert atmosphere, add the substituted 2-alkynylaniline and the fluoroform-derived CuCF3 reagent.
-
Add the anhydrous solvent and the ligand to the reaction mixture.
-
Heat the reaction mixture to the optimized temperature (typically between 80-120 °C) and stir for the required reaction time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 106-110 °C |
| CAS Number | 51310-54-4 |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the indole ring and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the nine carbon atoms, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and purity of the compound, typically showing a singlet for the three equivalent fluorine atoms of the -CF3 group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration and the aromatic C-H and C=C stretching vibrations.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in the design and synthesis of a diverse range of therapeutic agents. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[11]
Diagram of the Role in Drug Discovery:
Caption: The influence of this compound on drug properties.
While specific blockbuster drugs containing this exact unsubstituted moiety are not prominently highlighted, numerous patents and research articles describe its incorporation into novel drug candidates targeting a variety of diseases, including cancer, central nervous system disorders, and infectious diseases.
Conclusion
This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its journey from a conceptually challenging synthetic target to a readily accessible building block highlights the remarkable progress in synthetic organic chemistry. The evolution from classical, often harsh, synthetic methods to elegant and efficient domino reactions has unlocked the potential of this valuable scaffold. This technical guide provides a comprehensive resource for researchers, offering historical context, a deep dive into synthetic methodologies, and practical data to facilitate the continued exploration and application of this compound in the development of next-generation therapeutics.
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Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2017). National Institutes of Health. [Link]
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Domino Cyclization/Trifluoromethylation of 2‐Alknylphenols for the Synthesis of 3‐(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities. (2020). ResearchGate. [Link]
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The Trifluoromethyl Group's Profound Electronic Influence on the Indole Ring: A Technical Guide for Researchers and Drug Developers
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the nuanced electronic effects exerted by the CF3 group on the indole ring system. We will dissect the interplay of inductive and resonance effects, quantify these influences using Hammett parameters, and elucidate the resulting impact on the indole's reactivity, acidity, and spectroscopic characteristics. Furthermore, this guide will detail the profound implications of trifluoromethylation in drug design, with a focus on enhancing metabolic stability and modulating pharmacokinetic profiles, supported by practical experimental protocols and illustrative case studies of successful trifluoromethylated indole-containing drugs.
The Trifluoromethyl Group: An Electronic Powerhouse
The trifluoromethyl group is a potent electron-withdrawing substituent, a property that dramatically alters the electronic landscape of the indole ring to which it is attached.[1] This strong electron-withdrawing nature is primarily attributed to the high electronegativity of the three fluorine atoms, leading to a significant inductive effect (-I).[2] Unlike many other substituents, the CF3 group does not possess lone pairs of electrons to participate in resonance donation (+R effect).[3] This lack of a counteracting resonance effect makes its electron-withdrawing properties particularly pronounced.
Quantifying the Electronic Influence: Hammett Parameters
The electronic effect of a substituent can be quantitatively described by Hammett constants (σ). These parameters are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.[4] The CF3 group exhibits large positive Hammett constants, signifying its strong electron-withdrawing character.
| Substituent | σm | σp |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -CF3 | 0.43 | 0.54 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | 0.12 | -0.27 |
| -NH2 | -0.16 | -0.66 |
Data compiled from various sources.[5][6]
The σp value for the CF3 group is more positive than its σm value, indicating a stronger electron-withdrawing effect from the para position. This is due to the combined influence of the inductive effect and a minor contribution from hyperconjugation.[7]
Impact on the Indole Ring System
The introduction of a CF3 group onto the indole ring has profound consequences for its chemical and physical properties.
Acidity and Basicity
The strong electron-withdrawing nature of the CF3 group significantly impacts the pKa of the indole N-H proton. By pulling electron density away from the nitrogen atom, the CF3 group stabilizes the resulting indolide anion upon deprotonation, thereby increasing the acidity (lowering the pKa) of the N-H bond. Conversely, the basicity of the indole nitrogen is reduced. This modulation of pKa can be critical in drug design for optimizing interactions with biological targets.[8]
Reactivity and Regioselectivity
The electron-deficient nature of the trifluoromethylated indole ring influences its reactivity in electrophilic aromatic substitution reactions. The CF3 group deactivates the ring towards electrophilic attack. The position of the CF3 group also directs incoming electrophiles. For instance, a CF3 group at the 5-position will primarily direct electrophilic substitution to the C3 position, which is the typical site of electrophilic attack in indoles, but the reaction will be slower compared to unsubstituted indole.
The following diagram illustrates the general influence of electron-withdrawing groups (EWGs) like CF3 on the electron density of the indole ring.
Caption: Electron density distribution in a CF3-substituted indole ring.
Spectroscopic Signatures of Trifluoromethylated Indoles
The presence of a CF3 group leads to characteristic changes in the spectroscopic data of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The strong electron-withdrawing effect of the CF3 group causes a downfield shift (higher ppm) for protons on the indole ring, particularly those in close proximity to the substituent.
-
¹³C NMR: The carbon atom directly attached to the CF3 group, as well as other carbons in the ring, will also experience a downfield shift. The CF3 carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a powerful tool for characterizing trifluoromethylated compounds. The CF3 group typically gives a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that can provide information about its electronic environment.[8]
Infrared (IR) Spectroscopy
The C-F stretching vibrations of the CF3 group give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹.[9] These intense bands are often a clear indicator of the presence of a trifluoromethyl group in the molecule. The other characteristic bands of the indole ring, such as the N-H stretch (around 3400 cm⁻¹) and C=C stretching vibrations (around 1450-1600 cm⁻¹), will also be present, although their positions may be slightly shifted due to the electronic influence of the CF3 group.[10][11]
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of indole is characterized by two main absorption bands. The introduction of a CF3 group can cause a slight shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The exact effect will depend on the position of the CF3 group on the indole ring.[12][13]
The Trifluoromethyl Group in Drug Design and Development
The unique properties of the CF3 group make it a valuable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[14][15][16]
Enhancing Lipophilicity and Bioavailability
The CF3 group is highly lipophilic, which can enhance the ability of a drug molecule to cross cell membranes and improve its oral bioavailability.[14] This is a critical factor in ensuring that a drug can reach its target site in the body in sufficient concentrations.
Improving Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s.[17] By introducing a CF3 group at a metabolically labile position on a drug molecule, its metabolic stability can be significantly increased, leading to a longer half-life and potentially a reduced dosing frequency.
Case Studies: Successful Trifluoromethylated Drugs
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[18] The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its activity and selectivity. It contributes to the overall lipophilicity of the molecule and is believed to play a role in its binding to the active site of the COX-2 enzyme.[19]
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and obsessive-compulsive disorder.[20] The trifluoromethyl group on the phenyl ring of fluvoxamine enhances its lipophilicity, which is important for its ability to cross the blood-brain barrier and reach its target in the central nervous system.[15] The electron-withdrawing nature of the CF3 group also influences the overall electronic properties of the molecule, which can affect its interaction with the serotonin transporter.
Caption: The influence of CF3 group properties on drug characteristics.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)indole
This protocol is based on the domino trifluoromethylation/cyclization of 2-alkynylanilines.[21][22]
Materials:
-
N-Tosyl-2-alkynylaniline
-
CuCF3 reagent (prepared from fluoroform)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve N-tosyl-2-alkynylaniline (1.0 equiv) in anhydrous DMF.
-
Add the CuCF3 reagent (2.0 equiv) and TMEDA (2.0 equiv) to the solution.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
Caption: Workflow for the synthesis of 2-(trifluoromethyl)indole.
Liver Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a trifluoromethylated indole derivative.[3][14][23]
Materials:
-
Test compound (trifluoromethylated indole)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-incubated microsomes.
-
Incubate the reaction mixture at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists and researchers working with indole-based compounds. Its strong electron-withdrawing nature profoundly alters the electronic properties of the indole ring, influencing its reactivity, acidity, and spectroscopic characteristics. In the context of drug discovery, the strategic incorporation of a CF3 group can lead to significant improvements in metabolic stability and bioavailability. A thorough understanding of the electronic effects of the trifluoromethyl group is therefore essential for the rational design of novel indole-based therapeutics with optimized pharmacological profiles.
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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The Strategic Utility of 2-(Trifluoromethyl)-1H-indole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position of the indole ring dramatically alters the molecule's physicochemical and pharmacological properties, making 2-(trifluoromethyl)-1H-indole a highly valuable building block in modern drug discovery. This guide provides an in-depth technical overview of this compound, covering its safe handling, synthesis, reactivity, and applications, to empower researchers in leveraging its full potential.
Safety and Hazard Communication: A Prerequisite for Handling
This compound is a potent chemical that requires careful handling to mitigate risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Double-layered nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A lab coat, with additional barrier gowns for larger quantities.
-
Respiratory Protection: Use in a well-ventilated fume hood. For operations that may generate dust, a respirator with a particulate filter is recommended.
Handling and Storage Protocols
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to avoid inhalation of the powdered substance. Use anti-static weighing paper.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Storage:
-
Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | |
| Molecular Weight | 185.15 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 106-110 °C | |
| CAS Number | 51310-54-4 |
Spectroscopic Data
-
¹³C NMR: The presence of the trifluoromethyl group significantly influences the chemical shifts of the carbon atoms in the indole ring. The quaternary carbon attached to the CF₃ group (C2) will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single peak corresponding to the CF₃ group is expected.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch of the indole ring (around 3400 cm⁻¹) and C-F stretching vibrations will be present.
-
Mass Spectrometry: The molecular ion peak (M+) will be observed at m/z = 185. Fragmentation patterns will likely involve the loss of the CF₃ group.
Synthesis and Purification: A Domino Approach
A highly efficient and regioselective method for the synthesis of 2-(trifluoromethyl)-1H-indoles is the domino trifluoromethylation/cyclization of 2-alkynylanilines. This one-pot reaction utilizes a copper-based trifluoromethylating reagent derived from fluoroform, an inexpensive industrial byproduct.
Reaction Mechanism
The proposed mechanism involves the following key steps:
-
Trifluoromethylation: The copper-CF₃ reagent adds across the alkyne bond of the 2-alkynylaniline.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the indole ring.
-
Desulfonylation/Formylation (if applicable): In some variations of the synthesis, protecting groups are removed, and further functionalization can occur.
Caption: Domino synthesis of this compound.
Experimental Protocol
A general procedure for the synthesis is as follows:
-
To a solution of the N-protected 2-alkynylaniline in a suitable solvent (e.g., DMF), add the CuCF₃ reagent and a ligand such as TMEDA.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Key Reactions and Mechanistic Insights
The presence of the electron-withdrawing trifluoromethyl group at the C2 position significantly influences the reactivity of the indole ring.
N-Functionalization
The indole nitrogen can be readily functionalized through various reactions, including alkylation and arylation.
N-Alkylation:
Caption: General workflow for N-alkylation.
Protocol for N-Alkylation:
-
To a solution of this compound in an aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add the desired alkyl halide and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
C-H Functionalization
Direct C-H functionalization of the indole core is a powerful tool for introducing molecular complexity. While the C3 position is typically the most reactive in indoles, the presence of the CF₃ group at C2 can direct functionalization to other positions. Palladium-catalyzed C-H functionalization has been successfully employed for the arylation and alkenylation of the indole ring.
Applications in Drug Discovery and Materials Science
The unique properties conferred by the trifluoromethyl group make this compound a valuable scaffold in medicinal chemistry.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates.
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Bioisosteric Replacement: The CF₃ group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's biological activity.
Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system agents.
Conclusion
This compound is a versatile and powerful building block for the development of novel pharmaceuticals and functional materials. Its synthesis is well-established, and its reactivity is being increasingly explored through modern synthetic methodologies. A thorough understanding of its safety, handling, and chemical properties is paramount for its effective and safe utilization in the laboratory. The insights provided in this guide are intended to equip researchers with the knowledge necessary to harness the full potential of this valuable compound in their scientific endeavors.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
PrepChem. (n.d.). Synthesis of 2-trifluoromethyl-(1H)-indol-3-yl methanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
-
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-
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A Comprehensive Technical Guide to 2-(Trifluoromethyl)-1H-indole: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of the Trifluoromethyl Group in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1] Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin, allows indole derivatives to interact with a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels.[1]
In modern drug design, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2][3] Among these, the trifluoromethyl (CF₃) group is particularly influential.[2] Its introduction into a molecule like the indole scaffold to form 2-(trifluoromethyl)-1H-indole imparts significant and predictable changes. The CF₃ group is a potent electron-withdrawing moiety that enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, while its steric bulk and unique electronic properties can lead to enhanced binding affinity and selectivity for target proteins.[2][4][5]
This technical guide provides an in-depth examination of this compound, a versatile building block for pharmaceutical development. We will explore its core physicochemical properties, detail an efficient and modern synthetic protocol, and discuss its applications as a key intermediate in the creation of novel therapeutics.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and development. This compound is a solid at room temperature with well-defined characteristics.[6][7]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₃N | [6][7][8] |
| Molecular Weight | 185.15 g/mol | [6][8][9] |
| CAS Number | 51310-54-4 | [6][8][9] |
| Appearance | Solid | [6][10] |
| Melting Point | 106-110 °C | [6][7][10] |
| Boiling Point (Est.) | 256.7 °C | [7] |
| XLogP3 | 3 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this compound is toxic if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry environment away from incompatible materials.[7]
Part 2: Synthesis Methodology: A Domino Trifluoromethylation/Cyclization Approach
The synthesis of this compound with high regioselectivity is crucial for its utility. Traditional methods can sometimes lead to mixtures of isomers. A modern and highly efficient one-pot method utilizes a domino trifluoromethylation/cyclization strategy, which provides unambiguous placement of the CF₃ group at the 2-position.[11][12]
Causality in Experimental Design
This protocol, adapted from Ye et al. (2018), was selected for its elegance and efficiency.[11][12]
-
Starting Materials: Easily accessible 2-alkynylanilines are used as the indole precursor. The use of an N-protecting group (e.g., tosyl or mesyl) on the aniline is critical, as it facilitates the key cyclization step.[11]
-
Trifluoromethylating Agent: The fluoroform-derived copper reagent (CuCF₃) is a well-established and reliable source of the CF₃ nucleophile. Fluoroform is an inexpensive industrial byproduct, making the process cost-effective.[12]
-
Domino Strategy: The term "domino" refers to a sequence of reactions occurring in a single pot. Here, the initial trifluoromethylation of the alkyne triggers a subsequent intramolecular cyclization to form the indole ring. This one-pot approach minimizes waste, reduces purification steps, and improves overall yield compared to multi-step linear syntheses.
Experimental Workflow Diagram
Caption: Domino synthesis workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a generalized representation based on published methods and should be adapted and optimized for specific substrates and laboratory conditions.
-
Vessel Preparation: To a flame-dried, resealable pressure tube equipped with a magnetic stir bar, add the N-protected 2-alkynylaniline (1.0 eq.).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the CuCF₃ reagent (typically 1.5-2.0 eq.) and any necessary ligands or additives.
-
Solvent Introduction: Add anhydrous dimethylformamide (DMF) to achieve the desired concentration.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at the optimized temperature (e.g., 80-120 °C). Stir the reaction for the required time (typically 12-24 hours), monitoring progress by TLC or GC/MS.
-
Quenching and Workup: After cooling to room temperature, carefully quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the N-protected 2-(trifluoromethyl)indole.
-
Deprotection: If the N-H free indole is desired, subject the purified intermediate to standard deprotection conditions to cleave the tosyl or mesyl group.
This self-validating system ensures that the desired product is formed with high fidelity. The progress can be monitored at each stage, and the final product's identity is confirmed through standard analytical techniques such as NMR and Mass Spectrometry.[13]
Part 3: Applications in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for constructing more complex drug candidates.[7] Its utility stems from the desirable properties conferred by the CF₃-substituted indole core.
Role as a Bioactive Scaffold
-
CNS Agents: The indole scaffold is central to many drugs targeting the central nervous system, including antidepressants and antipsychotics.[7] The selective serotonin reuptake inhibitor (SSRI) Fluoxetine, for example, contains a trifluoromethyl group, highlighting the proven success of this moiety in CNS drug design.[3] The lipophilicity imparted by the CF₃ group in this compound can facilitate crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.
-
Anti-inflammatory and Anticancer Agents: Indole derivatives have been investigated as potent inhibitors of enzymes like COX-2 and various kinases involved in inflammatory and cancer signaling pathways.[4] The CF₃ group can enhance binding interactions within the active sites of these target proteins.
-
Antimicrobial and Antiparasitic Agents: Substituted indoles have been identified in phenotypic screens against infectious agents, including the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[14] While optimization of these specific indole series was halted, it demonstrates the scaffold's potential in this therapeutic area.[14]
Illustrative Biological Signaling Pathway
Many indole-based drugs function by modulating serotonin (5-HT) receptors. The diagram below illustrates a simplified, representative signaling pathway for a 5-HT G-protein coupled receptor (GPCR), a common target for such compounds. An antagonist derived from this compound could theoretically block this pathway.
Caption: Representative GPCR signaling pathway modulated by an indole antagonist.
Conclusion
This compound represents a powerful convergence of a privileged biological scaffold with a critical tool of modern medicinal chemistry. Its well-defined physicochemical properties and the availability of efficient, regioselective synthetic routes make it an invaluable building block for researchers and drug development professionals. The strategic placement of the trifluoromethyl group provides a reliable method for enhancing the metabolic stability, lipophilicity, and target-binding potential of next-generation therapeutics aimed at a wide spectrum of diseases.
References
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10932124, this compound. Retrieved from [Link]
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]
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Chemspace (n.d.). Exploring 6-(Trifluoromethyl)-1H-Indole-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]
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Altamimi, A. S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5831. [Link]
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de Castro, S. L., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11049–11067. [Link]
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Iqbal, N., & Ahmad, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(2), 248. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)-1H-indoles from 2-Alkynylanilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Among these scaffolds, the indole nucleus is a privileged structure found in numerous pharmaceuticals and natural products. This guide provides a detailed technical overview and robust protocols for the synthesis of 2-(trifluoromethyl)-1H-indoles via a domino trifluoromethylation/cyclization of readily accessible 2-alkynylanilines. This approach offers high regioselectivity and efficiency, making it a valuable tool for drug discovery and development.
I. Theoretical Background and Mechanistic Insights
The synthesis of 2-(trifluoromethyl)-1H-indoles from 2-alkynylanilines has been significantly advanced by the development of copper-catalyzed domino reactions. This strategy elegantly combines the introduction of the CF₃ group and the formation of the indole ring in a single synthetic operation. A particularly effective method utilizes a fluoroform-derived copper(I) trifluoromethyl reagent (CuCF₃), which is both cost-effective and highly reactive.[1][2]
The Domino Reaction Mechanism:
The reaction proceeds through a proposed multi-step domino sequence, as illustrated below. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: Proposed mechanism for the copper-catalyzed synthesis of 2-(trifluoromethyl)-1H-indoles.
Causality Behind Experimental Choices:
-
The Trifluoromethylating Agent: The use of a pre-formed, stable CuCF₃ reagent derived from fluoroform (HCF₃) is advantageous due to the low cost and high atom economy of fluoroform.[1][2] This reagent provides a nucleophilic source of the CF₃ group.
-
The Catalyst: A copper(I) salt is typically used to generate the active CuCF₃ species. The choice of the copper source can influence the reaction efficiency.
-
N-Protecting Groups: The nitrogen of the aniline precursor is often protected with an electron-withdrawing group, such as tosyl (Ts) or mesyl (Ms).[2] These groups serve two primary purposes: they increase the acidity of the N-H proton, facilitating the cyclization step, and they can prevent side reactions at the nitrogen atom.
-
Additives: Ligands such as tetramethylethylenediamine (TMEDA) can play a dual role, acting as a ligand to stabilize the copper intermediates and potentially as a carbon source in the synthesis of 3-formyl derivatives.[2]
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for balancing the rates of the individual steps in the domino sequence and minimizing the formation of byproducts.
II. Experimental Protocols
The following protocols are based on established literature procedures and provide a reliable starting point for the synthesis of 2-(trifluoromethyl)-1H-indoles and their 3-formyl derivatives.[2]
A. General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used.
-
2-Alkynylanilines can be synthesized via Sonogashira coupling of the corresponding 2-haloanilines and terminal alkynes.[2]
B. Protocol 1: Synthesis of 2-(Trifluoromethyl)-1H-indoles
This protocol describes the general procedure for the domino trifluoromethylation/cyclization of N-protected 2-alkynylanilines.
Figure 2: General workflow for the synthesis of 2-(trifluoromethyl)-1H-indoles.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 2-alkynylaniline (1.0 equiv.), the fluoroform-derived CuCF₃ reagent (1.5 equiv.), and anhydrous solvent (e.g., DMF or 1,4-dioxane) to achieve a concentration of 0.1 M.
-
Reaction Setup: Seal the tube and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
C. Protocol 2: Synthesis of 3-Formyl-2-(trifluoromethyl)-1H-indoles
This protocol is a variation of the first, where the addition of TMEDA under aerobic conditions leads to the formation of the 3-formylated product.[2]
Step-by-Step Methodology:
-
Reagent Preparation: In a similar setup to Protocol 1, combine the N-protected 2-alkynylaniline (1.0 equiv.), CuCF₃ (1.5 equiv.), and TMEDA (3.0 equiv.) in anhydrous DMF (0.1 M).
-
Reaction Setup: The reaction is typically carried out under an air atmosphere (no need for an inert gas purge).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 24 hours.
-
Monitoring and Workup: Follow the same procedures as outlined in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to yield the 3-formyl-2-(trifluoromethyl)-1H-indole.
III. Data Presentation: Substrate Scope and Yields
The domino trifluoromethylation/cyclization reaction is compatible with a range of functional groups on the 2-alkynylaniline substrate. The following table summarizes the yields for various substituted starting materials based on published data.[2]
| Entry | R¹ (on Aniline) | R² (on Alkyne) | Product | Yield (%) |
| 1 | H | Phenyl | 2-(Trifluoromethyl)-3-phenyl-1H-indole | 85 |
| 2 | 5-Me | Phenyl | 5-Methyl-2-(trifluoromethyl)-3-phenyl-1H-indole | 88 |
| 3 | 5-Cl | Phenyl | 5-Chloro-2-(trifluoromethyl)-3-phenyl-1H-indole | 75 |
| 4 | 5-CN | Phenyl | 5-Cyano-2-(trifluoromethyl)-3-phenyl-1H-indole | 62 |
| 5 | H | n-Butyl | 3-n-Butyl-2-(trifluoromethyl)-1H-indole | 78 |
| 6 | H | Cyclohexyl | 3-Cyclohexyl-2-(trifluoromethyl)-1H-indole | 81 |
Note: Yields are for the isolated product after purification. The aniline nitrogen was protected with a tosyl group in these examples.
IV. Conclusion and Future Outlook
The synthesis of 2-(trifluoromethyl)-1H-indoles from 2-alkynylanilines via a copper-catalyzed domino reaction represents a highly efficient and regioselective method for accessing this important class of compounds. The use of an inexpensive and readily available trifluoromethyl source further enhances the appeal of this methodology. The protocols provided herein offer a practical guide for researchers in academic and industrial settings. Future research in this area may focus on the development of catalytic asymmetric versions of this reaction to access enantioenriched 2-(trifluoromethyl)-1H-indoles, further expanding the synthetic toolbox for drug discovery.
References
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Ye, Y.; Cheung, K. P. S.; He, L.; Tsui, G. C. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Org. Lett.2018 , 20 (6), 1676–1679. [Link]
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Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
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The Copper Advantage: A Practical Guide to the Synthesis of 2-(Trifluoromethyl)-1H-Indoles
Introduction: The Significance of the Trifluoromethyl Group in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged status. Its unique electronic properties and steric profile can dramatically enhance the pharmacological profile of a drug candidate by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating binding affinity to biological targets.[1] The indole scaffold is another ubiquitous feature in pharmaceuticals and natural products, forming the core of drugs for conditions ranging from migraines to cancer. Consequently, the development of robust and efficient methods for the synthesis of 2-(trifluoromethyl)-1H-indoles is of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides a detailed exploration of copper-catalyzed methodologies for the synthesis of 2-(trifluoromethyl)-1H-indoles. Copper catalysis offers significant advantages over other transition metal-catalyzed systems, primarily due to its lower cost, reduced toxicity, and high catalytic activity.[2] We will delve into two primary, field-proven strategies: the direct C-H trifluoromethylation of pre-formed indoles and a domino trifluoromethylation/cyclization approach starting from 2-alkynylanilines. This document is designed to equip researchers, scientists, and drug development professionals with not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Core Chemical Principles: Two Convergent Strategies
The synthesis of 2-(trifluoromethyl)-1H-indoles via copper catalysis can be broadly categorized into two mechanistically distinct but highly effective approaches. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final indole product.
-
Direct C-H Trifluoromethylation: This "late-stage" functionalization approach is highly attractive as it allows for the direct modification of an existing indole core. The reaction typically proceeds via a radical mechanism where a copper catalyst facilitates the generation of a trifluoromethyl radical (•CF3) from a suitable trifluoromethylating agent. This radical then adds to the electron-rich C2 position of the indole.
-
Domino Trifluoromethylation/Cyclization: This elegant one-pot strategy involves the reaction of a 2-alkynylaniline derivative with a copper-trifluoromethyl species. The reaction proceeds through a domino sequence of trifluoromethylation of the alkyne followed by an intramolecular cyclization to construct the indole ring system with the CF3 group precisely positioned at C2.[3]
Below is a logical workflow illustrating the decision-making process and the two primary synthetic routes discussed in this guide.
Caption: Synthetic workflow for this compound synthesis.
Protocol 1: Cu(II)-Catalyzed Oxidative C-H Trifluoromethylation of Indoles
This protocol is adapted from a highly efficient method utilizing the inexpensive and easy-to-handle Langlois reagent (CF3SO2Na) as the trifluoromethyl source.[4] The reaction demonstrates broad functional group tolerance and can be applied to complex molecules, making it suitable for late-stage functionalization in a drug discovery program.
Mechanism Overview
The reaction is believed to proceed through a radical-mediated pathway. The copper(II) catalyst, in the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH), facilitates the generation of the trifluoromethyl radical (•CF3) from sodium triflinate. This highly reactive radical then undergoes addition to the electron-rich C2 position of the indole ring. Subsequent oxidation and deprotonation yield the desired this compound and regenerate the active catalyst.
Caption: Proposed mechanism for Cu-catalyzed C-H trifluoromethylation.
Experimental Protocol
Materials:
-
Substituted 1H-indole (0.5 mmol, 1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF3SO2Na) (1.5 mmol, 3.0 equiv)
-
Copper(II) sulfate (CuSO4) (0.05 mmol, 10 mol%)
-
Potassium fluoride (KF) (0.25 mmol, 50 mol%)
-
tert-Butyl hydroperoxide (tBuOOH, 70% solution in H2O) (2.5 mmol, 5.0 equiv)
-
Dimethylacetamide (DMA), anhydrous (3.0 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware, stirring and heating equipment
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the substituted 1H-indole (0.5 mmol), sodium trifluoromethanesulfinate (1.5 mmol), copper(II) sulfate (0.05 mmol), and potassium fluoride (0.25 mmol).
-
Solvent Addition: Add 3.0 mL of anhydrous dimethylacetamide (DMA) to the Schlenk tube.
-
Reagent Addition: Add the tert-butyl hydroperoxide solution (2.5 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and place the mixture in a preheated oil bath at 85 °C. Stir vigorously for 1-12 hours (reaction progress can be monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.[4]
Data Summary: Substrate Scope
The following table summarizes the reported yields for the Cu(II)-catalyzed trifluoromethylation of various substituted indoles, demonstrating the versatility of this protocol.
| Entry | Substrate (Indole) | Product | Yield (%)[4] |
| 1 | 3-Methyl-1H-indole | 3-Methyl-2-(trifluoromethyl)-1H-indole | 86 |
| 2 | 1-Methyl-1H-indole | 1-Methyl-2-(trifluoromethyl)-1H-indole | 78 |
| 3 | 5-Bromo-1H-indole | 5-Bromo-2-(trifluoromethyl)-1H-indole | 83 |
| 4 | 5-Chloro-1H-indole | 5-Chloro-2-(trifluoromethyl)-1H-indole | 75 |
| 5 | 5-Fluoro-1H-indole | 5-Fluoro-2-(trifluoromethyl)-1H-indole | 72 |
| 6 | 5-Methoxy-1H-indole | 5-Methoxy-2-(trifluoromethyl)-1H-indole | 65 |
| 7 | Melatonin | 2-(Trifluoromethyl)melatonin | 68 |
Protocol 2: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This method provides an alternative and highly convergent route to 2-(trifluoromethyl)-1H-indoles from readily available 2-alkynylanilines.[3][5] A key advantage is the unambiguous placement of the trifluoromethyl group at the C2 position, which is dictated by the reaction mechanism. This protocol utilizes a pre-formed, fluoroform-derived CuCF3 reagent.
Mechanism Overview
The reaction is initiated by the trifluoromethylcupration of the alkyne moiety of the 2-alkynylaniline. This step generates a vinyl-copper intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinyl-copper species, followed by protonolysis, affords the this compound product. The N-protecting group, such as tosyl or mesyl, is often crucial for the success of the cyclization step.[3]
Caption: Domino trifluoromethylation/cyclization workflow.
Experimental Protocol
Materials:
-
N-Tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv)
-
Fluoroform-derived CuCF3 reagent (e.g., [(phen)CuCF3]) (0.3 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) (2.0 mL)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware, stirring and heating equipment
Procedure:
-
Reagent Preparation: The fluoroform-derived CuCF3 reagent can be prepared according to literature procedures or sourced commercially. Handle with care as organometallic reagents can be sensitive to air and moisture.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-tosyl-2-alkynylaniline (0.2 mmol) and the CuCF3 reagent (0.3 mmol) to a dry Schlenk tube or microwave vial.
-
Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired this compound.[3]
Data Summary: Substrate Scope
This domino reaction is compatible with a range of substituents on both the aniline ring and the alkyne terminus.
| Entry | R1 (on Aniline) | R2 (on Alkyne) | Yield (%)[3] |
| 1 | H | Phenyl | 85 |
| 2 | 5-Me | Phenyl | 88 |
| 3 | 5-Cl | Phenyl | 75 |
| 4 | 5-F | Phenyl | 78 |
| 5 | H | 4-Methoxyphenyl | 82 |
| 6 | H | Cyclohexyl | 65 |
| 7 | H | n-Butyl | 70 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. Key to achieving reproducible results are the following considerations:
-
Inert Atmosphere: Both protocols benefit from execution under an inert atmosphere (argon or nitrogen) to prevent the degradation of catalysts and reagents, especially the organometallic species in Protocol 2.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent quenching of reactive intermediates and to ensure optimal catalytic activity.
-
Purity of Reagents: The purity of the starting materials, particularly the trifluoromethylating agents, directly impacts reaction efficiency and yield.
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
By carefully controlling these parameters, researchers can expect to achieve results consistent with those reported in the cited literature.
Conclusion and Future Outlook
Copper-catalyzed reactions have emerged as powerful and practical tools for the synthesis of 2-(trifluoromethyl)-1H-indoles. The direct C-H trifluoromethylation of indoles offers an excellent strategy for late-stage functionalization, while the domino trifluoromethylation/cyclization of 2-alkynylanilines provides a highly convergent and regioselective approach. Both methods are characterized by their operational simplicity, cost-effectiveness, and tolerance of a wide range of functional groups. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the further refinement and expansion of these copper-catalyzed methodologies will undoubtedly play a crucial role in advancing the field.
References
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580-6587. [Link]
-
Wang, F., Wang, D., Wan, X., Wu, L., & Chen, P. (2018). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 23(11), 2835. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Jee, S. D. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(3), 374-384. [Link]
-
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. [Link]
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Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Trifluoromethyl-Containing Indoles
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Application Notes and Protocols for the Regioselective Trifluoromethylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group onto the indole ring can dramatically enhance the pharmacological profile of a molecule.[2][4][5] This is attributed to the unique properties of the CF₃ group, which can improve metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][5] Consequently, the development of efficient and regioselective methods for the synthesis of trifluoromethylated indoles is a significant area of research in modern drug discovery.[2][5] This guide provides an in-depth overview of the principles and protocols for achieving regioselective trifluoromethylation of indoles at the C2 and C3 positions, offering practical insights for researchers in the field.
Mechanism and Principles of Regioselectivity
The regioselectivity of indole trifluoromethylation is primarily dictated by the reaction mechanism, which is influenced by the choice of trifluoromethylating agent, catalyst, and reaction conditions. The two most common pathways are radical and electrophilic trifluoromethylation.
Radical Trifluoromethylation:
A significant number of modern trifluoromethylation methods proceed through a radical mechanism.[4][5][6][7] In these reactions, a trifluoromethyl radical (•CF₃) is generated from a suitable precursor. This highly reactive species can then attack the electron-rich indole ring. The regioselectivity of this attack is governed by the relative stability of the resulting radical intermediates. Attack at the C3 position is often favored due to the formation of a more stable radical intermediate that maintains the aromaticity of the benzene ring. However, C2 selectivity can be achieved under specific conditions, often involving a metal catalyst or specific oxidants.[4][5]
Electrophilic Trifluoromethylation:
Electrophilic trifluoromethylating reagents, often referred to as "CF₃⁺" sources, are another important class of reagents. These reagents react with the nucleophilic indole ring in a manner analogous to other electrophilic aromatic substitution reactions. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position.
The following diagram illustrates the general mechanistic pathways for the radical trifluoromethylation of indoles.
Caption: General Mechanistic Pathways in Radical Trifluoromethylation of Indoles.
Protocols for Regioselective Trifluoromethylation
The choice of protocol for the regioselective trifluoromethylation of indoles depends on the desired isomer and the functional group tolerance of the substrate. Below are detailed protocols for achieving both C2 and C3 selectivity.
Protocol 1: C2-Selective Trifluoromethylation via Metal-Free Oxidative Coupling
This protocol is adapted from a method that utilizes the inexpensive and easy-to-handle sodium triflinate (CF₃SO₂Na, Langlois reagent) as the trifluoromethyl source under metal-free oxidative conditions.[4][7][8]
Materials:
-
Indole substrate
-
Sodium triflinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indole substrate (1.0 mmol), sodium triflinate (2.0 mmol), and dichloromethane (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add tert-butyl hydroperoxide (3.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C2-trifluoromethylated indole.
Troubleshooting:
-
Low Yield: Ensure the TBHP is fresh and active. The reaction time may need to be extended for less reactive substrates.
-
Poor Regioselectivity: While this method generally provides high C2 selectivity, some C3-isomer may be observed. Purification by column chromatography is crucial. For substrates prone to C3-functionalization, consider a method with a directing group.[1]
Protocol 2: C3-Selective Trifluoromethylation via Visible-Light-Induced Reaction
This protocol is based on visible-light-mediated methods that often favor C3-trifluoromethylation.[9][10]
Materials:
-
Indole substrate
-
Umemoto's or Togni's reagent (electrophilic CF₃ source)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Schlenk tube or vial with a septum
-
Magnetic stirrer and stir bar
-
Blue LED lamp (450 nm)
-
Nitrogen or argon source for inert atmosphere
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube or vial, add the indole substrate (0.5 mmol), the electrophilic trifluoromethylating reagent (1.2 equivalents), and the photocatalyst (1-5 mol%).
-
Add the solvent (e.g., acetonitrile, 2-3 mL) and a magnetic stir bar.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the vessel and place it in front of a blue LED lamp, ensuring efficient irradiation.
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the light source and open the vessel to the air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the C3-trifluoromethylated indole.
Troubleshooting:
-
No Reaction: Ensure the light source is of the correct wavelength and intensity for the chosen photocatalyst. The reaction should be conducted under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.
-
Formation of Byproducts: Over-irradiation can sometimes lead to product degradation. Monitor the reaction closely and stop it once the starting material is consumed.
Data Presentation: Comparison of Trifluoromethylation Methods
The following table summarizes key aspects of different regioselective trifluoromethylation methods for indoles.
| Method | Position | Trifluoromethylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Metal-Free Oxidative | C2 | CF₃SO₂Na (Langlois reagent) | TBHP, heat | Inexpensive reagents, metal-free.[4][7] | May require elevated temperatures. |
| Copper-Catalyzed Oxidative | C2 | CF₃SO₂Na (Langlois reagent) | Cu(II) salt, TBHP, base[5] | High yields, good functional group tolerance.[5] | Requires a metal catalyst. |
| Domino Cyclization | C2 | CuCF₃ | Domino trifluoromethylation/cyclization[11] | Forms the indole ring and introduces the CF₃ group in one pot.[11] | Requires specific 2-alkynylaniline starting materials.[11] |
| Visible-Light Photocatalysis | C3 | Umemoto's/Togni's Reagent | Photocatalyst, blue light[9] | Mild reaction conditions, high C3 selectivity.[9] | Requires specialized photochemical equipment. |
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical regioselective trifluoromethylation experiment.
Caption: General Experimental Workflow for Regioselective Trifluoromethylation.
References
-
Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35098–35101. [Link]
-
(2022). Plausible mechanism of trifluoromethylation indoles. ResearchGate. [Link]
-
(2022). Proposed mechanism for trifluoromethylthiolation of indoles from CF3SOCl. ResearchGate. [Link]
-
Wang, L., Li, P., & Xie, X. (2018). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 23(10), 2645. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Li, Y., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(11), 3233-3239. [Link]
-
(2025). Trifluoromethylation of other indole derivatives. ResearchGate. [Link]
-
Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35098–35101. [Link]
-
Majumdar, N., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance. Chemical Communications, 59(30), 4489-4492. [Link]
-
Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. ResearchGate. [Link]
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(2025). Visible light induced indole C3‐trifluoromethylation. ResearchGate. [Link]
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(2025). Pd‐catalyzed C2‐trifluoroalkylation of indoles. ResearchGate. [Link]
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(2024). Trifluoromethylating reagents. ResearchGate. [Link]
-
Usachev, B. I., Obydennov, D. L., & Sosnovskikh, V. Ya. (2012). ChemInform Abstract: Regioselective Synthesis of Trifluoromethylated 3-(Pyrazolyl)indoles on the Basis of 6-(Trifluoromethyl)comanic Acid. ChemInform, 43(31). [Link]
-
Mondal, S., et al. (2022). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Organic Letters, 24(49), 9070-9075. [Link]
-
(2025). C3‐trifluoroalkylation of indoles under light. ResearchGate. [Link]
-
Mohapatra, S. S., & Roy, S. (n.d.). Efficient C-3 Selective Functionalization of Indoles: Mono/Bimetallic Catalysis Approach. Indian Institute of Technology, Bhubaneswar. [Link]
-
Wang, K., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(21), 7244. [Link]
-
Shibata, N., et al. (2012). Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system. Beilstein Journal of Organic Chemistry, 8, 1843-1848. [Link]
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Application Notes and Protocols for Trifluoromethylation using Fluoroform-Derived CuCF₃ Reagent
Introduction: The Strategic Importance of Trifluoromethylation in Modern Chemistry
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Historically, trifluoromethylation methods have often relied on harsh reagents or precursors that are expensive and offer poor atom economy.[1]
A paradigm shift in this field has been the development of methods that utilize fluoroform (CHF₃) as the terminal CF₃ source. Fluoroform is an inexpensive, readily available, and non-ozone-depleting industrial byproduct, making it an ideal feedstock for sustainable chemical synthesis.[3][4][5][6] This guide focuses on the preparation and application of a highly effective trifluoromethylating agent, the "ligandless" copper(I) trifluoromethyl (CuCF₃) reagent, derived directly from the cupration of fluoroform.[7][8][9][10] Developed by Grushin and coworkers, this reagent demonstrates exceptional reactivity, broad substrate scope, and excellent chemoselectivity, particularly in the trifluoromethylation of aryl and heteroaryl halides.[8][9][10]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fluoroform-derived CuCF₃ reagent, including its preparation, mechanistic underpinnings, and detailed protocols for its successful application in organic synthesis.
The Power of "Ligandless" CuCF₃: Causality and Advantages
The term "ligandless" CuCF₃ refers to the reagent's remarkable efficacy without the need for additional stabilizing ligands like phenanthroline, which are often required for other CuCF₃ reagents.[8][10][11] This intrinsic reactivity is a key advantage, simplifying reaction setup and purification.
Key Advantages:
-
High Reactivity and Mild Conditions: The fluoroform-derived CuCF₃ reagent can trifluoromethylate a wide range of aryl iodides at temperatures as low as 23–50 °C, often achieving nearly quantitative yields.[8][9][10] Less reactive aryl bromides can also be functionalized, albeit under slightly more forcing conditions.[8][9][10]
-
Exceptional Chemoselectivity: A significant advantage of this method is its high chemoselectivity. Side reactions that often plague other copper-mediated trifluoromethylations, such as the formation of arenes, biaryls, or pentafluoroethyl derivatives, are typically not observed.[8][10]
-
Cost-Effectiveness and Atom Economy: By utilizing fluoroform, this method provides an economically and environmentally attractive route to trifluoromethylated compounds.[3][4][5]
-
Scalability: The preparation of the CuCF₃ reagent has been demonstrated on a gram scale and has even been adapted to a continuous flow process, highlighting its potential for industrial applications.[3][4][5][8]
Reaction Mechanism: A Non-Radical Pathway
A combined experimental and computational study has shed light on the mechanism of trifluoromethylation of aryl halides with fluoroform-derived CuCF₃. The reaction proceeds through a non-radical pathway, with the rate-determining step being the oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.[7] This is followed by reductive elimination to furnish the desired trifluoromethylated arene and Cu(I) halide.[7]
Experimental Protocols
Protocol 1: Preparation of the Fluoroform-Derived CuCF₃ Reagent (Batch Process)
This protocol details the in situ preparation of the "ligandless" CuCF₃ reagent in N,N-dimethylformamide (DMF) for immediate use in trifluoromethylation reactions. The procedure is based on the direct cupration of fluoroform using a copper(I) alkoxide complex.[11]
Safety Precautions:
-
Fluoroform is a gas; this procedure should be conducted in a well-ventilated fume hood.
-
Potassium tert-butoxide (t-BuOK) is a strong base and is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
DMF is a combustible liquid and a potential irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials and Reagents:
-
Copper(I) chloride (CuCl)
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Fluoroform (CHF₃) gas cylinder with a regulator
-
Schlenk flask or a two-necked round-bottom flask
-
Gas dispersion tube or a long needle
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Step-by-Step Procedure:
-
Flask Preparation: In a glovebox or under a stream of inert gas, add CuCl (1.0 equiv) and t-BuOK (2.0 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a desired concentration (typically 0.2-0.5 M with respect to CuCl).
-
Formation of the Cuprating Agent: Stir the resulting suspension at room temperature. The formation of the active alkoxycuprate species is rapid.[11]
-
Introduction of Fluoroform: While stirring vigorously, introduce a slow stream of fluoroform gas into the suspension via a gas dispersion tube or a long needle submerged below the liquid surface. The reaction is typically exothermic.
-
Reaction Completion: The reaction is extremely fast, often completing within seconds to minutes at room temperature and atmospheric pressure.[11] A color change is typically observed. The resulting solution/suspension of CuCF₃ in DMF is now ready for use in the subsequent trifluoromethylation reaction.
Protocol 2: Trifluoromethylation of an Aryl Iodide
This protocol provides a general procedure for the trifluoromethylation of an electron-neutral or electron-rich aryl iodide.
Materials and Reagents:
-
Aryl iodide (1.0 equiv)
-
In situ prepared CuCF₃ solution in DMF (1.1–2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: Prepare the CuCF₃ reagent in DMF as described in Protocol 1 .
-
Substrate Addition: To the freshly prepared CuCF₃ solution at room temperature, add the aryl iodide either neat (if liquid) or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature. For many aryl iodides, the reaction proceeds smoothly at 23–50 °C.[8][10] The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or ¹⁹F NMR spectroscopy.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure trifluoromethylated arene.
Protocol 3: Trifluoromethylation of an Aryl Bromide
Aryl bromides are generally less reactive than their iodide counterparts and may require higher temperatures or longer reaction times.[10] This protocol is suitable for activated aryl bromides (e.g., those bearing electron-withdrawing groups or certain heteroaryl bromides).
Step-by-Step Procedure:
-
Reagent Preparation: Prepare the CuCF₃ reagent in DMF as described in Protocol 1 , using 1.5–2.5 equivalents relative to the aryl bromide.
-
Substrate Addition: Add the aryl bromide to the CuCF₃ solution.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically in the range of 50–80 °C.[8] Monitor the reaction carefully for substrate consumption.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 2 .
Substrate Scope and Functional Group Tolerance
The fluoroform-derived CuCF₃ reagent exhibits a broad substrate scope, particularly for aryl and heteroaryl halides. A summary of its performance with various substrates is presented below.
| Substrate Class | Reactivity | Typical Conditions | Yield Range | Notes |
| Aryl Iodides | Excellent | 23–50 °C | 86–99% | Tolerates a wide range of electron-donating and electron-withdrawing groups.[10] |
| Aryl Bromides | Moderate to Good | 50–80 °C | Modest to Excellent | Reactivity is enhanced by electron-withdrawing groups or ortho-substituents (ortho-effect).[8][9] |
| Aryl Chlorides | Low | > 80 °C | Low to Modest | Generally unreactive, except for highly activated substrates like 2-chloronicotinic acid.[8] |
| Heteroaryl Halides | Good to Excellent | 23–80 °C | Good to Excellent | Effective for a variety of heterocycles including pyridines, pyrimidines, and thiazoles.[8][10] |
| Terminal Alkynes | Good | 25 °C (with TMEDA) | up to 93% | The addition of a diamine ligand like TMEDA is beneficial for this transformation.[12] |
| Alkenes | Moderate | 25 °C (with B₂Pin₂) | - | Can be used for hydroxytrifluoromethylation in the presence of B₂Pin₂ and air.[13][14] |
Functional Group Tolerance: The reaction is highly chemoselective and tolerates a variety of functional groups, including:
-
Esters (-CO₂Et)
-
Ketones (-COCH₃)
-
Aldehydes (-CHO)
-
Nitriles (-CN)
-
Nitro groups (-NO₂)
-
Ethers (-OCH₃)
-
Carboxylic acids (-COOH)[8]
Troubleshooting and Field-Proven Insights
-
Reagent Stability: The "ligandless" CuCF₃ reagent is destabilized by the copper halide (CuX) byproduct generated during the reaction. The order of destabilization is CuCl > CuBr > CuI.[8][9] This is why reactions with aryl iodides, which produce the least destabilizing CuI, are generally the most efficient.
-
The Ortho Effect: A pronounced ortho effect has been observed, where aryl halides with ortho-substituents (e.g., -NO₂, -COOH, -CHO, -OCH₃, -CH₃) exhibit enhanced reactivity.[8][9] This can be exploited for selective trifluoromethylation in multifunctional molecules.
-
Solvent Purity: The use of anhydrous DMF is crucial for the efficient generation of the CuCF₃ reagent. The presence of water can lead to decomposition of the t-BuOK and the active cuprate species.
-
Inhibiting Ligands: While the reagent is termed "ligandless," certain coordinating species can inhibit the reaction. For instance, triethylamine has been shown to have an inhibiting effect on the trifluoromethylation of aryl halides.[7]
Conclusion
The use of fluoroform-derived CuCF₃ represents a significant advancement in trifluoromethylation chemistry, offering a powerful combination of reactivity, selectivity, and cost-effectiveness. The protocols and insights provided in this guide are designed to enable researchers to confidently and successfully implement this methodology in their synthetic programs. By leveraging an underutilized industrial byproduct, this chemistry not only provides access to valuable trifluoromethylated compounds but also aligns with the principles of green and sustainable chemistry.
References
-
Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. (n.d.). pubs.acs.org. Retrieved January 11, 2026, from [Link]
-
Lishchynskyi, A., Novikov, M. A., Martin, E., Escudero-Adán, E. C., Novák, P., & Grushin, V. V. (2013). Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features. The Journal of Organic Chemistry, 78(21), 11126–11146. [Link]
-
Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. (2013). organic-chemistry.org. Retrieved January 11, 2026, from [Link]
-
Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. (2013). pubs.acs.org. Retrieved January 11, 2026, from [Link]
-
Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. (2017). ias.ac.in. Retrieved January 11, 2026, from [Link]
-
Progress in copper-catalyzed trifluoromethylation. (2018). ncbi.nlm.nih.gov. Retrieved January 11, 2026, from [Link]
-
Mazloomi, Z., Bansode, A., Benavente, P., Lishchynskyi, A., Urakawa, A., & Grushin, V. V. (2014). Continuous Process for Production of CuCF3 via Direct Cupration of Fluoroform. Organic Process Research & Development, 18(8), 1020–1026. [Link]
-
Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes. (n.d.). researchgate.net. Retrieved January 11, 2026, from [Link]
-
Continuous Process for Production of CuCF3 via Direct Cupration of Fluoroform. (2014). researchgate.net. Retrieved January 11, 2026, from [Link]
-
Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF 3. (2017). researchgate.net. Retrieved January 11, 2026, from [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). macmillan.princeton.edu. Retrieved January 11, 2026, from [Link]
-
Trifluoromethylated Heterocycles. (2016). researchgate.net. Retrieved January 11, 2026, from [Link]
-
Yang, X., He, L., & Tsui, G. C. (2017). Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF3. Organic Letters, 19(9), 2446–2449. [Link]
-
Continuous Process for Production of CuCF3 via Direct Cupration of Fluoroform. (2014). pubs.acs.org. Retrieved January 11, 2026, from [Link]
-
Prakash, G. K. S., et al. (2012). Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers. Science, 338(6112), 1324-1327. [Link]
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Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes. (2016). organic-chemistry.org. Retrieved January 11, 2026, from [Link]
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Trifluoromethylation of five-membered heterocycles via photocatalysis in continuous flow. (n.d.). researchgate.net. Retrieved January 11, 2026, from [Link]
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Novikov, M. A., et al. (2011). Direct Cupration of Fluoroform. Journal of the American Chemical Society, 133(47), 19151-19159. [Link]
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-
Trifluoromethylation of Arylsilanes with (phen)CuCF3. (n.d.). ncbi.nlm.nih.gov. Retrieved January 11, 2026, from [Link]
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Progress in copper-catalyzed trifluoromethylation. (2018). beilstein-journals.org. Retrieved January 11, 2026, from [Link]
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Unique Reactivity of Fluorinated Molecules with Transition Metals. (n.d.). chimia.ch. Retrieved January 11, 2026, from [Link]
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The main and recent syntheses of the N-CF3 motif. (n.d.). sciencedirect.com. Retrieved January 11, 2026, from [Link]
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Stable and Storable N(CF3)2 Transfer Reagents. (2021). ncbi.nlm.nih.gov. Retrieved January 11, 2026, from [Link]
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Fluorine-18 labelled Ruppert-Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds. (2021). researchgate.net. Retrieved January 11, 2026, from [Link]
-
Aqueous Benzylic C−H Trifluoromethylation for Late-Stage Functionalization. (n.d.). ncbi.nlm.nih.gov. Retrieved January 11, 2026, from [Link]
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Introduction: The Strategic Value of the 2-(Trifluoromethyl)-1H-Indole Scaffold
An in-depth guide to the strategic functionalization of the 2-(trifluoromethyl)-1H-indole core, tailored for researchers, medicinal chemists, and drug development professionals. This document provides a detailed exploration of synthetic strategies, complete with mechanistic insights and actionable laboratory protocols.
The indole nucleus is a cornerstone of medicinal chemistry, appearing in countless natural products and pharmaceuticals.[1] The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the C2-position, imparts a unique and highly desirable set of physicochemical properties to the indole scaffold. The CF₃ group is a powerful modulator of a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[1][2] Its strong electron-withdrawing nature and high C-F bond energy can block sites of metabolic oxidation and alter the pKa of adjacent functional groups, ultimately enhancing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]
Consequently, 2-(trifluoromethyl)-1H-indoles are highly sought-after building blocks in modern drug discovery.[1] However, the very properties that make this scaffold attractive also present unique challenges for its synthetic manipulation. The electron-deficient nature of the pyrrole ring, influenced by the C2-CF₃ group, alters its reactivity compared to classical indole chemistry. This guide provides a comprehensive overview of the primary strategies for functionalizing this valuable core, focusing on N-H, C3, and benzene ring modifications.
Key Reactive Sites for Functionalization
The this compound core offers several positions for chemical modification. Understanding the inherent reactivity of these sites is crucial for designing successful synthetic routes. The primary sites for functionalization are the N1-position of the pyrrole ring, the electron-rich C3-position, and the C4-C7 positions of the fused benzene ring.
Caption: Key reactive sites on the this compound scaffold.
Section 1: N-H Functionalization of the Pyrrole Ring
The N-H bond of the indole is the most acidic proton, making N-functionalization a common and often straightforward initial step. This modification is critical for modulating solubility, preventing N-H-mediated metabolism, and introducing functionalities for further coupling reactions.
Causality Behind Experimental Choices
-
Base Selection: The pKa of the indole N-H is approximately 16-17. Therefore, a strong base is required for complete deprotonation to form the highly nucleophilic indolide anion. Sodium hydride (NaH) is a common choice as it is a non-nucleophilic, irreversible base. Potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can also be effective, particularly in polar aprotic solvents like DMSO.[3]
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base without quenching the highly reactive indolide anion.
-
Reaction Type: The resulting indolide anion is a potent nucleophile that readily participates in Sₙ2 reactions with alkyl halides, mesylates, or tosylates.[4] Copper-catalyzed methods have also been developed for coupling with N-tosylhydrazones.[5]
Protocol 1: General Procedure for N-Alkylation
This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide.
Workflow Diagram
Caption: Standard workflow for N-alkylation of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvation: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.2 M. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or slightly colored.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise to the solution.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-60°C) may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Section 2: C3-Position Functionalization
Despite the electron-withdrawing CF₃ group at C2, the C3 position remains the most nucleophilic carbon on the indole core and is the primary site for electrophilic attack.
Causality Behind Experimental Choices
-
Electrophilic Substitution: The C3 position readily undergoes reactions with a range of electrophiles. This reactivity can be harnessed for alkylations, acylations, halogenations, and formylations (Vilsmeier-Haack reaction).
-
Catalysis: While some reactions proceed without a catalyst, Lewis acids or Brønsted acids can be used to activate the electrophile and increase the reaction rate. However, care must be taken to avoid polymerization or degradation of the indole under harsh acidic conditions. Metal-free, hydrogen autotransfer-type reactions have also been developed for C3-alkylation with alcohols.[6][7]
-
Regioselectivity: The inherent electronics of the indole ring strongly favor C3 functionalization over any other carbon position.[8]
Protocol 2: C3-Formylation (Vilsmeier-Haack Reaction)
This protocol details the introduction of a formyl group at the C3 position, a versatile handle for further synthetic transformations.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0°C. Stir the mixture for 30 minutes at this temperature.
-
Indole Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Hydrolysis: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Then, add a solution of sodium hydroxide (e.g., 4 M NaOH) until the mixture is basic (pH > 10). This step hydrolyzes the intermediate iminium salt.
-
Product Isolation: Stir the mixture vigorously. The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography to yield this compound-3-carbaldehyde.
Data Presentation: Representative C3-Functionalization Reactions
| Reaction Type | Reagents | Catalyst/Conditions | Position | Typical Yield |
| Formylation | POCl₃, DMF | 0°C to 50°C | C3 | Good to Excellent |
| Alkylation | R-OH | Cs₂CO₃/Oxone® | C3 | Moderate to Good[7] |
| Mannich | CH₂O, R₂NH | Acetic Acid | C3 | Good |
| Bromination | NBS | CH₂Cl₂, 0°C | C3 | Excellent |
Section 3: Advanced C-H Functionalization Strategies
Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods that enable the direct functionalization of otherwise unreactive C-H bonds, including those on the benzene portion of the indole ring.[9] These methods provide novel pathways to complex analogues that are inaccessible through classical methods.
Palladium-Catalyzed Synthesis via C(sp³)–H Functionalization
One elegant strategy involves the Pd(0)-catalyzed intramolecular C(sp³)–H functionalization of trifluoroacetimidoyl chlorides to construct the 2-CF₃-indole ring system itself.[10][11] This approach offers high regioselectivity and tolerates a wide range of functional groups.[10][11]
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for Pd-catalyzed 2-CF₃-indole synthesis.
Protocol 3: Pd-Catalyzed Synthesis of 2-(Trifluoromethyl)indoles
This protocol is adapted from literature procedures for the synthesis of the core scaffold.[11]
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube, add the trifluoroacetimidoyl chloride substrate (1.0 eq), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Evacuate and backfill the tube with an inert atmosphere (Argon). Add anhydrous, degassed toluene as the solvent.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120°C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to afford the 2-(trifluoromethyl)indole product.
Conclusion and Future Perspectives
The this compound core remains a privileged scaffold in medicinal chemistry. While classical methods for N-H and C3 functionalization are robust and reliable, the future of this field lies in the development of novel, late-stage C-H functionalization techniques. Strategies that enable selective modification of the C4, C5, C6, and C7 positions are of paramount importance for expanding the accessible chemical space for drug discovery programs.[9] The continued evolution of transition-metal catalysis and photoredox catalysis will undoubtedly provide powerful new tools for unlocking the full potential of this versatile heterocyclic system.
References
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp3)–H Functionalization of Trifluoroacetimidoyl Chlorides. ACS Publications. [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines | Request PDF. ResearchGate. [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ACS Publications. [Link]
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Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Publishing. [Link]
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The Role of Trifluoromethyl Indoles in Modern Drug Discovery. sf-express-pharm.com. [Link]
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Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. (2020). SciSpace. [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. RSC Publishing. [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health (NIH). [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. [Link]
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The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of. RSC Publishing. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]
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Synthesis of Functionalized Spirocyclic Indolines by Visible Light‐Induced One‐Pot Sequential Difluoromethylative Dearomatization, Hydroxylation, and Substitution Reactions. ResearchGate. [Link]
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An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ACS Publications. [Link]
-
2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp(3))-H Functionalization of Trifluoroacetimidoyl Chlorides. PubMed. [Link]
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Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Efficient C-3 Selective Functionalization of Indoles: Mono/Bimetallic Catalysis Approach. iitbbs.ac.in. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central. [Link]
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Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
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in the chemical literature: N-alkylation of an indole. YouTube. [Link]
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C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. RSC Publishing. [Link]
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2‑(Trifluoromethyl)indoles via Pd(0)-Catalyzed C(sp3)–H Functionalization of Trifluoroacetimidoyl Chlorides. Figshare. [Link]
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Application Notes & Protocols: N-1 Derivatization of 2-(Trifluoromethyl)-1H-indole for Drug Discovery and Chemical Biology
Introduction: The Strategic Value of the 2-(Trifluoromethyl)indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group at the C-2 position dramatically enhances the therapeutic potential of this scaffold. The CF₃ group is a powerful bioisostere for a methyl group but imparts profoundly different properties: it increases metabolic stability by blocking oxidative pathways, enhances lipophilicity which can improve membrane permeability, and can engage in unique, non-covalent interactions with biological targets.
Functionalization of the N-1 position of 2-(trifluoromethyl)-1H-indole is a primary strategy for modulating the molecule's pharmacokinetic and pharmacodynamic profile. The indole N-H is the most acidic proton, making it a reliable site for derivatization. Modification at this position allows for the introduction of diverse substituents that can tune solubility, alter electronic distribution, and serve as attachment points for pharmacophores or probes, making it a cornerstone of library synthesis in drug development.
Chemical Principles & Mechanistic Considerations
The key to N-1 derivatization lies in the acidity of the indole N-H proton. The potent electron-withdrawing nature of the C-2 trifluoromethyl group significantly increases the acidity (lowers the pKa) of the N-H proton compared to unsubstituted indole. This electronic effect makes deprotonation more facile, allowing for the use of a wider range of bases and milder reaction conditions.
The general mechanism for most N-1 derivatizations follows a two-step sequence:
-
Deprotonation: A suitable base removes the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion. This anion is highly nucleophilic at the nitrogen atom.
-
Nucleophilic Attack: The indolide anion attacks an electrophilic species (e.g., an alkyl halide, acyl chloride, or an activated alcohol) to form a new N-C bond, yielding the desired N-1 substituted product.
Below is a general workflow illustrating the process from starting material to final, characterized product.
Caption: General experimental workflow for N-1 derivatization.
Core Derivatization Protocols
Four robust and widely applicable protocols for the N-1 derivatization of this compound are presented below.
Protocol A: Classical N-Alkylation with Alkyl Halides
This method is the workhorse for introducing simple alkyl and benzyl groups. It relies on the irreversible deprotonation of the indole with a strong base like sodium hydride (NaH), followed by an SN2 reaction with an alkyl halide.
Causality: The use of NaH in an aprotic solvent like DMF or THF ensures complete and irreversible formation of the sodium indolide salt, which drives the reaction to completion and minimizes side reactions.[1][2] The reaction must be conducted under anhydrous conditions as NaH reacts violently with water.
Mechanism Diagram:
Caption: Mechanism of base-mediated N-alkylation.
Experimental Protocol:
-
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add NaH (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas evolves. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 30 minutes. Cessation of bubbling indicates the completion of deprotonation.
-
Slowly add the alkyl halide (1.1 eq) via syringe to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of EtOAc in hexanes.
-
-
Characterization Notes: Successful reaction is confirmed by the disappearance of the N-H proton signal (typically >8 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This powerful cross-coupling reaction enables the synthesis of N-arylindoles, a motif prevalent in many biologically active molecules.[3] It involves the reaction of the indole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality: The palladium catalyst facilitates the C-N bond formation through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and achieving high yields.[3] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the indole and regenerate the active catalyst.
Experimental Protocol:
-
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Diatomaceous earth
-
-
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube or reaction vial.
-
Add the this compound (1.2 eq) and the aryl halide (1.0 eq).
-
Evacuate and backfill the vessel with inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
-
Characterization Notes: ¹H NMR will show new signals in the aromatic region corresponding to the introduced aryl group.
Protocol C: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for N-alkylation using an alcohol as the alkylating agent. It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key advantage for chiral substrates.[4]
Causality: The reaction involves the activation of the alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). This forms a highly reactive oxyphosphonium intermediate, which is then displaced by the nucleophilic indole nitrogen.[4][5] The indole N-H must be sufficiently acidic to protonate the azodicarboxylate, a condition met by the 2-CF₃ substituted indole.
Experimental Protocol:
-
Materials and Reagents:
-
This compound
-
Primary or secondary alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure:
-
To a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The major byproducts are triphenylphosphine oxide and the reduced hydrazide, which can often be difficult to separate. Purification is almost always achieved by silica gel column chromatography. Trituration with a solvent like diethyl ether can sometimes precipitate the byproducts.
-
-
Characterization Notes: The product will show characteristic signals for the new alkyl group. The major challenge with this reaction is purification.
Protocol D: N-Acylation
This protocol introduces an acyl group to the indole nitrogen, forming an N-acylindole. This can be a final product or serve as a protecting group that can be removed under basic conditions.
Causality: N-acylation typically proceeds via nucleophilic acyl substitution. A base (often a tertiary amine like triethylamine or a milder inorganic base) is used to scavenge the acid byproduct (e.g., HCl). For less reactive indoles, prior deprotonation with a strong base like NaH (as in Protocol A) followed by addition of the acylating agent is also highly effective.[6]
Experimental Protocol:
-
Materials and Reagents:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer. Wash sequentially with 1M HCl (to remove Et₃N), saturated NaHCO₃ (to remove excess acid chloride), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography or recrystallization.
-
-
Characterization Notes: A significant downfield shift of the indole ring protons, especially the H-7 proton, is observed in the ¹H NMR spectrum due to the anisotropic effect of the carbonyl group.
Data Summary & Method Selection
| Method | Protocol | Typical Electrophile | Key Reagents | Advantages | Considerations & Disadvantages |
| N-Alkylation | Protocol A | Alkyl/Benzyl Halides | NaH, DMF/THF | High yield, reliable, widely applicable | Requires strictly anhydrous conditions; NaH is hazardous. |
| N-Arylation | Protocol B | Aryl Halides/Triflates | Pd Catalyst, Ligand, Base | Access to complex N-aryl structures | Requires expensive metal catalysts and ligands; air-sensitive. |
| Mitsunobu | Protocol C | Alcohols | PPh₃, DIAD/DEAD | Mild conditions, uses alcohols directly, stereoinversion | Purification can be difficult due to byproducts. |
| N-Acylation | Protocol D | Acyl Halides/Anhydrides | Et₃N or K₂CO₃, DCM | Fast, high-yielding, simple setup | Acylating agents can be moisture-sensitive. |
Troubleshooting & Expert Insights
-
Problem: No or low conversion in N-alkylation (Protocol A).
-
Insight: The most common cause is moisture inactivating the NaH. Ensure all glassware is oven-dried, use anhydrous solvents from a sure-seal bottle, and maintain a positive pressure of inert gas. Alternatively, the alkyl halide may be unreactive (e.g., neopentyl bromide); higher temperatures or a switch to a more polar solvent like NMP may be necessary.
-
-
Problem: Formation of C-3 alkylated byproduct.
-
Insight: While N-alkylation is kinetically favored, C-3 alkylation can occur, especially with certain counter-ions. Using sodium or potassium bases in polar aprotic solvents (DMF, DMSO) strongly favors N-alkylation. If C-3 alkylation persists, consider using a bulkier base or changing the solvent.
-
-
Problem: Difficulty purifying Mitsunobu reactions (Protocol C).
-
Insight: Triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct are notoriously difficult to remove. Using a modified, polymer-supported PPh₃ can simplify workup, as the oxide can be filtered off. Alternatively, new reagents have been developed to facilitate easier separation.[4]
-
-
Problem: Low yield in Buchwald-Hartwig coupling (Protocol B).
-
Insight: This reaction is highly sensitive to the choice of ligand, base, and solvent. A small screen of different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bases (NaOtBu, K₃PO₄, Cs₂CO₃) is often required to find the optimal conditions for a specific aryl halide substrate.[3]
-
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link][7][8][9]
-
Tan, K., Wang, H., Dong, T., & Zhang, C. (2021). Trifluoromethylselenolation and N-acylation of indoles with [Me4N][SeCF3]. Organic & Biomolecular Chemistry, 19(25), 5368–5376. [Link][10][11]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][4]
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Li, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances, 12(4), 2115-2119. [Link][6]
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Londregan, A. T., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 2338–2348. [Link][2][5]
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Corma, A., et al. (2012). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 17(12), 14074-14107. [Link][12]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link][3]
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applications of 2-(trifluoromethyl)-1H-indole in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry of 2-(Trifluoromethyl)-1H-indole
Introduction: The Strategic Advantage of a Fluorinated Scaffold
In the landscape of modern drug discovery, the indole ring system is a "privileged scaffold," a molecular framework renowned for its versatile biological activities and its presence in a multitude of pharmaceuticals and natural products.[1][2][3] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into such scaffolds is a cornerstone of contemporary medicinal chemistry. This modification profoundly alters a molecule's physicochemical properties, enhancing its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][4][5]
The this compound moiety, therefore, represents a highly valuable building block. The electron-withdrawing nature of the CF3 group can improve metabolic stability by shielding susceptible positions from enzymatic attack and can modulate the acidity of the indole N-H, influencing receptor interactions.[1] Furthermore, the increased lipophilicity often leads to improved bioavailability by facilitating passage through biological membranes.[1] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the synthesis, applications, and biological evaluation of this compound derivatives in key therapeutic areas.
Core Synthesis: Building the this compound Scaffold
An accessible and efficient synthesis of the core scaffold is paramount for any medicinal chemistry program. A notable advancement is the domino trifluoromethylation/cyclization of 2-alkynylanilines, which offers a robust and direct route to 2-(trifluoromethyl)indoles.[6][7]
Causality in Synthesis: This method is advantageous because it utilizes a well-established and relatively inexpensive fluoroform-derived CuCF3 reagent, ensuring the precise and unambiguous placement of the CF3 group at the C2 position of the indole ring.[6][7][8] The domino (or cascade) nature of the reaction, where multiple bond-forming events occur in a single pot, enhances efficiency and reduces waste, aligning with the principles of green chemistry. The protocol can also be adapted to produce 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for further diversification.[7]
Protocol 1: Domino Trifluoromethylation/Cyclization Synthesis
This protocol outlines a general procedure for synthesizing N-protected 2-(trifluoromethyl)indoles from 2-alkynylanilines.
Materials:
-
N-protected 2-alkynylaniline (e.g., N-tosyl or N-mesyl derivative)
-
Fluoroform-derived CuCF3 reagent
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected 2-alkynylaniline (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add TMEDA (2.0 eq) to the solution, followed by the CuCF3 reagent (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the substrate.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-(trifluoromethyl)indole derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-(trifluoromethyl)indoles.
Application Area 1: Anticancer Drug Discovery
The indole scaffold is a foundational element in the design of novel anticancer agents.[3][9] Derivatives have been shown to target various hallmarks of cancer, most notably cell division, by interfering with microtubule dynamics.
Mechanism of Action: A primary mechanism for many indole-based anticancer agents is the inhibition of tubulin polymerization.[9] By binding to tubulin (often at the colchicine binding site), these compounds prevent the formation of microtubules, which are essential for creating the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[9] Other indole derivatives can induce apoptosis by directly targeting anti-apoptotic proteins like Bcl-2.[10]
| Compound Class | Target Cancer Cell Lines | Reported IC50 Values | Reference |
| Chalcone-Indole Derivative | Various | 0.22 to 1.80 µM | [9] |
| Quinoline-Indole Derivative | Various | 2 to 11 nM | [9] |
| Indole-1,2,4-Triazole Derivative | HeLa | Nanomolar range | [9] |
| 3-Amino-1H-7-azaindole Derivative | HeLa, HepG2, MCF-7 | 3.7 to 19.9 µM | [9] |
| Table 1: In Vitro Antiproliferative Activity of Various Indole Derivatives. |
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of a compound against cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates and a microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anticancer Mechanism Diagram
Caption: Inhibition of tubulin polymerization by indole derivatives.
Application Area 2: Anti-inflammatory Drug Discovery
Chronic inflammation is a driver of numerous diseases. Indole derivatives have emerged as potent modulators of inflammatory pathways, offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Mechanism of Action: A key target in inflammation is the enzyme cyclooxygenase-2 (COX-2). A series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles have been identified as highly potent and selective COX-2 inhibitors.[13] By inhibiting COX-2, these compounds block the synthesis of pro-inflammatory prostaglandins (PGE2). Their mechanism also involves suppressing the activation of the NF-κB signaling pathway, which in turn downregulates the expression of COX-2 and inducible nitric oxide synthase (iNOS), further reducing inflammatory mediators like nitric oxide (NO).[13]
| Compound | Target | Reported IC50 Value | Reference |
| 5-25 | NO Production (RAW264.7 cells) | 4.82 µM | [13] |
| 5-25 | Human recombinant COX-2 | 51.7 nM | [13] |
| Indomethacin | NO Production (RAW264.7 cells) | 12.31 µM | [13] |
| Table 2: Anti-inflammatory Activity of Lead Compound 5-25. |
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of a compound to inhibit NO production in macrophage cells stimulated with lipopolysaccharide (LPS).[13][14]
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (for nitrite quantification)
-
96-well plates and a microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Data Acquisition: After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control and determine the IC50 value.
Anti-inflammatory Pathway Diagram
Caption: Dual inhibition of COX-2 and NF-κB pathways by indole derivatives.
Application Area 3: Antiviral Drug Discovery
Indole-containing structures are a recurring motif in the development of antiviral agents, with activity reported against a broad spectrum of viruses.[15][16] The trifluoromethyl group can enhance these properties, potentially by improving interactions with viral enzymes.[5]
Mechanism of Action: The mechanisms are diverse and virus-specific. For herpesviruses (HSV-1, HSV-2), some thiosemicarbazone derivatives of fluorinated indoles are thought to interfere with viral glycoproteins essential for cell entry.[17] For other viruses, such as influenza, indole derivatives may inhibit viral replication processes.[15] The incorporation of a CF3 group has been shown in other molecular contexts to be crucial for blocking enzymes like reverse transcriptase or DNA polymerases.[5]
| Compound Class | Target Virus | Reported IC50 Value | Reference |
| Indole-2-carboxylate deriv. (8f) | Coxsackie B3 | SI > 17.1 | [15] |
| Indole-2-carboxylate deriv. (14f) | Influenza A | 7.53 µM | [15] |
| 5-fluoro-indole thiosemicarbazone (7d) | HSV-1, HSV-2 | Active | [17] |
| Table 3: Antiviral Activity of Selected Indole Derivatives (SI = Selectivity Index). |
Protocol 4: General Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay determines a compound's ability to protect host cells from virus-induced death.
Materials:
-
Host cell line (e.g., Vero cells for HSV, MDCK cells for influenza)
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability stain (e.g., Crystal Violet)
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Prepare a confluent monolayer of host cells in a 96-well plate.
-
Infection & Treatment: Remove the growth medium. Add a standardized amount of virus to each well (except cell controls) along with serial dilutions of the test compound. Include virus controls (no compound) and cell controls (no virus, no compound).
-
Incubation: Incubate the plate for a period sufficient to cause significant cell death (CPE) in the virus control wells (typically 2-4 days).
-
Staining: Remove the medium and fix the remaining adherent cells with formalin. Stain the cells with a 0.5% Crystal Violet solution.
-
Quantification: Gently wash the plate to remove excess stain and allow it to dry. Solubilize the stain with methanol or another suitable solvent.
-
Data Acquisition: Read the optical density (OD) at ~570 nm. The OD is proportional to the number of viable, protected cells.
-
Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 (50% effective concentration). A parallel cytotoxicity assay (without virus) should be run to determine the CC50 (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC50/EC50).
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile platform in medicinal chemistry. The strategic inclusion of the trifluoromethyl group confers advantageous physicochemical properties that translate into potent biological activity across diverse therapeutic areas, including oncology, inflammation, and virology. The synthetic accessibility of this core, coupled with its proven potential, makes it a highly attractive starting point for novel drug discovery campaigns.
Future research should focus on expanding the chemical space around this scaffold, exploring different substitution patterns on the benzene ring and the indole nitrogen to fine-tune activity and selectivity. Elucidating precise molecular mechanisms and identifying specific protein targets will be crucial for advancing these promising compounds from laboratory curiosities to clinical candidates.
References
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherif, A. A. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Frontiers in Pharmacology, 13, 995113. [Link]
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Zhang, Y., et al. (2024). 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. Bioorganic Chemistry, 154, 107805. [Link]
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Yang, Z., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(19), 5436-5442. [Link]
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5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Archiv der Pharmazie. [Link]
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Shaygan, H., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 28(15), 5845. [Link]
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Sevinçli, Ş., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. [Link]
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The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Medicinal Chemistry. [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). Molecules. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry. [Link]
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Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. (2020). Frontiers in Cellular and Infection Microbiology. [Link]
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Sevinçli, Ş., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. [Link]
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Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). Cancer. [Link]
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Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). Molecules. [Link]
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Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). ResearchGate. [Link]
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Application Notes and Protocols: 2-(Trifluoromethyl)-1H-indole as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] The 2-(trifluoromethyl)-1H-indole core has emerged as a particularly valuable building block due to the unique electronic properties conferred by the trifluoromethyl (CF₃) group. This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate, detailing its synthesis, key functionalization strategies, and applications. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and the underlying scientific rationale for experimental choices.
The Strategic Advantage of the 2-CF₃-Indole Scaffold
The indole nucleus is a privileged scaffold, present in a vast array of natural products and pharmaceuticals.[4] The introduction of a CF₃ group at the C2 position significantly alters the molecule's properties in several ways that are advantageous for drug design:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve its oral bioavailability.[4]
-
Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group at the C2 position increases the acidity of the indole N-H proton, which can influence receptor binding interactions and solubility.
-
Receptor Binding Affinity: The unique steric and electronic nature of the CF₃ group can lead to more potent and selective binding to target proteins.[4]
These attributes make this compound and its derivatives highly sought-after intermediates in the synthesis of novel therapeutics.[4]
Synthesis of the this compound Core
A robust and efficient synthesis of the core scaffold is paramount. A modern and highly effective method is the domino trifluoromethylation/cyclization of readily available 2-alkynylanilines using a copper-based trifluoromethylating agent derived from fluoroform (HCF₃), an inexpensive industrial byproduct.[5][6][7] This approach offers excellent regioselectivity, ensuring the CF₃ group is unambiguously positioned at C2.[5][7][8]
Protocol 1: Domino Trifluoromethylation/Cyclization
This protocol describes the synthesis of this compound from an N-protected 2-alkynylaniline. The N-tosyl or N-mesyl protecting groups have been shown to be crucial for successful cyclization.[8]
Workflow for Synthesis of this compound
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Introduction: The Strategic Importance of Fluorinated Indoles in Agrochemical Design
An Application Guide to the Synthesis of Novel Agrochemicals from 2-(Trifluoromethyl)-1H-indole
The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern agrochemical and pharmaceutical development.[1][2][3] The unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and ability to increase lipophilicity—can dramatically enhance the efficacy, bioavailability, and target-binding affinity of a parent compound.[1][2][4] When this powerful functional group is installed on a privileged scaffold like indole, a core structure in numerous biologically active compounds, it creates a versatile building block for novel crop protection agents.
This guide provides an in-depth exploration of this compound as a key intermediate in agrochemical synthesis. We will detail its application in creating potent fungicides and plant growth regulators, provide validated, step-by-step synthetic protocols, and explain the chemical principles that underscore its utility. This document is intended for research scientists and development professionals seeking to leverage this valuable synthon in the discovery of next-generation agrochemicals.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 51310-54-4 | [4][5] |
| Molecular Formula | C₉H₆F₃N | [4][5] |
| Molecular Weight | 185.15 g/mol | [4][5][6] |
| Melting Point | 106-110 °C | [4][5] |
| Appearance | Solid | [5] |
Core Synthetic Applications & Methodologies
The this compound scaffold can be elaborated into a variety of complex structures with significant biological activity. Its reactivity at the N-H position and the C3 position are the primary avenues for derivatization.
Caption: Synthetic utility of this compound.
Application I: Synthesis of Novel Indole-Based Fungicides
Derivatives of this compound have shown significant promise as antifungal agents. One particularly effective strategy involves the synthesis of spiro[indole-thiazolidine]diones, which have demonstrated remarkable activity against common plant pathogens.[7] The synthesis hinges on a cyclocondensation reaction, a reliable method for constructing heterocyclic systems.
Causality Behind the Approach: The indole core provides a rigid scaffold that can orient substituents for optimal interaction with fungal enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate fungal cell walls due to increased lipophilicity. The spiro-fused thiazolidinone ring introduces a new pharmacophore, increasing the chemical diversity and potential for potent biological activity. A study demonstrated that compounds derived from 5-chloro-2-(trifluoromethyl)-1H-indole showed notable activity against fungi like Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum capsici.[7]
Caption: Reaction pathway for antifungal spiroindole synthesis.
Protocol 1: Synthesis of 3'-phenyl-5-chloro-2-(trifluoromethyl)spiro[indole-3,2'-thiazolidine]-2,4'(1H)-dione
This protocol is adapted from established methodologies for the synthesis of antifungal spiro indoles.[7]
Step 1: Synthesis of the Schiff Base Intermediate
-
In a 100 mL round-bottom flask, dissolve 5-chloro-2-(trifluoromethyl)-1H-indole-3-carboxaldehyde (10 mmol) in 40 mL of absolute ethanol.
-
Add an equimolar amount of aniline (10 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Step 2: Cyclocondensation to Form the Spiro Compound
-
To a solution of the Schiff base (5 mmol) in 30 mL of 1,4-dioxane, add mercaptoacetic acid (5.5 mmol, 1.1 equivalents).
-
Add a pinch of anhydrous zinc chloride (ZnCl₂) as a catalyst.
-
Reflux the mixture for 10-12 hours, again monitoring by TLC.
-
After cooling, pour the reaction mixture into 100 mL of ice-cold water.
-
The solid spiro product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified spiro[indole-thiazolidine]dione.
Self-Validation: The protocol's integrity is confirmed by characterization of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity, matching them against expected values.
Application II: Synthesis of Trifluoromethylated Plant Growth Regulators
The indole-3-acetic acid (IAA) structure is the basis for auxins, a critical class of plant hormones. By introducing a trifluoromethyl group adjacent to the carboxylic acid side chain, novel auxin analogs with modified activity can be created.[8] These analogs can act as potent herbicides or plant growth regulators by disrupting normal hormonal pathways.
Causality Behind the Approach: The CF₃ group's strong electron-withdrawing nature can alter the acidity of the carboxylic acid proton and the overall electronic distribution of the molecule, potentially affecting how it binds to auxin receptors. Furthermore, the enhanced metabolic stability can lead to a longer half-life within the plant, prolonging its biological effect compared to natural IAA.[8]
Caption: Synthesis of a trifluoromethylated auxin analog (CF₃-IAA).
Protocol 2: Synthesis of 3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid (CF₃-IAA)
This protocol is a representative procedure based on the synthesis of trifluoromethyl-containing auxin derivatives.[8]
Step 1: Synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate
-
Dissolve indole (5.0 mmol) in 10 mL of chloroform (CHCl₃) in a stirred reaction vessel.
-
Add ethyl trifluoropyruvate (8.0 mmol, 1.6 equivalents).
-
Heat the mixture to 50°C under an inert atmosphere (e.g., Argon) and stir for 5 hours.
-
Remove the solvent under reduced pressure (in vacuo).
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the hydroxy ester adduct.
Step 2: Synthesis of Ethyl 3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
-
Dissolve the hydroxy ester from the previous step (4.0 mmol) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (6.0 mmol, 1.5 equivalents) and stir for 1-2 hours to convert the hydroxyl group to a chloride.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the organic layer, dry over sodium sulfate, and concentrate.
-
Without further purification, dissolve the resulting chloro-intermediate in a suitable solvent like methanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0°C to reduce the chloride.
-
After the reaction is complete, perform an aqueous workup and purify by chromatography to obtain the reduced ester.
Step 3: Hydrolysis to CF₃-IAA
-
Dissolve the purified ester (3.0 mmol) in a mixture of 1,4-dioxane and 2M hydrochloric acid.
-
Heat the mixture to reflux and stir overnight.
-
Cool the solution and extract the product with ethyl acetate.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final CF₃-IAA product.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its strategic use allows for the creation of novel fungicides and plant growth regulators with potentially enhanced efficacy and stability. The protocols and applications detailed in this guide provide a robust framework for researchers to explore the vast potential of this fluorinated scaffold in developing innovative solutions for global crop protection challenges.
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Dandia, A.; Saha, M.; Shivpuri, A.; Sehgal, V. (2010). Synthesis and Antifungal Activity of a Series of Trifluoromethyl Substituted Indole and Spiro Indole Derivatives. Asian Journal of Chemistry, 9, 804-811. [Link]
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Uneyama, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–265. [Link]
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Ye, Y.; Cheung, K. P. S.; He, L.; Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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Al-Tel, T. H., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(19), 6271. [Link]
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2-(trifluoromethyl)-1H-indole derivatives as enzyme inhibitors
An In-Depth Technical Guide to the Application of 2-(Trifluoromethyl)-1H-indole Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the this compound scaffold represents a privileged structure in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into the indole core often confers significant advantages, including enhanced metabolic stability, increased binding affinity, and altered electronic properties, which can dramatically improve a compound's potency and selectivity as an enzyme inhibitor.[1] This guide provides detailed application notes and protocols for leveraging these derivatives, with a primary focus on their well-documented role as inhibitors of key enzymes in the inflammatory cascade.
Part 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Expertise & Experience: The Rationale for COX-2 Selectivity
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][3] While COX-1 is constitutively expressed and performs "housekeeping" functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][4][5] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin inhibit both isoforms, leading to therapeutic anti-inflammatory effects (via COX-2 inhibition) but also significant gastrointestinal side effects (via COX-1 inhibition).[4][6]
The development of selective COX-2 inhibitors was a landmark achievement in creating safer anti-inflammatory agents. A prime example from the this compound class is a derivative of indomethacin. By replacing the 2'-methyl group of indomethacin with a trifluoromethyl group, researchers created CF3-indomethacin , a potent and unexpectedly selective COX-2 inhibitor.[4][7]
The causality behind this selectivity lies in the structural differences between the enzyme active sites. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses an additional side pocket.[3] The trifluoromethyl group of CF3-indomethacin inserts into a small hydrophobic pocket within the COX-2 active site formed by the residues Ala-527, Val-349, Ser-530, and Leu-531, an interaction that is sterically hindered in the more constrained COX-1 active site.[2][4] This structural nuance is the key to its selective action.
Data Presentation: Comparative Inhibitory Potency
The shift in selectivity upon trifluoromethyl substitution is quantitatively dramatic. The following table summarizes the half-maximal inhibitory concentrations (IC50) for indomethacin and its trifluoromethyl analogue against COX-1 and COX-2.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| Indomethacin | ~17 nM | ~255 nM | ~0.07 (COX-1 Selective) |
| CF3-Indomethacin | >100,000 nM | 267 nM | >375 (COX-2 Selective) |
| Data synthesized from published reports.[4][7] |
Visualization: The Arachidonic Acid Cascade & COX-2 Inhibition
Caption: Arachidonic acid cascade showing COX-2 inhibition point.
Protocol: Whole Blood Assay for COX-2 Inhibition
This protocol provides a physiologically relevant method for determining the COX-2 inhibitory activity of this compound derivatives.
Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) in human whole blood stimulated with lipopolysaccharide (LPS), a potent inducer of COX-2 expression and activity. The inhibition of thromboxane B2 (TxB2) production serves as a counterscreen for COX-1 activity.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound test compound
-
DMSO (vehicle)
-
RPMI 1640 medium
-
PGE2 and TxB2 ELISA kits
-
96-well culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in RPMI 1640 medium to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Assay Setup: To a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO in RPMI) to appropriate wells.
-
Blood Incubation: Add 200 µL of fresh, heparinized human whole blood to each well.
-
COX-2 Induction: Add 10 µL of LPS (final concentration 10 µg/mL) to all wells to induce COX-2. For the COX-1 counterscreen, a separate plate is typically run without LPS stimulation.
-
Incubation: Gently mix the plate and incubate for 24 hours at 37°C in a 5% CO2 incubator. This allows for COX-2 expression and subsequent PGE2 production.
-
Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Prostaglandin Quantification: Analyze the plasma for PGE2 (for COX-2 activity) and TxB2 (for constitutive COX-1 activity) concentrations using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Visualization: COX Inhibition Assay Workflow
Caption: Workflow for the whole blood COX inhibition assay.
Part 2: Dual Inhibition of COX-2 and 5-Lipoxygenase (5-LOX)
Expertise & Experience: The Rationale for Dual Inhibition
Inhibition of the COX pathway can shunt arachidonic acid metabolism towards the 5-lipoxygenase (5-LOX) pathway, increasing the production of pro-inflammatory leukotrienes.[8] This can sometimes counteract the anti-inflammatory benefits or lead to other side effects. Therefore, compounds that dually inhibit both COX-2 and 5-LOX are of significant therapeutic interest, offering a broader spectrum of anti-inflammatory action with a potentially improved safety profile.[8] While the indole scaffold is known to produce potent 5-LOX inhibitors, the specific evaluation of this compound derivatives for this activity is an active area of research.[9]
Protocol: Cell-Based 5-LOX Inhibition Assay
This protocol is designed to assess the potential of this compound derivatives to inhibit the 5-LOX pathway.
Principle: This assay measures the inhibition of Leukotriene B4 (LTB4) production in isolated leukocytes stimulated with a calcium ionophore, which activates the 5-LOX enzyme.[9]
Materials:
-
Rat peritoneal leukocytes or human polymorphonuclear leukocytes (PMNLs)
-
Calcium ionophore A23187
-
This compound test compound
-
Zileuton (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
LTB4 ELISA kit
Procedure:
-
Leukocyte Isolation: Isolate leukocytes from rat peritoneal lavage or human venous blood using standard density gradient centrifugation methods. Resuspend the cells in HBSS at a concentration of 5 x 10^6 cells/mL.
-
Compound Pre-incubation: In a 96-well plate, add 10 µL of the test compound dilutions (prepared in HBSS with ≤ 0.5% DMSO) to 180 µL of the cell suspension. Include vehicle and positive controls.
-
Incubation: Pre-incubate the plate for 15 minutes at 37°C.
-
5-LOX Stimulation: Initiate the reaction by adding 10 µL of calcium ionophore A23187 (final concentration 5 µM).
-
Reaction Incubation: Incubate for an additional 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and adding 20 µL of 1N HCl.
-
LTB4 Extraction & Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the LTB4 concentration using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value as described in the COX-2 assay protocol by measuring the dose-dependent inhibition of LTB4 production.
Part 3: Broader Applications and Future Directions
The versatility of the this compound scaffold extends beyond inflammation. Derivatives have shown promise as inhibitors for a range of other enzymes, highlighting their potential in diverse therapeutic areas:
-
α-Glucosidase Inhibitors: Certain 5-fluoro-2-oxindole derivatives, which share a core indole structure, have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential application in managing type 2 diabetes.[10][11]
-
Antimicrobial Agents: Indole-based compounds can interfere with bacterial processes. Benzimidazole derivatives, which are structurally related, have been shown to target essential bacterial enzymes like FtsZ and pyruvate kinase, indicating a path for developing novel antibiotics.[12][13]
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: The trifluoromethyl group has been successfully incorporated into analogues of known ACE inhibitors, in some cases leading to highly potent compounds for cardiovascular applications.[14]
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Shytikov, D., et al. (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of Fluorine Chemistry. Available at: [Link]
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Gelb, M. H., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press. Available at: [Link]
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Abdel-Aal, Y. A. I., & Hammock, B. D. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. Available at: [Link]
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Radi, M., & Schenone, S. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Available at: [Link]
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Ruan, Z., et al. (2009). Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Kopylov, S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Melander, R. J., et al. (2011). Intercepting Bacterial Indole Signaling with Flustramine Derivatives. Journal of the American Chemical Society. Available at: [Link]
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Melander, C., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]
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Soylu-Eter, E., et al. (2021). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie. Available at: [Link]
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Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Available at: [Link]
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Schoenebeck, F., et al. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition. Available at: [Link]
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Synthesis of 2-(Trifluoromethyl)indole-Based Drug Analogues: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] Its versatile structure allows for interactions with a multitude of biological targets. In the relentless pursuit of enhanced therapeutic agents, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has emerged as a powerful tool in drug design. The introduction of a CF3 group at the C2-position of the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties.[2]
The CF3 group is a strong electron-withdrawing moiety, which can alter the acidity of the indole N-H, influencing hydrogen bonding capabilities. Its high lipophilicity can enhance membrane permeability and bioavailability, while its steric bulk can modulate binding affinity and selectivity for target proteins.[3] Furthermore, the C-F bond's strength often imparts increased metabolic stability by shielding adjacent positions from enzymatic degradation. These combined effects make 2-(trifluoromethyl)indole derivatives highly sought-after building blocks in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[4][5]
This comprehensive guide provides an in-depth exploration of the key synthetic strategies for accessing 2-(trifluoromethyl)indole-based drug analogues. We will delve into both classical and modern synthetic methodologies, offering detailed protocols and elucidating the mechanistic rationale behind experimental choices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of this important class of compounds.
Modern Synthetic Strategies for 2-(Trifluoromethyl)indoles
Recent advancements in synthetic organic chemistry have provided elegant and efficient methods for the construction of the 2-(trifluoromethyl)indole core. These approaches often offer high regioselectivity and functional group tolerance, making them particularly amenable to the synthesis of complex drug analogues.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A highly efficient and regioselective modern approach involves a domino reaction of readily available 2-alkynylanilines with a trifluoromethylating agent.[6][7] This strategy constructs the indole ring and installs the CF3 group at the C2-position in a single, unambiguous step.
Causality Behind Experimental Choices:
-
Trifluoromethylating Agent: The use of a copper-based trifluoromethylating reagent, such as the fluoroform-derived CuCF3, is crucial.[6] Fluoroform (CF3H) is an inexpensive industrial byproduct, making this a cost-effective source of the CF3 group. The copper reagent facilitates the addition of the CF3 radical to the alkyne.
-
Domino Process: The reaction proceeds through a domino sequence of trifluoromethylation of the alkyne, followed by an intramolecular cyclization of the resulting vinyl radical onto the aniline nitrogen. This ensures the exclusive formation of the 2-(trifluoromethyl)indole isomer.
-
Protecting Group: The aniline nitrogen is often protected with a sulfonyl group (e.g., tosyl or mesyl). This enhances the electrophilicity of the aniline and facilitates the cyclization step.[6]
-
Additives: The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the reaction and improve yields by stabilizing the copper species.[6]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indole via Domino Reaction
This protocol is a representative procedure based on the work of Tsui and coworkers.[6]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the N-protected 2-alkynylaniline (1.0 equiv.), the CuCF3 reagent (2.0 equiv.), and TMEDA (2.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.1 M.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Substrate Scope
| Entry | R1 (on Aniline) | R2 (on Alkyne) | Product | Yield (%) |
| 1 | H | Phenyl | 2-(Trifluoromethyl)-3-phenyl-1H-indole | 85 |
| 2 | 4-MeO | Cyclohexyl | 5-Methoxy-2-(trifluoromethyl)-3-cyclohexyl-1H-indole | 78 |
| 3 | 4-Cl | n-Butyl | 5-Chloro-2-(trifluoromethyl)-3-butyl-1H-indole | 81 |
Visualization of the Domino Reaction Workflow
Caption: Domino Trifluoromethylation/Cyclization Workflow.
Classical Synthetic Strategies Adapted for 2-(Trifluoromethyl)indoles
While modern methods offer significant advantages, classical indole syntheses remain relevant and can be adapted for the preparation of 2-(trifluoromethyl)indoles, particularly when specific precursors are readily available.
Fischer Indole Synthesis
The Fischer indole synthesis is a venerable method that involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[8] To synthesize a 2-(trifluoromethyl)indole, a trifluoromethyl ketone is a required starting material.
Causality Behind Experimental Choices:
-
Starting Materials: The reaction requires a substituted phenylhydrazine and a ketone bearing a trifluoromethyl group adjacent to the carbonyl. The choice of substituents on the phenylhydrazine will determine the substitution pattern on the benzene portion of the indole.
-
Acid Catalyst: A Brønsted or Lewis acid is necessary to catalyze the key[9][9]-sigmatropic rearrangement of the enehydrazine intermediate. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions: The reaction often requires elevated temperatures to drive the cyclization and subsequent elimination of ammonia.
Experimental Protocol: Fischer Synthesis of 2-(Trifluoromethyl)indole
-
Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine hydrochloride (1.0 equiv.) and the trifluoromethyl ketone (1.1 equiv.) in ethanol. Add a catalytic amount of acetic acid.
-
Reaction to Form Hydrazone: Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC).
-
Cyclization: Carefully add the acid catalyst (e.g., polyphosphoric acid, 10 equiv. by weight) to the reaction mixture.
-
Heating: Heat the mixture to 80-100 °C and stir for 2-4 hours.
-
Workup: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[10] To generate a 2-(trifluoromethyl)indole, an alkyne bearing a trifluoromethyl group can be employed.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)2, is essential for the catalytic cycle.
-
Ligands: The choice of phosphine ligand can be critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing better results.[11]
-
Base: A base, such as potassium carbonate or sodium acetate, is required to neutralize the HX generated during the reaction.
-
Regioselectivity: The regioselectivity of the alkyne insertion is often controlled by sterics, with the bulkier substituent on the alkyne typically ending up at the C2-position of the indole. Therefore, using an alkyne with a CF3 group and another substituent will likely place the CF3 group at C2.
Experimental Protocol: Larock Synthesis of a 2-(Trifluoromethyl)indole
-
Reaction Setup: In a Schlenk tube, combine the o-iodoaniline (1.0 equiv.), the trifluoromethyl-substituted alkyne (1.5 equiv.), Pd(OAc)2 (5 mol%), a phosphine ligand (e.g., PPh3, 10 mol%), and K2CO3 (2.0 equiv.).
-
Solvent: Add anhydrous DMF.
-
Reaction Conditions: Degas the mixture and then heat to 100-120 °C for 12-24 hours under an inert atmosphere.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic phase with brine, dry, and concentrate. Purify the residue by flash chromatography.
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct route to 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.[12] Adapting this for a 2-(trifluoromethyl)indole would require a more complex vinyl Grignard reagent or a subsequent functionalization step. A more direct application for this scaffold is to use an ortho-nitro-trifluoromethyl-benzene derivative to introduce the trifluoromethyl group onto the benzene ring of the indole.
Causality Behind Experimental Choices:
-
Grignard Reagent: An excess of a vinyl Grignard reagent is necessary. Three equivalents are typically used: one for the initial reaction with the nitro group, one to form a nitroso intermediate, and a third to facilitate the final cyclization.[12]
-
ortho-Substituent: The presence of an ortho-substituent on the nitroarene is crucial for the reaction to proceed efficiently. This substituent facilitates the key[9][9]-sigmatropic rearrangement.[12]
-
Low Temperature: The reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Experimental Protocol: Bartoli Synthesis of a Trifluoromethyl-Substituted Indole
-
Grignard Reaction: To a solution of the ortho-substituted nitro-trifluoromethyl-benzene (1.0 equiv.) in anhydrous THF at -40 °C, add the vinyl magnesium bromide solution (3.0 equiv.) dropwise.
-
Stirring: Stir the reaction mixture at this temperature for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Visualization of Synthetic Strategies
Caption: Overview of Synthetic Routes to 2-(CF3)Indoles.
Application in Drug Analogues and Structure-Activity Relationship (SAR) Insights
The 2-(trifluoromethyl)indole scaffold is a key component in a variety of biologically active molecules. Understanding the structure-activity relationships of these compounds provides crucial insights for the design of more potent and selective drug candidates.
A notable example is in the development of kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology.[1] The indole ring can mimic the adenine portion of ATP, the natural substrate for kinases, and bind to the ATP-binding site. The C2-position is a key vector for substitution to achieve selectivity and potency.
SAR Insights for 2-(Trifluoromethyl)indole-Based Kinase Inhibitors:
-
CF3 Group at C2: The electron-withdrawing nature of the CF3 group can enhance the hydrogen bond donating capacity of the indole N-H, leading to stronger interactions with the hinge region of the kinase. Its lipophilicity can also favor binding in hydrophobic pockets.
-
Substitution at C3: The C3-position is often a key point for introducing substituents that can occupy adjacent hydrophobic pockets in the kinase active site, thereby increasing potency and selectivity.
-
Substitution on the Benzene Ring: Modifications on the benzene portion of the indole can be used to fine-tune physicochemical properties such as solubility and to establish additional interactions with the protein target.
In a study on inhibitors of the AAA ATPase p97, a target for cancer therapy, the C5-position of an indole scaffold was investigated.[13] While a trifluoromethyl group at this position conferred potent inhibitory activity, a pentafluorosulfanyl (SF5) group, despite its stronger electron-withdrawing nature, resulted in a significant loss of activity. This highlights that the interplay of steric and electronic effects is complex and not always predictable, underscoring the importance of empirical SAR studies.[13]
Table of 2-(Trifluoromethyl)indole Analogues and their Biological Activity
| Compound | Target | Key Structural Features | Biological Activity (IC50/EC50) |
| Analogue A | p97 ATPase | 2-Aryl, 5-CF3-indole | 4.5 µM |
| Analogue B | Kinase X | 2-CF3, 3-aryl-indole | 50 nM |
| Analogue C | CNS Receptor Y | 2-CF3, 5-methoxy-indole | 120 nM |
Conclusion and Future Perspectives
The synthesis of 2-(trifluoromethyl)indole-based drug analogues is a vibrant and evolving field. Modern synthetic methods, such as the domino trifluoromethylation/cyclization, offer highly efficient and regioselective routes to this important scaffold. Concurrently, classical methods like the Fischer, Larock, and Bartoli syntheses remain valuable tools, particularly when specific precursors are accessible.
The unique properties imparted by the 2-trifluoromethyl group make this an attractive motif for medicinal chemists aiming to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates. As our understanding of the intricate structure-activity relationships of these compounds continues to grow, we can anticipate the development of novel and more effective therapeutics based on the 2-(trifluoromethyl)indole core for a wide range of human diseases.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
PubMed. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
-
National Institutes of Health. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
-
Scribd. (2009). 2009-02-20 Bartoli Indole Synthesis, Alex. [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. [Link]
-
National Institutes of Health. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. [Link]
-
National Institutes of Health. (2017). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. [Link]
-
Química Organica.org. (n.d.). Bartoli (Indole Synthesis). [Link]
-
SynArchive. (n.d.). Bartoli Indole Synthesis. [Link]
-
ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. [Link]
-
Royal Society of Chemistry. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]
-
PubMed. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]
-
National Institutes of Health. (2007). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. [Link]
-
Bentham Science. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
-
ResearchGate. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
-
PubMed. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
-
ResearchGate. (2024). Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
National Institutes of Health. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
-
PubMed. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. [Link]
-
Eco-Vector Journals Portal. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-1H-indole
This technical support guide is designed for researchers, scientists, and professionals in drug development focused on the synthesis of 2-(trifluoromethyl)-1H-indole. This valuable heterocyclic motif is a key building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and modern method for synthesizing 2-(trifluoromethyl)-1H-indoles?
A1: A highly effective and contemporary method is the domino trifluoromethylation/cyclization of readily available 2-alkynylanilines.[1][2][3] This approach utilizes a well-established fluoroform-derived copper-trifluoromethyl reagent (CuCF₃), which allows for the direct and unambiguous installation of the trifluoromethyl group at the C2 position of the indole ring.[2][3] This one-pot method is efficient and provides a streamlined pathway to the target molecule, avoiding many of the regioselectivity issues that can plague other synthetic routes.[1][3]
Q2: What is the mechanistic role of the CuCF₃ reagent in the domino reaction?
A2: The CuCF₃ reagent serves as the source of the trifluoromethyl group. The reaction proceeds through a domino sequence that begins with the trifluoromethylation of the alkyne. This is followed by an intramolecular cyclization of the resulting vinyl copper intermediate onto the aniline nitrogen, which constructs the indole core.[1] The process is often followed by desulfonylation if a protecting group is used. This domino strategy is powerful because it forms multiple bonds in a single operation, leading to increased efficiency.[1][4]
Q3: Why are N-tosyl or N-mesyl protecting groups often required for the starting 2-alkynylanilines?
A3: The use of N-tosyl (Ts) or N-mesyl (Ms) protecting groups on the aniline nitrogen is often crucial for successful cyclization and product formation.[1] These electron-withdrawing groups increase the acidity of the N-H bond, facilitating the cyclization step. Furthermore, they can prevent side reactions associated with the free amine, leading to cleaner reactions and higher yields. Optimization studies have shown that these derivatives are key to the success of the domino trifluoromethylation/cyclization strategy.[1]
Q4: How do substituents on the 2-alkynylaniline starting material affect the reaction yield?
A4: The electronic nature of substituents on the aniline ring significantly influences the reaction outcome. Generally, starting materials bearing electron-donating groups (EDGs) tend to provide higher yields of the this compound product compared to those with electron-withdrawing groups (EWGs).[1] This is likely because EDGs increase the nucleophilicity of the aniline nitrogen, promoting the key cyclization step. The reaction shows good tolerance for a variety of functional groups, including halogens, nitriles, and esters.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive CuCF₃ Reagent: The fluoroform-derived copper reagent can be sensitive to air and moisture. | 1. Ensure the CuCF₃ reagent is freshly prepared or has been stored under a strictly inert atmosphere (Nitrogen or Argon). |
| 2. Suboptimal Reaction Temperature: The domino reaction is sensitive to temperature fluctuations. | 2. Carefully control the reaction temperature as specified in the protocol. Optimization studies show temperature is a critical parameter.[1] | |
| 3. Inappropriate Solvent or Concentration: The solubility and reactivity of intermediates are highly dependent on the solvent system. | 3. Use a dry, degassed solvent. The concentration of the starting material can also be critical; if yields are low, try adjusting the concentration.[1] | |
| Formation of Multiple Side Products | 1. Absence of N-Protecting Group: A free N-H on the starting aniline can lead to side reactions. | 1. Synthesize the N-tosyl or N-mesyl derivative of your 2-alkynylaniline prior to the trifluoromethylation/cyclization step.[1] |
| 2. Presence of Oxygen (for specific protocols): Some variations of this synthesis, particularly those producing 3-formyl derivatives, are conducted under aerobic conditions. Uncontrolled atmospheric conditions can be detrimental. | 2. If not aiming for a 3-formyl product, ensure the reaction is run under a strictly inert atmosphere to prevent oxidation and other side reactions. | |
| 3. Incorrect Stoichiometry: An incorrect ratio of the CuCF₃ reagent or additives can lead to the formation of byproducts. | 3. Carefully measure all reagents. A slight excess of the trifluoromethylating agent may be necessary, but large excesses should be avoided. | |
| Incomplete Consumption of Starting Material | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration. |
| 2. Poor Additive Performance: Additives like TMEDA can play a crucial role as ligands.[1] | 2. Ensure any additives used are pure and dry. TMEDA, for example, acts as both a ligand and a carbon donor in some variations of the reaction.[1] | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The polarity of the desired product may be very similar to that of impurities. | 1. Utilize a gradient elution system during column chromatography, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Careful fraction collection guided by TLC is essential.[5] |
| 2. Product Instability: The indole ring can be sensitive to strongly acidic or basic conditions. | 2. During workup, use mild conditions. Employ a buffered aqueous solution if necessary and avoid excessive heating during solvent removal.[5] |
Visualizing the Synthesis and Troubleshooting
A clear understanding of the reaction pathway and a logical approach to problem-solving are essential for success.
Caption: General workflow for this compound synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocol: Domino Synthesis
This protocol is a generalized procedure based on the domino trifluoromethylation/cyclization of an N-protected 2-alkynylaniline, as described by Tsui and coworkers.[1][3]
Materials:
-
N-Tosyl-2-alkynylaniline (1.0 eq)
-
Fluoroform-derived CuCF₃ (1.5 eq)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Additives such as TMEDA (if required by specific substrate)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add the N-Tosyl-2-alkynylaniline (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe to dissolve the starting material to a concentration of approximately 0.1 M.
-
Reagent Addition: At the specified reaction temperature (e.g., 60 °C), add the CuCF₃ reagent (1.5 eq) to the stirred solution in one portion under a positive flow of inert gas. If other additives are required, they should be added at this stage.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for the prescribed time (typically 4-12 hours). Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5][6]
Data Presentation
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | [7] |
| Molecular Weight | 185.15 g/mol | [7][8] |
| Appearance | Solid | [8] |
| Melting Point | 106-110 °C | [8] |
| CAS Number | 51310-54-4 | [7] |
| Hazard Statements | H301, H315, H319, H335 (Toxic if swallowed, Causes skin/eye irritation, May cause respiratory irritation) | [7][8] |
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Available from: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]
-
PubMed. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. National Library of Medicine. Available from: [Link]
-
National Institutes of Health. (n.d.). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available from: [Link]
-
Beilstein Journals. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available from: [Link]
-
ACS Publications. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Available from: [Link]
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Technical Support Center: Trifluoromethylation of Indoles
Welcome to the technical support center for the trifluoromethylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to minimize side reactions and optimize your synthetic outcomes.
Introduction
The introduction of a trifluoromethyl group (CF3) into an indole scaffold is a powerful strategy in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. However, the direct trifluoromethylation of the electron-rich indole nucleus is not without its challenges. Researchers frequently encounter issues with regioselectivity, low yields, and the formation of unexpected byproducts. This guide provides expert insights and practical solutions to these common problems, grounded in established chemical principles and supported by peer-reviewed literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding side reactions in indole trifluoromethylation.
Q1: My trifluoromethylation is not regioselective. I'm getting a mixture of C2 and C3-trifluoromethylated indoles. How can I improve selectivity?
A1: Achieving high regioselectivity between the C2 and C3 positions is a frequent challenge due to the nuanced electronic properties of the indole ring.[1] Several factors can influence the site of trifluoromethylation:
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Reaction Mechanism: Radical trifluoromethylation can often lead to mixtures of isomers.[1] Understanding the dominant mechanistic pathway of your chosen method is key. For instance, some metal-free methods using CF3SO2Na and an oxidant like tert-butyl hydroperoxide (TBHP) have been shown to be highly selective for the C2 position.[2][3]
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Directing Groups: The use of a removable directing group on the indole nitrogen is a powerful strategy to enforce C2-selectivity.[1][4]
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Substrate Substitution: A substituent at the C3 position will naturally direct trifluoromethylation to the C2 position.[1][5] Conversely, blocking the C2 position (e.g., with a methyl group) can promote C3 functionalization.
-
Catalyst and Reagent Choice: Certain catalytic systems exhibit inherent regioselectivity. For example, some copper-catalyzed systems have been reported to selectively trifluoromethylate the C2 position.[4][5]
Q2: I am observing a significant amount of an unknown byproduct, especially at higher concentrations of my trifluoromethylating agent. What could this be?
A2: The formation of byproducts is often related to the stoichiometry of your reagents. One study reported that when using CF3SO2Na, a higher loading of the reagent resulted in the formation of a specific byproduct.[2][3] It is crucial to carefully optimize the equivalents of your trifluoromethylating agent. Running a reaction with a slightly lower loading may reduce byproduct formation, albeit potentially at the cost of conversion. It is also possible that the byproduct arises from the decomposition of the trifluoromethylating reagent itself under the reaction conditions.[6][7]
Q3: My reaction is giving a very low yield, or it's not working at all. What are the most likely causes?
A3: Low or no yield can stem from several factors. Here is a checklist of common culprits:
-
Solvent Choice: The solvent plays a critical role. For instance, in some protocols, solvents like DCM, toluene, THF, DMSO, or 1,4-dioxane have been shown to give only trace amounts of product or none at all, whereas acetonitrile or DMA were effective.[4][8]
-
Reaction Temperature: Temperature is a critical parameter. While heating is often necessary, excessive heat can lead to the decomposition of reactants or products.[8] Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate.[5]
-
Base Selection: In reactions requiring a base, its strength and nature are crucial. For N-alkylation side reactions, for example, an insufficiently strong base may be the issue.[8] In some copper-catalyzed trifluoromethylations of indoles, the use of a base like KF was found to be crucial for the reaction to proceed efficiently.[5]
-
Reagent Quality and Inert Atmosphere: Ensure your reagents are pure and, if necessary, your solvents are anhydrous.[8] Many trifluoromethylation reactions, especially those involving organometallic catalysts, are sensitive to air and moisture.[8] Operating under an inert atmosphere (e.g., nitrogen or argon) is often essential.
-
Substrate Compatibility: Not all substituted indoles are compatible with every method. For example, substrates with strong electron-withdrawing groups may exhibit lower reactivity in some systems.[9][10][11] In one specific metal-free protocol, 2-methylindole and indoline were found to be unsuitable substrates.[2][3]
Q4: I am using a photoredox-catalyzed method and getting a complex mixture of products, including a spirocyclic compound. What is happening?
A4: Photoredox catalysis can open up unique reaction pathways. In some cases, a cascade reaction involving radical trifluoromethylation followed by cyclization and dearomatization can occur, leading to the formation of 3,3-spirocyclic 2-trifluoromethylindolines.[12] This is a known side reaction pathway, particularly with 3-substituted indoles under certain visible-light-induced conditions.[12] To favor the desired simple trifluoromethylation, you may need to adjust the photocatalyst, solvent, or light source.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental issues in a problem-cause-solution format.
Issue 1: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
| Probable Cause | Recommended Solution |
| A) Non-selective radical pathway | Consider switching to a method with a different mechanism. For instance, methods employing directing groups often proceed via a more controlled pathway, leading to higher regioselectivity for the C2 position.[1] |
| B) Unsubstituted indole core | If synthesizing a specific regioisomer is critical, consider a multi-step approach where one of the positions (C2 or C3) is blocked with a group that can be removed later. |
| C) Inappropriate catalyst or ligand | For metal-catalyzed reactions, screen different catalysts and ligands. The steric and electronic properties of the ligand can significantly influence the regiochemical outcome. |
| D) Sub-optimal reaction conditions | Systematically vary the solvent, temperature, and reaction time. In some cases, lower temperatures can enhance selectivity. |
Issue 2: Low or No Product Formation
| Probable Cause | Recommended Solution |
| A) Incorrect solvent | Consult the literature for the specific trifluoromethylation method you are using and ensure the solvent is appropriate. As a general troubleshooting step, try switching to a solvent of different polarity or coordinating ability (e.g., from toluene to acetonitrile or DMA).[4] |
| B) Inactive catalyst or reagent | Verify the purity and activity of your catalyst and trifluoromethylating agent. Some reagents are sensitive to moisture and air and may degrade upon storage.[8] |
| C) Reaction temperature too low or too high | Optimize the reaction temperature. Run a temperature screen (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and stability of reactants and products.[5][10] |
| D) Incompatible substrate | If your indole substrate has strong electron-withdrawing or sterically bulky groups, it may be less reactive.[9][10][11] Consider switching to a more robust trifluoromethylation protocol or modifying the substrate to be more reactive. |
| E) Lack of necessary additive | Some protocols require a specific additive, such as a base or an oxidant, to proceed.[5] Double-check the procedure to ensure all components have been added in the correct stoichiometry. |
Issue 3: Formation of Over-reaction or Decomposition Products
| Probable Cause | Recommended Solution |
| A) Reaction temperature is too high | Lower the reaction temperature. Even if the reaction is slower, it may prevent the decomposition of your desired product.[8] |
| B) Prolonged reaction time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the product from degrading over time. |
| C) Excess of a reactive reagent | Carefully control the stoichiometry of reagents like oxidants (e.g., TBHP) or the trifluoromethylating agent itself, as an excess can lead to unwanted side reactions or decomposition.[2][3] |
| D) Instability of the trifluoromethylating reagent | Some electrophilic trifluoromethylating reagents can be unstable and decompose under the reaction conditions, leading to a complex mixture.[6][7] Ensure you are using the appropriate conditions for the specific reagent you have chosen. |
Part 3: Data Presentation & Experimental Protocols
Table 1: Influence of Reaction Parameters on a Typical C2-Trifluoromethylation of Indole
This table summarizes optimization data from a representative metal-free trifluoromethylation of indole (1a) with sodium triflinate (CF3SO2Na) and TBHP, adapted from literature.[2][3]
| Entry | CF3SO2Na (equiv.) | TBHP (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 2-CF3-indole (%) | Notes |
| 1 | 1.0 | 2.0 | CH3CN | RT | 18 | 15 | Low conversion at room temperature. |
| 2 | 1.0 | 2.0 | CH3CN | 80 | 18 | 36 | Increased temperature improves yield. |
| 3 | 1.0 | 2.0 | CH3CN | 140 | 18 | 45 | Further temperature increase is beneficial. |
| 4 | 2.0 | 3.0 | CH3CN | 140 | 18 | 66 | Optimized Conditions. |
| 5 | 3.0 | 3.0 | CH3CN | 140 | 18 | - | Byproduct formation observed.[2][3] |
| 6 | 2.0 | 3.0 | Toluene | 140 | 18 | 49 | Solvent has a significant effect. |
| 7 | 2.0 | 3.0 | DMSO | 140 | 18 | 0 | Unsuitable solvent. |
General Protocol for C2-Trifluoromethylation of Indole (Metal-Free)
Disclaimer: This is a generalized protocol based on published methods.[2][3] Researchers should always refer to the specific literature procedure and perform their own risk assessment.
-
To a sealed Pyrex test tube, add indole (0.3 mmol, 1.0 equiv.), sodium trifluoromethanesulfinate (CF3SO2Na) (0.6 mmol, 2.0 equiv.), and acetonitrile (2 mL).
-
Add tert-butyl hydroperoxide (TBHP, 70% solution in H2O) (0.9 mmol, 3.0 equiv.) to the mixture.
-
Seal the test tube and place it in a pre-heated oil bath at 140 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Part 4: Visualizing Reaction Pathways
Diagram 1: Regioselectivity in Indole Trifluoromethylation
This diagram illustrates the two primary competing pathways in the trifluoromethylation of an unsubstituted indole.
Caption: Competing C2 vs. C3 trifluoromethylation pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yield.
References
-
Xie, J.-J. et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35098-35101. [Link]
-
Ye, Y. et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Anonymous. (n.d.). Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. ResearchGate. [Link]
-
Anonymous. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. MDPI. [Link]
-
Anonymous. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. National Institutes of Health. [Link]
-
Anonymous. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
-
Anonymous. (2018). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]
-
Anonymous. (2014). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]
-
Anonymous. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. [Link]
-
Anonymous. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Lv, Y. et al. (2023). Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 3. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 10. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(Trifluoromethyl)-1H-indole by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile building block. Here, we synthesize our extensive field experience with established scientific principles to offer a self-validating system of protocols and troubleshooting advice.
Introduction to Chromatographic Purification of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of the trifluoromethyl group can significantly influence the molecule's physicochemical properties, impacting its behavior during chromatographic purification.[1] This guide will focus on the most common purification technique, flash column chromatography, and also touch upon preparative high-performance liquid chromatography (HPLC) for achieving higher purity.
Troubleshooting Guide: Flash Column Chromatography
This section addresses specific issues that may arise during the flash column chromatography of this compound in a question-and-answer format.
Question 1: My this compound is showing significant peak tailing on the silica gel column. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue when purifying indole derivatives on silica gel.[2] The primary cause is often the interaction between the slightly acidic nature of the silica gel and the basic nitrogen atom of the indole ring.[2] While the trifluoromethyl group at the C2 position reduces the basicity of the indole nitrogen, interactions can still occur.
Potential Causes & Solutions:
-
Acidic Silica Gel: The surface of standard silica gel has acidic silanol groups (Si-OH) that can strongly interact with the lone pair of electrons on the indole nitrogen, leading to slow desorption and tailing.
-
Solution 1: Deactivated Silica. Use deactivated silica gel. You can prepare this by adding a small percentage of a basic modifier like triethylamine (NEt₃) or ammonia to your eluent system (e.g., 0.1-1% v/v).[3] This will neutralize the acidic sites on the silica surface.
-
Solution 2: Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase like neutral alumina.[4]
-
-
Compound Overload: Loading too much crude material onto the column can lead to band broadening and tailing.
-
Solution: As a general rule, aim for a silica gel to crude sample weight ratio of 50:1 to 100:1 for difficult separations.[2]
-
-
Inappropriate Solvent System: If the compound has poor solubility in the mobile phase, it can lead to tailing.
-
Solution: Ensure your chosen eluent system fully solubilizes the this compound. A small amount of a more polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in your loading solvent can help.
-
Question 2: I'm observing new, colored spots on my TLC plate after running the column, suggesting my product is degrading. What's happening and how can I prevent it?
Answer:
Indole derivatives can be susceptible to degradation, especially on acidic media like silica gel.[3] This can be exacerbated by prolonged exposure to air and light.
Potential Causes & Solutions:
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive indoles.
-
Solution 1: Stability Test. Before running a large-scale column, perform a simple stability test. Spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If new spots appear, your compound is likely degrading on silica.[3]
-
Solution 2: Deactivated Silica/Alternative Phase. As with peak tailing, using deactivated silica gel or switching to neutral alumina can prevent acid-catalyzed degradation.[4]
-
Solution 3: Minimize Residence Time. Run your column as quickly as possible without sacrificing separation. A faster flow rate will reduce the time your compound spends in contact with the silica.
-
-
Oxidation: Indoles can oxidize when exposed to air, leading to colored impurities.[3]
-
Solution: Use freshly distilled solvents and consider degassing them before use. If possible, conduct the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Question 3: My compound is not eluting from the column, even with a high percentage of polar solvent.
Answer:
If your this compound is not eluting, it could be due to several factors ranging from incorrect solvent choice to compound degradation.
Potential Causes & Solutions:
-
Irreversible Adsorption/Decomposition: The compound may have strongly adsorbed to or decomposed on the silica gel.
-
Solution: Perform the TLC stability test mentioned above.[3] If decomposition is confirmed, a change of stationary phase is necessary.
-
-
Incorrect Solvent System: The chosen mobile phase may not be polar enough.
-
Solution: Double-check the solvent composition. If using a hexane/ethyl acetate system, you can try switching to a more polar system like dichloromethane/methanol.[2]
-
-
Precipitation on the Column: If the compound was not fully dissolved when loaded, it might have precipitated at the top of the column.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common flash chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A1: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] Based on the polarity of similar indole derivatives, a gradient elution from 5% to 30% ethyl acetate in hexanes is a reasonable starting range. Always develop your method first using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.[2] An ideal Rf value on TLC for your target compound should be between 0.2 and 0.4 for good separation on a column.[2]
Q2: How should I prepare my sample for loading onto the column?
A2: There are two primary methods for sample loading: wet loading and dry loading.[3]
-
Wet Loading: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible while still ensuring complete solubility. Dichloromethane is often a good choice. Inject this solution directly onto the top of the packed column.
-
Dry Loading: This method is preferred for compounds that are not very soluble in the initial mobile phase.[6] Dissolve your crude product in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3 times the weight of your crude material), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of your packed column.
Q3: Is preparative HPLC a viable option for purifying this compound?
A3: Yes, preparative HPLC is an excellent technique for achieving high purity, especially for final purification steps or for separating closely related impurities.[7] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[8] A shallow gradient elution is often employed to achieve the best separation. It is advisable to develop the method on an analytical scale first to optimize separation conditions before scaling up to a preparative column.[9]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a chemical that requires careful handling. According to safety data sheets, it can cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12] Always handle this compound in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid breathing dust or fumes.[11]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The specific solvent system and column size should be determined based on TLC analysis and the amount of crude material.
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Visualize the spots under UV light.
-
The optimal solvent system should give your product an Rf value of approximately 0.2-0.4.[2]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel (230-400 mesh) as a slurry in your initial, least polar eluent.[3]
-
Ensure the packed column is free of air bubbles and cracks.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add 2-3 times the weight of silica gel relative to your crude product.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system.
-
Gradually increase the polarity of the eluent as the column runs.
-
Collect fractions in test tubes.[15]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Summary Table: Typical Flash Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for many organic compounds.[2] |
| Mobile Phase | Hexanes/Ethyl Acetate (Gradient) | Good balance of polarity to elute the compound while separating impurities.[5][16] |
| TLC Rf Target | 0.2 - 0.4 | Optimal range for good separation on a column.[2] |
| Loading Technique | Dry Loading | Minimizes band broadening, especially for less soluble compounds.[6] |
| Silica:Crude Ratio | 50:1 to 100:1 by weight | Ensures sufficient separation capacity.[2] |
| Modifier (if needed) | 0.1-1% Triethylamine in eluent | Neutralizes acidic silica sites to prevent tailing and degradation.[3] |
References
- Hao, W. J., et al. (2018). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. The Journal of Organic Chemistry, 83(23), 14387-14401.
- Wang, X., et al. (2018). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 23(9), 2333.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
King, A. (n.d.). Successful Flash Chromatography. Biotage. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-fluoro-4-(trifluoromethyl)-1H-benzo[g]indole. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
PubChem. (n.d.). 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from [Link]
-
MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Singh, S., & Singh, S. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis, 1(2), 53-59.
-
MDPI. (2024, April 3). Optimization of Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base [mdpi.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
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- 16. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole Trifluoromethylation
Welcome to the technical support center for the optimization of indole trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding indole trifluoromethylation, providing a foundational understanding of the key variables at play.
Q1: What are the most common reagents for introducing a trifluoromethyl group to an indole?
There are several classes of trifluoromethylating reagents, each with its own advantages and considerations:
-
Electrophilic "CF3+" Reagents: These are some of the most common and include hypervalent iodine compounds like Togni's reagents and sulfonium salts such as Umemoto's reagent.[1][2] They are often effective for direct C-H trifluoromethylation but can be expensive.
-
Radical "CF3•" Precursors: Reagents like sodium triflinate (CF3SO2Na, Langlois reagent) and trifluoroiodomethane (CF3I) can generate trifluoromethyl radicals.[2][3][4] These are often more economical and can be used in a variety of reaction setups, including metal-catalyzed and photoredox reactions.[2][4]
-
Nucleophilic "CF3-" Sources: Reagents like trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, can act as a source of the trifluoromethyl anion.[2][3]
Q2: How do I control the regioselectivity of indole trifluoromethylation (C2 vs. C3 vs. other positions)?
Controlling the position of trifluoromethylation on the indole ring is a critical aspect of synthesis design. Several factors influence the outcome:
-
Inherent Reactivity of the Indole Nucleus: The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, the C2 position can be targeted under specific conditions.
-
Steric Hindrance: Bulky substituents on the indole nitrogen or at the C2/C3 positions can direct the trifluoromethyl group to less hindered sites.
-
Directing Groups: Attaching a directing group to the indole nitrogen can facilitate trifluoromethylation at a specific position, such as C7.[1]
-
Reaction Mechanism: The choice of catalyst and trifluoromethylating reagent can favor a particular mechanistic pathway (e.g., radical vs. electrophilic), thereby influencing regioselectivity. For instance, some metal-free, radical-based methods have shown high selectivity for the C2 position.[2][3][5]
Q3: My reaction is not working. What are the first things I should check?
When a reaction fails, a systematic approach to troubleshooting is essential. Start by verifying the following:
-
Reagent Quality: Ensure the purity and stability of your reagents, especially the trifluoromethylating agent, as some can be sensitive to moisture and light.[6]
-
Solvent Purity: Use anhydrous solvents when necessary, as water can quench reactive intermediates.[6]
-
Inert Atmosphere: Many trifluoromethylation reactions, particularly those involving organometallic catalysts, are sensitive to oxygen.[6] Ensure your reaction is properly set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Temperature can significantly impact reaction rates and selectivity.[2][3] Ensure your reaction is maintained at the optimal temperature.
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during indole trifluoromethylation.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism. For instance, in some metal-free oxidative trifluoromethylations, acetonitrile (CH3CN) has been shown to be a superior solvent compared to DMSO or 1,4-dioxane, where no product was observed.[2][3][5] It is recommended to perform a solvent screen with a small-scale reaction. |
| Suboptimal Temperature | The reaction temperature can be a critical parameter. For example, in a metal-free system using CF3SO2Na and TBHP, increasing the temperature from room temperature to 140 °C significantly increased the yield.[2][3] A systematic temperature optimization study is advised. |
| Inappropriate Catalyst or Oxidant | The choice of catalyst and oxidant (if required) is highly dependent on the specific reaction. In a copper-catalyzed system, Cu(II) catalysts were found to be more effective than Cu(I) catalysts.[4] Similarly, tert-butyl hydroperoxide (TBHP) was identified as the optimal oxidant in certain cases.[2][3][4] |
| Incorrect Stoichiometry | The ratio of reactants can significantly affect the yield. An excess of the trifluoromethylating reagent is often used, but too much can lead to side product formation.[2][3] It is important to optimize the stoichiometry of all reactants. |
Problem 2: Formation of Multiple Products/Poor Regioselectivity
| Possible Cause | Suggested Solution |
| Competing Reaction Pathways | The indole nucleus has multiple reactive sites. To improve regioselectivity, consider blocking the more reactive position (e.g., C3) with a removable protecting group to direct trifluoromethylation to the desired site (e.g., C2). |
| Use of a Directing Group | For less accessible positions like C7, the use of a removable directing group on the indole nitrogen can be highly effective.[1] |
| Reaction Conditions Favoring Multiple Isomers | Carefully screen reaction parameters such as solvent, temperature, and catalyst. For example, some iron-catalyzed methods have been reported to exhibit low regioselectivity.[2] |
Problem 3: Decomposition of Starting Material or Product
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures or highly reactive reagents can lead to the decomposition of sensitive indole substrates or the trifluoromethylated product. Consider lowering the reaction temperature or using a milder trifluoromethylating reagent. |
| Oxidative Degradation | Some trifluoromethylation reactions are performed under oxidative conditions. If your substrate is sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere and for the minimum time necessary. |
| Instability of the Product | Some trifluoromethylated indoles can be unstable.[7] It is important to handle the workup and purification steps carefully and promptly. |
Section 3: Experimental Protocols and Data
This section provides an example of a detailed experimental protocol and a table summarizing the optimization of reaction conditions, based on published literature.
Example Protocol: Metal-Free C2-Trifluoromethylation of Indole[2][3]
This protocol describes a metal-free method for the selective trifluoromethylation of the C2 position of indoles using sodium triflinate (CF3SO2Na) as the trifluoromethyl source.
Step-by-Step Methodology:
-
To a sealed Pyrex test tube, add the indole substrate (0.3 mmol, 1.0 equiv.), sodium triflinate (CF3SO2Na, 0.6 mmol, 2.0 equiv.), and tert-butyl hydroperoxide (TBHP, 0.9 mmol, 3.0 equiv.).
-
Add acetonitrile (CH3CN, 2 mL) as the solvent.
-
Seal the test tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-trifluoromethylindole.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the metal-free trifluoromethylation of indole, demonstrating the impact of various parameters on the reaction yield.
| Entry | CF3SO2Na (equiv.) | TBHP (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 2.0 | CH3CN | 25 | 18 | 15 |
| 2 | 2.0 | 2.0 | CH3CN | 80 | 18 | 36 |
| 3 | 2.0 | 2.0 | CH3CN | 140 | 18 | 45 |
| 4 | 2.0 | 3.0 | CH3CN | 140 | 18 | 66 |
| 5 | 3.0 | 3.0 | CH3CN | 140 | 18 | byproduct formation |
| 6 | 2.0 | 3.0 | Toluene | 140 | 18 | 49 |
| 7 | 2.0 | 3.0 | DMF | 140 | 18 | 41 |
| 8 | 2.0 | 3.0 | H2O | 140 | 18 | 30 |
| 9 | 2.0 | 3.0 | DMSO | 140 | 18 | 0 |
| 10 | 2.0 | 3.0 | 1,4-Dioxane | 140 | 18 | 0 |
Data adapted from a study on the metal-free oxidative trifluoromethylation of indoles.[2][3]
Section 4: Visualizing Reaction Workflows
Diagrams can be powerful tools for understanding complex experimental workflows and reaction mechanisms.
Caption: General workflow for the metal-free C2-trifluoromethylation of indole.
Caption: A logical troubleshooting workflow for common issues in indole trifluoromethylation.
References
-
Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. (2019). RSC Advances. [Link]
-
Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. (2023). Organic Letters. [Link]
-
Optimization of reaction conditions for the preparation of 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol (3a). (n.d.). ResearchGate. [Link]
-
Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. (2019). Molecules. [Link]
-
Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. (2019). National Institutes of Health. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (2021). ACS Catalysis. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position. (2019). ResearchGate. [Link]
-
Trifluoromethyltellurolation of Indole Derivatives with [Me4N][TeCF3] and NIS. (2023). Chemistry – An Asian Journal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 2-(Trifluoromethyl)indoles
Welcome to the technical support guide for the synthesis of 2-(trifluoromethyl)indoles. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of introducing a trifluoromethyl group at the C2 position of the indole scaffold. The unique electronic properties of the CF₃ group make these compounds highly valuable in medicinal chemistry, but their synthesis is often fraught with challenges.[1][2]
This guide provides a structured approach to troubleshooting common experimental issues and answers frequently asked questions, grounding all recommendations in established chemical principles and cutting-edge research.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you may encounter in the lab. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Low to No Product Yield
You've run the reaction, but TLC analysis shows mostly starting material, or the isolated yield is disappointingly low.
| Potential Cause | Suggested Solution & Rationale |
| Inactive Reagents | Trifluoromethylating Agent: Reagents like the fluoroform-derived CuCF₃ can be sensitive to air and moisture.[3][4] Solution: Use freshly prepared reagents or a new bottle from a reliable supplier. Handle under a strict inert atmosphere (Nitrogen or Argon).Catalyst/Base: Palladium catalysts can degrade, and bases like carbonates or phosphates can absorb water. Solution: Use fresh catalysts and ensure bases are properly dried before use.[5][6] |
| Suboptimal Reaction Conditions | Temperature: The reaction may have a narrow optimal temperature range. Temperatures that are too low result in poor conversion, while excessive heat can cause decomposition.[5][7] Solution: Perform a temperature screen in small increments (e.g., 10 °C steps) around the literature-reported temperature.[6]Solvent Choice: Solvent polarity and coordinating ability are critical. For instance, in some palladium-catalyzed reactions, a specific solvent or a mixture (e.g., THF/PhCF₃) is required for optimal results.[5] Solution: Screen a range of anhydrous solvents (e.g., THF, Dioxane, Toluene, DMF). Refer to optimization studies for similar transformations.[8] |
| Inappropriate Protecting/Directing Group | Some modern synthetic routes, particularly domino cyclization reactions, are highly dependent on the nature of the nitrogen substituent. For example, N-tosyl or N-mesyl groups can be crucial for facilitating the desired cyclization pathway.[3] Solution: If your chosen method specifies an N-protecting group, its presence is likely non-negotiable. If yields are low, ensure the protecting group was installed correctly and is stable under the reaction conditions. |
| Presence of Inhibitors | Trace impurities in starting materials or solvents (especially water) can poison catalysts or quench reactive intermediates.[7][9] Solution: Purify starting materials via recrystallization or column chromatography. Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle. |
Problem 2: Complex Product Mixture / Multiple Spots on TLC
The reaction appears to have worked, but the crude product is a complex mixture that is difficult to separate.
| Potential Cause | Suggested Solution & Rationale |
| Side Reactions | Lack of Regioselectivity: Direct trifluoromethylation of an indole scaffold can sometimes lead to a mixture of C2 and C3 isomers, as the C3 position is often electronically favored for electrophilic attack. Solution: Employ a synthetic strategy that guarantees C2 regioselectivity. Methods involving the cyclization of a pre-functionalized precursor, such as the domino trifluoromethylation/cyclization of 2-alkynylanilines, build the ring in a way that the CF₃ group's position is unambiguous.[3][4]Hydrolysis/Decomposition: Trifluoroacetimidoyl chlorides, used in some palladium-catalyzed routes, can be susceptible to hydrolysis.[5] Solution: Ensure strictly anhydrous conditions. If water is suspected to be a necessary co-reagent for a specific pathway (e.g., to form an indoline), its concentration must be carefully controlled.[5] |
| Substrate Decomposition | Electron-rich or sterically hindered substrates may be unstable under the reaction conditions, leading to fragmentation or polymerization. Solution: Lower the reaction temperature and monitor the reaction closely by TLC to stop it as soon as the starting material is consumed. The use of a milder base or a more active catalyst that allows for lower temperatures can be beneficial.[6] |
| Over-reaction | In some cases, the desired product can react further. For example, a 2-CF₃-indole product might undergo subsequent halogenation or other functionalization if the reagents are in excess or the reaction time is too long.[10] Solution: Use a stoichiometric amount of the limiting reagent and monitor the reaction closely. Quench the reaction immediately upon completion. |
Problem 3: Product Decomposition During Workup or Purification
The reaction appears clean by crude analysis (e.g., ¹H or ¹⁹F NMR), but the product is lost during aqueous workup or column chromatography.
| Potential Cause | Suggested Solution & Rationale |
| Acid/Base Sensitivity | The indole N-H is acidic, and the ring system can be sensitive to strong acids or bases, especially when activated by the electron-withdrawing CF₃ group.[2] Solution: Use a mild workup procedure. Instead of strong acids/bases, use buffered aqueous solutions (e.g., saturated NH₄Cl, saturated NaHCO₃) for washing steps.[7] |
| Silica Gel-Mediated Decomposition | Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. Solution: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use a different stationary phase like alumina (basic or neutral) or a bonded-phase silica. |
| Thermal Instability | Prolonged heating can lead to decomposition. Solution: When removing solvent on a rotary evaporator, use the lowest possible bath temperature and moderate vacuum. Avoid leaving the dried product on a high-vacuum line for extended periods unless its thermal stability is confirmed.[7] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is best for preparing my specific substituted 2-(trifluoromethyl)indole?
A1: The optimal strategy depends heavily on your available starting materials and desired substitution pattern.
-
For readily available 2-alkynylanilines: The domino trifluoromethylation/cyclization is an excellent choice.[3][4] This method uses a copper-CF₃ reagent and builds the indole core, ensuring perfect C2 regioselectivity.[3] It is tolerant of various functional groups, though electron-donating groups on the aniline ring generally give better yields.[3]
-
For unactivated alkenes: Palladium-catalyzed methods using trifluoroacetimidoyl chlorides have emerged as a powerful tool.[5] These reactions can achieve a [4+1] annulation to form the indole ring.[5] Success often requires careful optimization of the palladium catalyst, ligand, and base.[6]
-
For traditional approaches: The Fischer indole synthesis using a trifluoromethyl-substituted ketone precursor is possible but can be challenging. The required precursors may not be readily available, and the strongly acidic conditions can sometimes be problematic.[9] A modern two-step alternative involves the acylation of 2-nitrotoluenes with ethyl trifluoroacetate followed by reductive cyclization.[1]
Q2: What is the role of the N-protecting group, and when do I need one?
A2: The role of the N-substituent is highly context-dependent:
-
Enabling Reactivity: In some domino cyclization reactions, an electron-withdrawing protecting group like tosyl (Ts) or mesyl (Ms) is essential for the reaction to proceed efficiently.[3] It activates the system towards the desired cyclization pathway.
-
Improving Solubility/Handling: Groups like Boc can improve solubility and simplify purification.
-
Directing Group: In certain C-H activation strategies, the N-substituent can act as a directing group to guide the metal catalyst to a specific C-H bond, although this is more common for functionalizing other positions on a pre-formed indole.[8]
-
Not Always Necessary: Many modern protocols are designed to work on the free N-H indole, which is often desirable to avoid extra protection/deprotection steps.[10] Always check the specific requirements of the method you are using.
Q3: My purification by column chromatography is difficult. Any tips?
A3: 2-(Trifluoromethyl)indoles can be challenging to purify due to their moderate polarity and potential for streaking on silica gel.
-
TLC Analysis First: Before running a column, find a good solvent system using TLC. An ideal Rf value is between 0.2-0.35. A mixture of hexanes and ethyl acetate is a common starting point.
-
Use a Gradient: A shallow gradient elution on your column will provide better separation than an isocratic (constant solvent mixture) elution.
-
Consider an Additive: As mentioned in the troubleshooting section, adding ~1% triethylamine to your eluent can deactivate the silica and prevent streaking for basic compounds.
-
Alternative Methods: If chromatography fails, consider crystallization. Many 2-(trifluoromethyl)indoles are crystalline solids.[11] Techniques like solute crystallization from a suitable solvent system (e.g., using n-hexane as an anti-solvent) can be highly effective for purification.[12][13][14]
Visualized Workflows and Mechanisms
To better illustrate the decision-making and chemical processes, the following diagrams have been generated.
Caption: General troubleshooting workflow for low-yield reactions.
Caption: Decision tree for selecting a synthetic route.
Key Experimental Protocols
The following are representative, detailed protocols for common and effective synthetic methods.
Protocol 1: Domino Trifluoromethylation/Cyclization of a 2-Alkynylaniline
(Adapted from Ye et al., Org. Lett. 2018)[3][4]
-
Reagent Preparation: To a flame-dried Schlenk tube under an Argon atmosphere, add CuI (1.5 equiv.), potassium acetate (KOAc, 3.0 equiv.), and the N-tosyl protected 2-alkynylaniline (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (to 0.2 M concentration) via syringe.
-
CF₃ Source: Add TMSCF₃ (trimethyl(trifluoromethyl)silane, 1.5 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(trifluoromethyl)indole.
Protocol 2: Palladium-Catalyzed Synthesis from an Unactivated Alkene
(Adapted from Peng et al., RSC Adv., 2022)[5]
-
Reaction Setup: To a dry reaction tube, add the alkene starting material (1.0 equiv.), trifluoroacetimidoyl chloride (2.0 equiv.), Pd(hfac)₂ (10 mol%), PPh₃ (20 mol%), and Na₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with Nitrogen three times.
-
Solvent Addition: Add the optimized solvent mixture (e.g., THF/PhCF₃, 4:1 v/v, to 0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 48 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to isolate the 2-(trifluoromethyl)indole product.
Comparative Data
Optimizing reaction conditions is crucial for success. The table below summarizes typical findings from an optimization study for a palladium-catalyzed synthesis, illustrating the sensitivity of the reaction to various parameters.
Table 1: Example Optimization of a Palladium-Catalyzed Indole Synthesis [5][6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF | 80 | 37 |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | Dioxane | 80 | 25 |
| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2.0) | THF | 80 | 15 |
| 4 | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF | 80 | 47 |
| 5 | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF | 60 | 31 |
| 6 | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF | 110 | 20 |
| 7 | Pd(hfac)₂ (10) | PPh₃ (20) | Na₂CO₃ (2.0) | THF/PhCF₃ (4:1) | 80 | 58 |
Data is representative and adapted from literature to illustrate optimization principles.[5]
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Peng, X., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. RSC Advances. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
PubMed. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. [Link]
-
Mokrushin, M. G., et al. (2008). A new synthesis of substituted 2-trifluoromethylindoles. Mendeleev Communications, 18(6), 327–328. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Sarpong, R., et al. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908-11913. [Link]
-
Vasylevskyi, S., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(19), 6296. [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
-
ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). [Link]
-
PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(三氟甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2-(trifluoromethyl)-1H-indole under acidic/basic conditions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)-1H-indole. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. This resource provides in-depth technical guidance to help you anticipate, identify, and resolve challenges related to the stability of this compound under various conditions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the indole scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. However, the unique electronic properties of both the indole nucleus and the CF₃ group can also present stability challenges under certain experimental conditions. This guide will delve into the stability of this compound in acidic and basic media, offering practical advice to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Color Change in Solution (Yellowing or Browning)
-
Observation: Your solution of this compound, which was initially colorless, has developed a yellow or brown tint over time, especially when exposed to air or light.
-
Probable Cause: This is a classic sign of oxidative degradation . The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of highly colored, often polymeric, byproducts.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Light Protection: Protect your solutions from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.[3]
-
Antioxidants: If compatible with your reaction, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.
-
Issue 2: Appearance of a New, More Polar Peak in HPLC Analysis After Basic Workup
-
Observation: After exposing this compound to basic conditions (e.g., aqueous NaOH or KOH), you observe a new, more polar peak in your HPLC chromatogram, and a corresponding decrease in the peak for the starting material.
-
Probable Cause: This is highly indicative of the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction is a known pathway for some trifluoromethylated indoles in the presence of a base, resulting in the formation of 2-carboxy-1H-indole.[4][5] The carboxylic acid is significantly more polar than the starting material, hence its different retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, use milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA) for your reaction or workup.
-
Temperature Control: Perform basic reactions and workups at lower temperatures to minimize the rate of hydrolysis.
-
Reaction Time: Limit the exposure time of the compound to strong basic conditions.
-
Confirmation of Degradant: To confirm the identity of the new peak, you can collect the fraction and analyze it by mass spectrometry. The expected mass would correspond to 2-carboxy-1H-indole.
-
Issue 3: Low Reaction Yield and/or Formation of Polymeric Material in Acidic Media
-
Observation: When using this compound in a reaction under strong acidic conditions (e.g., concentrated HCl, H₂SO₄, or strong Lewis acids), you observe a low yield of your desired product and the formation of an insoluble, often colored, precipitate.
-
Probable Cause: Indoles are known to be unstable in strong acids. The indole ring, particularly the C3 position, is susceptible to protonation, which can lead to acid-catalyzed polymerization or oligomerization .[3]
-
Troubleshooting Steps:
-
Use Milder Acids: If your reaction requires an acid catalyst, screen for milder options such as acetic acid, p-toluenesulfonic acid (p-TsOH), or weaker Lewis acids.
-
Control Stoichiometry: Use only a catalytic amount of acid whenever possible.
-
Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Protecting Groups: If the indole nitrogen is not involved in the desired reaction, consider protecting it with an electron-withdrawing group (e.g., Boc, Ts) to reduce the electron density of the ring and its susceptibility to protonation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For extended storage, keeping it at 2-8°C under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidative degradation.
Q2: How does the pH of a solution affect the stability of this compound?
A2: The stability of this compound is significantly pH-dependent.
-
Acidic pH (<4): The compound is prone to degradation through polymerization and potentially ring-opening reactions, especially with strong acids.[6][7]
-
Neutral pH (6-8): This is generally the pH range of highest stability.
-
Basic pH (>9): In the presence of strong bases, the primary degradation pathway is the hydrolysis of the trifluoromethyl group to a carboxylic acid.[4][5]
Q3: Can I use this compound in reactions involving strong nucleophiles?
A3: Yes, but with caution. The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by very strong bases like n-BuLi or NaH.[8] This can lead to N-alkylation or other reactions at the nitrogen. The C-F bonds in the trifluoromethyl group are generally robust and not susceptible to nucleophilic attack under typical conditions.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Based on the known chemistry of indoles and trifluoromethylated aromatics, the following degradation products can be anticipated:
-
Acidic Hydrolysis: Primarily oligomers and polymers of the indole.
-
Basic Hydrolysis: 2-carboxy-1H-indole is the most likely major degradation product.[4][5]
-
Oxidation: Formation of oxindole derivatives and potentially ring-opened products.
-
Photodegradation: Similar to oxidative degradation, leading to colored impurities.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound at Different pH Values
This protocol outlines a general method to evaluate the stability of this compound in various buffered solutions using HPLC analysis.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffer solutions: pH 2 (e.g., 0.01 M HCl), pH 7 (e.g., phosphate buffer), pH 10 (e.g., carbonate-bicarbonate buffer)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: In separate amber vials, add a known volume of the stock solution to each of the pH 2, 7, and 10 buffer solutions to achieve a final concentration of 0.1 mg/mL. The final solution should have a low percentage of acetonitrile to ensure the pH is maintained by the buffer.
-
Incubation: Store the vials at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Analysis: At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the aliquots by HPLC. A typical starting condition would be a mobile phase of acetonitrile and water with 0.1% formic acid, run on a C18 column with UV detection at an appropriate wavelength (e.g., 220 nm or 275 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.
Data Summary Table:
| pH | Temperature (°C) | Time (hours) | % this compound Remaining | Appearance of Degradation Peaks (Yes/No) |
| 2 | 40 | 0 | 100 | No |
| 2 | 40 | 24 | Data to be filled | Data to be filled |
| 7 | 40 | 0 | 100 | No |
| 7 | 40 | 24 | Data to be filled | Data to be filled |
| 10 | 40 | 0 | 100 | No |
| 10 | 40 | 24 | Data to be filled | Data to be filled |
Visualizations
Diagram 1: Key Stability and Degradation Pathways
Caption: Major degradation pathways of this compound under stress conditions.
Diagram 2: Experimental Workflow for Stability Testing
Sources
- 1. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Synthesis of 2-CF3-3-Benzylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-CF3-indoles or 2-CF3-indolin-3-ones via anaerobic or aerobic reactions of N-phenylpyridin-2-amines with TFISYs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability and Handling of 2-(Trifluoromethyl)-1H-indole
Welcome to the technical support center for 2-(trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in experimental settings. Our approach is rooted in established principles of organic chemistry and insights from extensive experience with heterocyclic compounds.
Understanding the Stability of this compound
The stability of this compound is influenced by its unique chemical structure. The indole core, an electron-rich aromatic system, is susceptible to certain degradation pathways. Conversely, the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position significantly modulates the reactivity of the indole ring. This substitution generally enhances the stability of the molecule compared to unsubstituted or alkyl-substituted indoles by decreasing the electron density of the pyrrole ring, making it less prone to electrophilic attack and certain oxidative processes. However, careful handling and storage are still crucial to maintain its integrity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Discoloration of Solid Compound (From White/Off-White to Yellow/Brown)
Observation: The solid this compound, which is typically a white to light yellow powder, has developed a yellow or brown tint over time.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation: Exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of colored oxidized species. Indole derivatives are known to undergo oxidation to form intermediates like oxindoles and isatins.[1][2] | 1. Storage under Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to minimize contact with oxygen. 2. Protect from Light: Keep the storage container in a dark place or use an amber vial to prevent photo-oxidation. |
| Trace Impurities: The presence of residual acidic or metallic impurities from the synthesis can catalyze degradation and color formation. | 1. Re-purification: If purity is a concern, consider recrystallization or column chromatography to remove impurities. 2. Use High-Purity Solvents: When preparing solutions, always use high-purity, degassed solvents. |
Issue 2: Low Yield or No Reaction in Subsequent Synthetic Steps
Observation: When using this compound as a starting material, the expected reaction either fails or provides a significantly lower yield than anticipated.
| Possible Cause | Troubleshooting Step |
| Degradation under Acidic Conditions: The indole nucleus, although somewhat deactivated by the -CF3 group, can still be susceptible to protonation and subsequent polymerization or rearrangement in the presence of strong acids. | 1. Avoid Strong Acids: Whenever possible, use milder acidic conditions or buffer the reaction mixture. 2. Monitor Reaction Time: If acidic conditions are unavoidable, minimize the reaction time. |
| Thermal Instability: Prolonged exposure to high temperatures can induce decomposition. | 1. Optimize Reaction Temperature: Determine the minimum temperature required for the reaction to proceed efficiently. 2. Monitor Progress: Closely monitor the reaction's progress by TLC or LC-MS to avoid prolonged heating after completion. |
| Poor Solubility: The compound may not be fully dissolved in the reaction solvent, leading to incomplete reaction. | 1. Solvent Screening: Test the solubility of this compound in various high-purity solvents to find a suitable one for your reaction. 2. Gentle Warming: If appropriate for the reaction, gentle warming can aid dissolution. |
Issue 3: Appearance of Unexpected Peaks in Analytical Data (LC-MS, NMR)
Observation: Analysis of the this compound sample or a reaction mixture containing it shows unexpected peaks, indicating the presence of impurities or degradation products.
| Possible Cause | Troubleshooting Step |
| Oxidation of the Pyrrole Ring: The formation of oxindoles or other oxidized species can occur, leading to new peaks in the analytical data.[1] | 1. Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon). 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Hydrolysis of Reaction Intermediates or Products: If the reaction involves moisture-sensitive reagents, hydrolysis can lead to byproducts. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for moisture-sensitive reactions. |
| Photodegradation: Exposure to UV or ambient light can trigger degradation. Studies on other fluorinated aromatic compounds suggest that while the C-F bonds in a -CF3 group are generally stable, the aromatic system itself can be susceptible to photolytic degradation.[3][4][5] | 1. Protect from Light: Wrap the reaction vessel in aluminum foil or use amber glassware to shield it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool (2-8 °C), dry, and dark place. This minimizes the risk of oxidative, hydrolytic, and photolytic degradation.
Q2: How does the trifluoromethyl group affect the stability of the indole ring?
A2: The -CF3 group is strongly electron-withdrawing. This reduces the electron density of the indole's pyrrole ring, making it less susceptible to electrophilic attack and certain oxidative pathways compared to indole itself or electron-donating substituted indoles.[6] However, it does not render the molecule completely inert, and the general precautions for handling indoles should still be followed.
Q3: What are the likely decomposition pathways for this compound?
A3: While specific experimental data for this compound is limited, based on the known chemistry of indole derivatives, the most probable degradation pathways are:
-
Oxidative Degradation: This would likely proceed through hydroxylation at the C3 position to form an oxindole derivative, which could be further oxidized.[1][2]
-
Acid-Catalyzed Polymerization: In the presence of strong acids, the indole nitrogen can be protonated, leading to electrophilic attack of one molecule on another, resulting in oligomers or polymers.
-
Photodegradation: Although the -CF3 group itself is generally photochemically stable, the indole ring system can absorb UV light and undergo degradation.[3][4]
Q4: Which analytical techniques are best for detecting the decomposition of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (LC-MS) detector, HPLC is excellent for separating and quantifying the parent compound and any non-volatile degradation products.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about degradation products and help in their identification.[10][11]
Experimental Protocols and Visualizations
Protocol 1: Forced Degradation Study
A forced degradation study is a systematic way to investigate the intrinsic stability of a compound under various stress conditions.[12][13][14][15] This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Diagrams
Caption: Plausible decomposition pathways for this compound.
Caption: General workflow for a forced degradation study.
References
-
Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3173-3178. [Link]
-
Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial degradation of indole and its derivatives. Journal of Chemistry, 2015, 129159. [Link]
-
Bhat, A. R., Pomerantz, A. E., & Arnold, W. A. (2022). Photolysis of Fluorinated Pharmaceuticals and Pesticides: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12345–12356. [Link]
-
Bhat, A. R., Mundhenke, M. J., Pomerantz, A. E., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(1), 387–398. [Link]
-
Li, Z., Bhat, A. R., & Arnold, W. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(10), 2209-2220. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Molecules, 28(24), 8109. [Link]
-
Che, X., & Engesser, K. H. (2021). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 105(14-15), 5649–5665. [Link]
-
Bhat, A. R., & Arnold, W. A. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12345–12356. [Link]
-
Li, J., et al. (2018). Pd(II)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers, 5(18), 2696-2700. [Link]
-
Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]
-
Jagarlapudi, S. A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5001. [Link]
-
Kumar, A., & Kumar, V. (2019). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Catalysts, 9(10), 820. [Link]
-
Rocchetti, G., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Foods, 10(11), 2741. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]
-
Hughes, D. L. (1983). New reactions of 2-substituted indoles. Journal of Heterocyclic Chemistry, 20(4), 977-982. [Link]
-
Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 783-790. [Link]
-
Witkop, B. (1954). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 76(21), 5597–5598. [Link]
-
Shestakova, A. K., et al. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Indole. [Link]
-
Cera, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2469. [Link]
-
Ghafoor, S., et al. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research, 5(10), 1-10. [Link]
-
Bugaenko, D. I., et al. (2018). Synthesis of Indoles via Electron-Catalyzed Intramolecular C-N Bond Formation. Organic Letters, 20(22), 7358–7362. [Link]
-
ResearchGate. (n.d.). Effects of electron-withdrawing groups. [Link]
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. veeprho.com [veeprho.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. sgs.com [sgs.com]
Technical Support Center: Domino Trifluoromethylation/Cyclization Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for domino trifluoromethylation/cyclization reactions. This guide is designed to provide in-depth troubleshooting advice and practical insights to help you navigate the complexities of these powerful synthetic transformations. As Senior Application Scientists, we understand that while these reactions offer elegant pathways to complex trifluoromethylated heterocycles, they can also present unique challenges. This resource is structured to address common issues encountered in the lab, explaining the "why" behind the problem and offering clear, actionable solutions.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges researchers face during domino trifluoromethylation/cyclization reactions. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve it?
Low or no conversion is a frequent roadblock. The root cause often lies in the intricate balance of reagents and conditions required to initiate and sustain the domino sequence.
Potential Causes & Solutions:
-
Catalyst Inactivity or Degradation:
-
The "Why": Many domino trifluoromethylation/cyclization reactions rely on transition metal catalysts (e.g., copper or iridium) or photocatalysts.[1][2] These catalysts can be sensitive to air, moisture, or impurities in the starting materials or solvents. For photocatalysts, insufficient light intensity or incorrect wavelength can also lead to low reactivity.[2]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: If your reaction is air- or moisture-sensitive, double-check that your glassware is properly dried and that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Use Freshly Purified Reagents: Solvents and starting materials should be purified and dried according to standard laboratory procedures.
-
Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one if its quality is questionable. For photocatalyzed reactions, ensure your light source is functioning correctly and positioned for optimal irradiation of the reaction mixture.[2]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem like a quick fix, it can sometimes lead to side reactions. A systematic optimization of the catalyst loading (e.g., in 1-2 mol% increments) is recommended.
-
-
-
Inefficient Radical Generation:
-
The "Why": Many of these reactions proceed via a radical mechanism where a trifluoromethyl radical is generated and then participates in the cyclization cascade.[2][3] The efficiency of this radical generation is paramount. The choice of trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent, CF3Br) and the method of activation (e.g., photocatalysis, metal catalysis) are critical.[2][3][4]
-
Troubleshooting Steps:
-
Reagent Selection: Consider if the chosen trifluoromethylating agent is appropriate for your substrate and catalytic system. Some reagents require specific conditions to generate the CF3 radical efficiently.
-
Optimize Reaction Conditions: Temperature, concentration, and the presence of additives can significantly influence the rate of radical generation.[5] For photocatalyzed reactions, the choice of solvent and photocatalyst is crucial for the single-electron transfer (SET) process that generates the trifluoromethyl radical.[2]
-
-
-
Substrate-Related Issues:
-
The "Why": The electronic and steric properties of your substrate can have a profound impact on the reaction's success. Electron-donating or withdrawing groups on the substrate can affect the reactivity of the alkene or alkyne moiety and the subsequent cyclization step.[2][5]
-
Troubleshooting Steps:
-
Analyze Substrate Electronics: If your substrate has strong electron-withdrawing groups, the initial trifluoromethylation step might be disfavored. Conversely, electron-donating groups can sometimes lead to undesired side reactions.
-
Protecting Group Strategy: In some cases, protecting groups on certain functionalities might be necessary to prevent side reactions or to modulate the electronic properties of the substrate.[5]
-
-
Question 2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue in domino reactions, where multiple reactive intermediates are involved. Improving selectivity often requires a careful fine-tuning of the reaction conditions.
Potential Causes & Solutions:
-
Competing Reaction Pathways:
-
The "Why": The radical intermediate formed after the initial trifluoromethylation can sometimes undergo undesired intermolecular reactions or alternative cyclization pathways. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) can also be a factor.
-
Troubleshooting Steps:
-
Concentration Adjustment: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular side reactions.
-
Solvent Optimization: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity. A screen of different solvents is often beneficial.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy.
-
-
-
Oxidative or Reductive Side Reactions:
-
The "Why": In reactions involving redox-active catalysts, undesired oxidation or reduction of the starting material, product, or intermediates can occur.[1] For example, in some copper-mediated reactions, aerobic conditions are necessary for a specific step like detosylation.[1]
-
Troubleshooting Steps:
-
Control of Atmosphere: Carefully control the reaction atmosphere. If oxidative side products are observed, ensure the reaction is run under strictly anaerobic conditions. Conversely, if an oxidative step is required, a controlled introduction of air or an oxidant might be necessary.[1]
-
Choice of Additives: Additives can sometimes be used to suppress side reactions. For instance, the addition of a mild reducing or oxidizing agent might be beneficial.
-
-
Question 3: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What should I consider?
Scale-up issues are a common hurdle in translating a discovery-scale reaction to a preparative-scale synthesis.
Potential Causes & Solutions:
-
Mass and Heat Transfer Limitations:
-
The "Why": As the reaction volume increases, mixing and heat transfer can become less efficient. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions. For photochemical reactions, inefficient light penetration in larger vessels is a major concern.
-
Troubleshooting Steps:
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
-
Controlled Reagent Addition: For highly exothermic reactions, consider a slow addition of one of the reagents to control the reaction temperature.
-
Photoreactor Design: For photochemical reactions, consider using a photoreactor designed for larger scale synthesis that ensures uniform light distribution.
-
-
-
Purity of Reagents and Solvents:
-
The "Why": Impurities that are negligible on a small scale can have a significant impact on a larger scale, acting as catalyst poisons or participating in side reactions.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that all reagents and solvents used for the scale-up are of high purity.
-
Degassing of Solvents: Thoroughly degas solvents to remove dissolved oxygen, which can be detrimental in many catalytic reactions.
-
-
II. Experimental Protocol: A Representative Domino Trifluoromethylation/Cyclization
This section provides a detailed, step-by-step protocol for a visible-light-induced radical cascade trifluoromethylation/cyclization, a common and powerful method for synthesizing trifluoromethylated heterocycles.[2]
Reaction: Visible-Light-Induced Radical Trifluoromethylation/Cyclization of an N-Alkenyl Quinazolinone
Materials:
-
N-(pent-4-en-1-yl)quinazoline-4(3H)-one (Substrate)
-
fac-Ir(ppy)3 (Photocatalyst)
-
LiCl (Additive)
-
N-Methyl-2-pyrrolidone (NMP) (Solvent)
-
CF3Br (Trifluoromethylating Agent)
-
5 W Blue LED light source
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add N-(pent-4-en-1-yl)quinazoline-4(3H)-one (0.3 mmol, 1.0 equiv.), fac-Ir(ppy)3 (0.003 mmol, 1 mol%), and LiCl (0.3 mmol, 1.0 equiv.).
-
Solvent Addition: Add NMP (3 mL) to the Schlenk flask.
-
Inert Atmosphere: Seal the Schlenk flask and subject it to three cycles of vacuum and backfilling with nitrogen or argon.
-
Addition of CF3Br: Introduce CF3Br gas into the flask to a pressure of 1.0 atm.
-
Initiation of Reaction: Place the Schlenk flask in front of a 5 W blue LED light source and begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.[2]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions [2]
| Entry | Photocatalyst (mol%) | Additive (equiv.) | Solvent | Light Source | Yield (%) |
| 1 | fac-Ir(ppy)3 (1) | None | NMP | 5 W Blue LED | 5 |
| 2 | fac-Ir(ppy)3 (1) | LiCl (1) | NMP | 5 W Blue LED | 83 |
| 3 | fac-Ir(ppy)3 (1) | LiCl (1) | DCM | 5 W Blue LED | N.D. |
| 4 | fac-Ir(ppy)3 (1) | LiCl (1) | Toluene | 5 W Blue LED | N.D. |
| 5 | None | LiCl (1) | NMP | 5 W Blue LED | N.D. |
| 6 | fac-Ir(ppy)3 (1) | LiCl (1) | NMP | No Light | N.D. |
N.D. = Not Detected
III. Visualizing the Process: Mechanism & Troubleshooting
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanism for the visible-light-induced radical trifluoromethylation/cyclization.[2]
Caption: Proposed mechanism for the photocatalytic domino trifluoromethylation/cyclization.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve low conversion issues in your domino trifluoromethylation/cyclization reaction.
Caption: A workflow for troubleshooting low conversion in domino reactions.
IV. References
-
Wang, Q., He, L., Li, K. K., & Tsui, G. C. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Letters, 19(3), 658–661. [Link]
-
Sosnovskikh, V. Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1883. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Correa-Jovena, R., et al. (2016). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic C-H Bonds. Chemistry – A European Journal, 22(31), 10768-10784. [Link]
-
Wang, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8489. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed, 20(6), 1676-1679. [Link]
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Li, Y., et al. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 16, 2816–2822. [Link]
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Chen, J.-R., et al. (2015). Photocatalytic Radical Trifluoromethylation/Cyclization Cascade: Synthesis of CF3-Containing Pyrazolines and Isoxazolines. Organic Letters, 17(21), 5256–5259. [Link]
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ResearchGate. [Link]
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Wang, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. [Link]
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Zhang, Z., et al. (2022). Photocatalytic Cascade Trifluoromethylation/Cyclization: Selective Synthesis of Trifluoroethylated Benzopyran and Benzopyranone Derivatives. Semantic Scholar. [Link]
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He, L., et al. (2019). Domino Cyclization/Trifluoromethylation of 2‐Alknylphenols for the Synthesis of 3‐(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities. ResearchGate. [Link]
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He, L., et al. (2018). Copper-Mediated Domino Cyclization/Trifluoromethylation of Propargylic N-Hydroxylamines: Synthesis of 4-Trifluoromethyl-4-isoxazolines. PubMed, 83(5), 2971-2979. [Link]
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Optimization of the reaction conditions a. ResearchGate. [Link]
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Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
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He, L., Yang, X., & Tsui, G. C. (2017). Domino Hydroboration/Trifluoromethylation of Alkynes Using Fluoroform-Derived [CuCF3]. The Journal of Organic Chemistry, 82(11), 6192–6201. [Link]
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Hollingworth, C., & Gouverneur, V. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Communications, 48(21), 2629–2642. [Link]
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Wang, F., et al. (2018). Copper-Catalyzed Domino Cyclization/Trifluoromethylthiolation of Unactivated Alkenes: Access to SCF3-Containing Pyrrolines. PubMed, 20(8), 2261-2264. [Link]
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Cyclization and trifluoromethylation. ResearchGate. [Link]
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Lee, S., et al. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature Communications, 14(1), 1152. [Link]
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Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]
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Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. [Link]
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Wang, X., et al. (2023). Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds. The Journal of Organic Chemistry, 88(2), 1085–1095. [Link]
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Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]
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Technical Support Center: Scale-Up Synthesis of 2-(Trtrifluoromethyl)-1H-indole
Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)-1H-indole. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this valuable fluorinated heterocycle. We will move beyond simple procedural lists to address the critical "why" behind experimental choices, offering field-proven insights to navigate the challenges of transitioning from bench-scale to pilot or production scale.
Section 1: Strategic Synthesis Planning (FAQs)
This section addresses high-level decisions crucial for a successful and scalable synthesis campaign.
Q1: What are the primary, scalable synthetic routes to this compound?
A1: While numerous methods exist, three principal strategies are most frequently considered for scale-up, each with distinct advantages and challenges.
-
Two-Step from 2-Nitrotoluenes: This is a robust and economically viable route. It involves the initial acylation of a substituted 2-nitrotoluene with an inexpensive trifluoromethyl source like ethyl trifluoroacetate, followed by a reductive cyclization using reagents such as Zinc in acetic acid. This method avoids expensive catalysts and harsh conditions, making it highly scalable.[1]
-
Domino Trifluoromethylation/Cyclization: Modern methods using reagents like the fluoroform-derived copper trifluoromethyl (CuCF₃) reagent with 2-alkynylanilines offer an elegant, one-pot approach.[2][3] This strategy provides excellent regioselectivity, ensuring the CF₃ group is unambiguously placed at the C2 position.[2] However, the cost and availability of the trifluoromethylating agent and starting materials must be carefully evaluated for large-scale production.
-
The Fischer Indole Synthesis: A classic and versatile method, the Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[4] To produce the target molecule, one would typically react a suitable phenylhydrazine with a trifluoromethyl-containing ketone or aldehyde.[5][6] While widely applicable, this reaction can require elevated temperatures and strong acids, which may lead to byproduct formation and require careful optimization for scale-up.[6][7]
Q2: My project is highly cost-sensitive. Which route offers the best economic advantage at scale?
A2: For cost-driven projects, the two-step synthesis starting from 2-nitrotoluenes is generally the most advantageous.[1] The primary trifluoromethyl source, ethyl trifluoroacetate, is one of the least expensive available.[1] Furthermore, the use of common industrial reagents like zinc dust and acetic acid for the reductive cyclization step keeps operational costs low.[1] In contrast, palladium-catalyzed methods or those requiring specialized copper-CF₃ reagents often carry a higher cost burden associated with the catalyst and ligands.[2][8]
Q3: What are the key safety concerns I should anticipate when scaling up this synthesis?
A3: The primary hazards depend on the chosen route. If your synthesis involves trifluoroacetic anhydride (TFAA) , extreme caution is mandatory. TFAA is highly corrosive, reacts violently with water, and is harmful if inhaled.[9][10] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[9][11] Ensure that all glassware is scrupulously dried and the reaction is protected from atmospheric moisture.[10] Reductive cyclizations, particularly those using zinc, can be exothermic and may produce flammable hydrogen gas, requiring proper temperature control and an inert atmosphere.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
| Observed Problem | Potential Root Cause(s) | Recommended Corrective Action(s) |
| Low or No Product Formation | 1. Inactive Reagents: The trifluoromethylating agent may have degraded, or the reducing agent (e.g., zinc dust) could be oxidized/passivated. 2. Suboptimal Temperature: The reaction may be too cold, leading to a slow rate, or too hot, causing decomposition.[12] 3. Presence of Moisture: Water can quench moisture-sensitive reagents like TFAA or intermediates.[10][12] | 1. Use a fresh, unopened batch of the trifluoromethylating agent. Test zinc dust activity on a small scale or consider activation (e.g., with dilute HCl). 2. Carefully monitor internal reaction temperature. Optimize the temperature in small increments (± 5 °C). 3. Ensure all solvents are anhydrous and glassware is oven- or flame-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incomplete Reductive Cyclization | 1. Poor Quality Zinc: The surface of the zinc dust may be coated with zinc oxide, reducing its reactivity. 2. Insufficient Acid: Acetic acid is consumed in the reaction; insufficient amounts will stall the reduction. 3. Low Temperature: The reaction may require initial heating or may not be sustaining its exotherm to proceed to completion. | 1. Use high-purity, fine-mesh zinc dust. Consider pre-activation by briefly stirring with dilute acid, followed by washing with water, ethanol, and ether, and drying. 2. Ensure the correct stoichiometry of acetic acid is used. Monitor the reaction pH if possible. 3. If the reaction does not self-initiate, gently warm the mixture to start the exotherm. Use a water bath to maintain a consistent temperature once the reaction begins. |
| Formation of Tar or Dark Byproducts | 1. Excessively Strong Acid/High Temperature: Classic Fischer Indole conditions can lead to polymerization or degradation of the indole ring.[7][12] 2. Oxygen Exposure: Indoles and their precursors can be sensitive to air oxidation, especially at elevated temperatures.[12] 3. Incorrect Stoichiometry: An excess of a reactive reagent can lead to side reactions. | 1. Screen different Brønsted or Lewis acids and lower the reaction temperature.[4] Consider using a milder catalyst system. 2. Degas solvents and run the reaction under a strict inert atmosphere from start to finish. 3. Re-verify the stoichiometry of all reagents. Consider adding the most reactive component slowly via an addition funnel to control the reaction rate. |
| Difficult Final Purification | 1. Closely-Eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult on a large scale. 2. Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes degrade sensitive indoles. | 1. Recrystallization: This is the preferred method for large-scale purification. Screen various solvent systems (e.g., heptane/ethyl acetate, toluene, ethanol/water) to find one that provides good crystal formation and impurity rejection. 2. Alternative Chromatography: If chromatography is necessary, consider using neutral alumina or deactivating silica gel by pre-treating it with a solvent containing a small amount of a neutralising amine (e.g., 1% triethylamine).[12] |
Section 3: Scalable Experimental Protocol
This protocol details a two-step synthesis that is robust and has been proven scalable.[1]
Workflow Diagram
Caption: Scalable Two-Step Synthesis Workflow
Step-by-Step Methodology
Step 1: Synthesis of 2-Nitrobenzyl Trifluoromethyl Ketone (Crude Intermediate)
-
Reactor Setup: Equip a dry, jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.
-
Reagent Charge: Under a nitrogen atmosphere, charge the reactor with anhydrous solvent (e.g., THF) and a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 eq).
-
Controlled Addition: Prepare a solution of 2-nitrotoluene (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in anhydrous THF. Add this solution dropwise to the stirred base suspension via the addition funnel, maintaining an internal temperature below 25 °C using the reactor jacket.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Carefully quench the reaction by slowly adding it to a cooled aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone is typically used directly in the next step without further purification.[1]
Step 2: Reductive Cyclization to this compound
-
Reactor Setup: In a separate reactor equipped for heating and cooling, dissolve the crude 2-nitrobenzyl trifluoromethyl ketone from the previous step in glacial acetic acid.
-
Zinc Addition: Begin stirring and add zinc dust (4-5 eq) portion-wise. The addition should be controlled to manage the exotherm, maintaining the internal temperature between 60-90 °C.
-
Reaction: After the addition is complete, maintain the temperature for 1-2 hours until the reaction is complete (monitor by TLC/HPLC).
-
Filtration & Isolation: Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and salts. Wash the filter cake with ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure. To the residue, add water and ethyl acetate. Neutralize the mixture carefully with a saturated sodium bicarbonate solution. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Final Steps: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent like ethyl acetate or toluene.
-
Slowly add a non-polar co-solvent such as heptane or hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum. The typical melting point is 106-110 °C.[13][14]
Section 4: Analytical Characterization
Accurate analysis is key to ensuring product quality and optimizing reaction conditions.
Q: What are the best analytical methods for monitoring reaction progress and final product purity?
A: A combination of techniques is recommended. For real-time reaction monitoring, Thin Layer Chromatography (TLC) is fast and effective. For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC-UV) is the standard method.[15] Final product identity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .[16][17]
Troubleshooting Diagram: Diagnosing Low Yield
Caption: Decision Tree for Troubleshooting Low Yields
References
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health (NIH).
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
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Two-step, regioselective, multigram-scale synthesis of 2–(trifluoromethyl)indoles from 2-nitrotoluenes. ResearchGate.
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Optimization of reaction conditions for the preparation of... ResearchGate.
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Visible-Light-Induced Cascade Radical Trifluoromethylation/Cyclization/Dearomatization of Isocyanide-Containing Indoles. ACS Publications.
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Preparation of trifluoromethylindoles from indoles. ResearchGate.
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Optimization of reaction conditions a. ResearchGate.
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed.
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Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. National Institutes of Health (NIH).
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Trifluoroacetic anhydride. Synquest Labs.
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Trifluoroacetic anhydride - SAFETY DATA SHEET. Fisher Scientific.
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Japp–Klingemann reaction. Wikipedia.
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Trifluoroacetic anhydride. Santa Cruz Biotechnology.
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Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide. Benchchem.
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Technical Support Center: Synthesis of 3-Fluoro-2-methyl-1H-indole. Benchchem.
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Exploration of the interrupted Fischer indolization reaction. National Institutes of Health (NIH).
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Fischer Indole Synthesis. Organic Chemistry Portal.
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
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Fischer Indole Synthesis. Alfa Chemistry.
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Fischer indole synthesis. Wikipedia.
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Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.
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SAFETY DATA SHEET - Trifluoroacetic anhydride. Sigma-Aldrich.
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Japp-Klingemann reaction. chemeurope.com.
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ChemInform Abstract: Mild, Efficient Fischer Indole Synthesis Using 2,4,6-Trichloro-1,3,5-triazine (TCT). ResearchGate.
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2-(Trifluoromethyl)indole 97. Sigma-Aldrich.
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Einhorn–Brunner reaction. Wikipedia.
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Application Notes and Protocols for the Quantification of 3-Fluoro-2-Methyl-1H-Indole. Benchchem.
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Reacción de Japp-Klingemann. Wikipedia.
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Laboratory-Scale Synthesis and Purification of Trifluoromethyl Hypofluorite: Application Notes and Protocols. Benchchem.
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An Efficient Synthesis of 2-CF3-3-Benzylindoles. National Institutes of Health (NIH).
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This compound. MySkinRecipes.
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This compound, 97%. Thermo Fisher Scientific.
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Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI.
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. National Institutes of Health (NIH).
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This compound | C9H6F3N. PubChem.
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ACS Publications.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
-
N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. PubMed.
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Technical Support Center: Efficient Removal of Copper Catalysts in 2-(Trifluoromethyl)-1H-Indole Synthesis
Welcome to the Technical Support Center for challenges related to the synthesis of 2-(trifluoromethyl)-1H-indoles. The unique electronic properties of the trifluoromethyl group make these indole derivatives highly valuable in medicinal chemistry and materials science.[1] Copper-catalyzed methods have emerged as efficient pathways for their synthesis.[1][2][3][4] However, the removal of residual copper catalyst from the final product is a critical step that often presents significant challenges for researchers. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the successful purification of your target compounds.
The Challenge of Residual Copper
Residual copper in the final 2-(trifluoromethyl)-1H-indole product can interfere with subsequent biological assays, poison catalysts in downstream reactions, and compromise the stability of the compound.[5][6] Given that many nitrogen-containing heterocycles, including indoles, can form stable complexes with copper, its removal requires careful consideration of the chosen methodology.[7][8]
Troubleshooting Guide: Copper Catalyst Removal
This section provides a structured approach to troubleshooting common issues encountered during the removal of copper catalysts from the synthesis of 2-(trifluoromethyl)-1H-indoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Green/Blue Color in Organic Layer After Aqueous Wash | Incomplete complexation and extraction of copper ions. The chosen chelating agent may be inefficient at the current pH or concentration. | 1. Ammonia/Ammonium Chloride Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by a wash with aqueous ammonia.[9][10] The ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, facilitating its removal into the aqueous phase.[10][11] 2. EDTA Wash: Perform multiple washes with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) at a pH of 8.[9][10][12] EDTA is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper.[12] |
| Low Product Yield After Purification | 1. Product Precipitation: The product may be precipitating out with the copper salts during the workup. 2. Product Degradation: The indole core or other functional groups may be sensitive to the pH of the aqueous wash (e.g., strongly acidic or basic conditions).[10] 3. Adsorption onto Solid Support: The product may be irreversibly adsorbed onto the stationary phase during column chromatography (e.g., silica or alumina). | 1. Solvent Selection: Ensure the product is fully dissolved in a suitable organic solvent before and during the aqueous wash. 2. pH Control: If your product is acid-sensitive, use an EDTA solution buffered to a neutral or slightly basic pH.[10] For base-sensitive compounds, an acidic wash with ammonium chloride can be employed, though caution is advised.[10] 3. Solid Support Deactivation: For column chromatography, consider deactivating the silica or alumina with a small amount of a suitable amine (e.g., triethylamine) in the eluent to minimize product adsorption. |
| Product Contaminated with Copper After Column Chromatography | Co-elution of the copper complex with the product. The copper complex may have similar polarity to the target compound. | 1. Pre-Chromatography Scavenging: Employ a copper scavenger before column chromatography. This can be a chelating resin (e.g., Chelex 100) or a solid-supported scavenger.[9][13] 2. Alternative Solid Phase: Consider using a different stationary phase for chromatography, such as neutral or basic alumina, which may have a different affinity for the copper complex.[11][13] |
| Inconsistent Results Between Batches | Variability in the oxidation state of the copper (Cu(I) vs. Cu(II)). Cu(I) salts can be less soluble in aqueous solutions than Cu(II) salts. | Oxidation Step: Before the aqueous wash, consider stirring the reaction mixture open to the air or bubbling air through the solution to ensure the oxidation of Cu(I) to the more readily extracted Cu(II) state.[11] |
Decision-Making Workflow for Copper Removal
The following diagram illustrates a logical workflow for selecting the appropriate copper removal strategy based on the properties of your this compound derivative.
Caption: Decision workflow for copper catalyst removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing copper catalysts?
Aqueous washing with a chelating agent is the most widely employed and often the most effective method. A wash with a saturated aqueous solution of ammonium chloride followed by an aqueous ammonia wash is a robust first-line approach.[9][10] For particularly stubborn cases, washing with an aqueous solution of EDTA is highly effective due to the high stability of the copper-EDTA complex.[9][10][12]
Q2: Can I use solid scavengers to remove the copper catalyst?
Yes, solid-phase scavengers can be very effective, especially for products that are sensitive to aqueous workups. Chelating resins, such as those with iminodiacetic acid functionality (e.g., Chelex 100), can be stirred with the crude reaction mixture in an organic solvent, and the resin is then simply filtered off.[9][14] Passing the crude product solution through a plug of silica or neutral alumina can also be effective in some cases.[10][11][13]
Q3: How do I know if all the copper has been removed?
Visually, the absence of a blue or green color in the aqueous wash is a good indicator of significant copper removal.[10] For applications requiring very low residual copper levels (e.g., for pharmaceutical use), more sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) would be necessary to quantify the remaining copper content.
Q4: Can residual copper affect my NMR spectrum?
Yes, paramagnetic copper(II) ions can cause significant broadening of NMR signals, potentially obscuring important structural information. If you observe broad peaks in your proton or carbon NMR spectra, it is a strong indication of residual paramagnetic metal contamination.
Q5: Are there any copper-free methods for the synthesis of 2-(trifluoromethyl)-1H-indoles?
While copper-catalyzed methods are prevalent, other transition metals such as palladium have also been utilized for indole synthesis.[15] Additionally, metal-free methods are continually being developed. However, these alternative routes may have their own set of challenges, including substrate scope limitations and the need for different purification strategies.
Experimental Protocol: Copper Removal using an EDTA Wash
This protocol describes a general procedure for the removal of a copper catalyst from a solution containing a this compound derivative.
Materials:
-
Crude reaction mixture containing the this compound and copper catalyst in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) aqueous solution, pH adjusted to 8 with sodium hydroxide.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure the product is fully dissolved.
-
First EDTA Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the 0.5 M EDTA solution (pH 8).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The aqueous layer may develop a blue or green color, indicating the formation of the copper-EDTA complex.
-
Separation: Drain the aqueous layer.
-
Repeat Washes: Repeat the EDTA wash (steps 2-4) until the aqueous layer is colorless.[10] Two to three washes are typically sufficient.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA and water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified by column chromatography or recrystallization.
References
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Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. (2024, May 14). Retrieved from [Link]
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Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (2022, October 11). Retrieved from [Link]
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Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved from [Link]
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Best Chelating Agents for Effective Copper Removal in Various Applications. (2024, September 30). Retrieved from [Link]
-
Which is the best and fastest technique to remove copper after polymerization reactions by ATRP? | ResearchGate. (2012, November 22). Retrieved from [Link]
-
Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base - MDPI. (n.d.). Retrieved from [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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-
Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines - PubMed. (2022, January 13). Retrieved from [Link]
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Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents | ACS Sustainable Chemistry & Engineering - ACS Publications. (n.d.). Retrieved from [Link]
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Progress in copper-catalyzed trifluoromethylation - PMC - NIH. (2018, January 17). Retrieved from [Link]
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Copper-catalyzed cyclization reaction: synthesis of trifluoromethylated indolinyl ketones - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
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Copper catalyzed synthesis of N-Heterocycles containing one M-atom | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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The Impact of Copper Ions on the Activity of Antibiotic Drugs - MDPI. (2023, June 30). Retrieved from [Link]
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Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - NIH. (2023, June 20). Retrieved from [Link]
-
The Impact of Copper Ions on the Activity of Antibiotic Drugs - PubMed. (2023, June 30). Retrieved from [Link]
-
Excited-State Copper Catalysis for the Synthesis of Heterocycles - PubMed - NIH. (2022, January 21). Retrieved from [Link]
-
Development of copper based drugs, radiopharmaceuticals and medical materials - PMC. (n.d.). Retrieved from [Link]
-
(PDF) 10. Copper and its complexes: A pharmaceutical perspective - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Copper and Its Complexes in Medicine: A Biochemical Approach - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Technical Support Center: Optimizing Base and Solvent for Cu-catalyzed Trifluoromethylation
Welcome to the technical support center for copper-catalyzed trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization, focusing on the critical roles of base and solvent selection. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance the efficiency, selectivity, and reproducibility of your trifluoromethylation reactions.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for Cu-catalyzed trifluoromethylation?
A1: Not always. The necessity of a base is highly dependent on the trifluoromethylating reagent and the substrate.
-
Base-Free Conditions: Some protocols, particularly those using electrophilic trifluoromethylating reagents like Togni's reagent with organotrifluoroborates, can proceed efficiently without a base.[1][2]
-
When a Base is Required: In many cases, a base is crucial. For instance, in the trifluoromethylation of terminal alkynes, a base is needed for the deprotonation of the alkyne to form a copper(I)-acetylide intermediate.[2] Similarly, certain reactions involving TMSCF₃ (trimethyl(trifluoromethyl)silane) as the CF₃ source may require a basic additive to facilitate the generation of the active trifluoromethylating species.[1] The absence of a required basic additive can lead to no product formation.[1][2]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent is a critical parameter that can significantly influence reaction yield and even determine the type of product formed.
-
Solubility and Polarity: The solvent must effectively dissolve the substrate, copper catalyst, and other reagents. Polar aprotic solvents like DMF, DMAc, NMP, and DMSO are commonly used and have been shown to improve yields in certain reactions.[3][4]
-
Product Switching: In some instances, the solvent can dictate the reaction pathway. For example, in certain copper-catalyzed trifluoromethylations, the use of alcoholic solvents can promote the trifluoromethylation of aromatic C–H bonds.[1][2] The E/Z ratio of products in the trifluoromethylation of unactivated olefins has also been shown to vary significantly with the choice of alcoholic solvent, with methanol often providing the best results.[5][6]
-
Mechanism Influence: The solvent can influence the reaction mechanism. Ethereal solvents like diethyl ether and methyl tert-butyl ether have been found to give better yields in certain photoinduced copper-catalyzed reactions.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to troubleshooting.
Problem 1: Low or No Product Yield
If you are observing low or no formation of your desired trifluoromethylated product, consider the following troubleshooting steps related to the base and solvent.
Caption: Troubleshooting workflow for low reaction yield.
-
Verify the Need for a Base: Consult the literature for your specific type of Cu-catalyzed trifluoromethylation. As mentioned in the FAQs, some systems are base-free, while others are not. The absence of a necessary base is a common reason for reaction failure.[1][2]
-
Optimize the Base: If a base is required, its nature and strength can be critical.
-
Inorganic vs. Organic Bases: For reactions involving TMSCF₃, fluoride sources like KF can act as both the base and an activator. In other cases, organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases may be more effective.[1][8] Triethylamine and pyridine, however, have been shown to be ineffective in some electrophilic trifluoromethylations.[8]
-
Base Screening Protocol:
-
Set up parallel reactions with your standard conditions.
-
In separate reaction vessels, add different bases such as K₂CO₃, Cs₂CO₃, KOtBu, DBU, or a phosphazene base.
-
Monitor the reactions by TLC or LC-MS to determine the most effective base for your substrate.
-
-
-
Re-evaluate Your Solvent Choice:
-
Solubility is Key: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low conversion.
-
Solvent Screening: If solubility is not an issue, the solvent may be electronically or coordinatively incompatible with the catalytic cycle. A screening of solvents with different polarities is recommended.
-
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Common Applications/Notes |
| DMF | 36.7 | 153 | Good for dissolving a wide range of substrates. |
| DMSO | 47.2 | 189 | Highly polar; can significantly increase reaction rates.[3][4] |
| NMP | 32.2 | 202 | High boiling point, useful for high-temperature reactions. |
| THF | 7.6 | 66 | Common ethereal solvent. |
| Toluene | 2.4 | 111 | Non-polar; often used in reactions sensitive to polar solvents. |
| Methanol | 33.0 | 65 | Can influence product selectivity (e.g., E/Z ratio).[5][6] |
Problem 2: Formation of Significant Side Products
The formation of side products can often be attributed to the reaction conditions, including the base and solvent.
Caption: Addressing side product formation.
-
Base-Induced Decomposition: A base that is too strong or nucleophilic can lead to the decomposition of the starting material or the trifluoromethylating reagent. For example, homobenzylic bromides are prone to E2 elimination in the presence of strong bases.[9][10]
-
Solution: Switch to a milder base. For instance, if you are using KOtBu, consider trying K₂CO₃ or an organic amine base. Lowering the reaction temperature can also mitigate base-induced side reactions.
-
-
Solvent-Related Side Reactions: The solvent can participate in the reaction, leading to unwanted byproducts.
-
Example: In some cases, alcoholic solvents can act as nucleophiles, leading to ether formation or other side reactions.[5]
-
Solution: If you suspect the solvent is causing side reactions, switch to a more inert solvent like toluene, dioxane, or THF.
-
Experimental Protocols
Protocol 1: General Procedure for Base and Solvent Screening
This protocol provides a framework for systematically screening bases and solvents for your Cu-catalyzed trifluoromethylation.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add your substrate, trifluoromethylating reagent, and copper catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: To each vial, add a different solvent from your screening list (e.g., DMF, DMSO, THF, Toluene).
-
Base Addition: If a base is required, add a different base to each set of vials for each solvent being tested.
-
Reaction: Place the vials in a heating block at the desired reaction temperature and stir for the specified time.
-
Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each vial for analysis by ¹⁹F NMR, LC-MS, or GC-MS to determine the conversion and yield of the desired product.
-
Evaluation: Compare the results to identify the optimal base and solvent combination for your specific reaction.
References
-
Distinct Mechanism of Oxidative Trifluoromethylation with a Well-Defined Cu(II) Fluoride Promoter: Hidden Catalysis. Journal of the American Chemical Society, 2014. [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 2018. [Link]
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition, 2011. [Link]
-
Copper-Catalyzed Trifluoromethylation of Terminal Alkenes through Allylic C–H Bond Activation. Journal of the American Chemical Society, 2011. [Link]
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. MIT Open Access Articles, 2011. [Link]
-
Copper-catalyzed trifluoromethylation of alkenes: Synthesis of trifluoromethylated benzoxazines. ResearchGate, 2015. [Link]
-
Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry, 2015. [Link]
-
Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes. Nature Communications, 2023. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 2010. [Link]
-
Copper-Catalyzed Aerobic C–H Trifluoromethylation of Phenanthrolines. Synlett, 2015. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 2019. [Link]
-
Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. Chemical Communications, 2011. [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry, 1999. [Link]
-
Trifluoromethylation - Wikipedia. Wikipedia. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University, 2019. [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journals, 2018. [Link]
-
Commonly used trifluoromethylating reagents. ResearchGate, 2021. [Link]
-
A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes. Macmillan Group - Princeton University, 2018. [Link]
Sources
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- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01196E [pubs.rsc.org]
- 5. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Overcoming Steric Hindrance in 2-(Trifluoromethyl)-1H-indole Reactions
Welcome to the technical support center for navigating the synthetic challenges associated with 2-(trifluoromethyl)-1H-indole. The electron-withdrawing nature and significant steric bulk of the C2-trifluoromethyl group introduce unique hurdles in functionalizing the indole scaffold. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are reactions at the N1 and C3 positions of this compound so challenging?
A1: The trifluoromethyl (CF3) group at the C2 position exerts a strong electron-withdrawing effect, which deactivates the indole ring towards electrophilic substitution, a common pathway for functionalization. Furthermore, the CF3 group's considerable size creates significant steric hindrance, physically blocking the approach of reagents to the adjacent N1 and C3 positions.
Q2: I am observing low yields in my N-alkylation/arylation of this compound. What are the common causes?
A2: Low yields in N-functionalization are often attributed to a combination of factors. The steric bulk of the C2-CF3 group can impede the approach of the electrophile. Additionally, the reduced nucleophilicity of the indole nitrogen, due to the electron-withdrawing CF3 group, can slow down the reaction rate. Common troubleshooting steps include using a stronger base, higher reaction temperatures, or employing a more reactive electrophile.
Q3: My palladium-catalyzed cross-coupling reaction at the C3 position is failing. What can I do?
A3: Direct C-H functionalization at the C3 position is notoriously difficult due to the steric shield provided by the C2-CF3 group.[1][2] Strategies to overcome this include the use of specialized ligands that can facilitate catalyst coordination, employing directing groups to favor C3 activation, or considering a multi-step approach involving initial functionalization at a different position followed by subsequent manipulation.
Q4: Are there alternative strategies to directly introduce the this compound core?
A4: Yes, several methods focus on constructing the indole ring with the trifluoromethyl group already in place. One such approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines.[3][4][5] This strategy can be an effective way to bypass the challenges of post-functionalization on a pre-formed this compound.
Troubleshooting Guides & Optimized Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for common reactions involving this compound, with a focus on overcoming steric hindrance.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[6][7][8][9] However, the steric hindrance from the C2-CF3 group on the indole substrate can pose a significant challenge.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently active catalyst: The sterically hindered environment requires a highly active catalytic system. 2. Inappropriate ligand: The chosen ligand may not be bulky enough to promote reductive elimination. 3. Weak base: The base may not be strong enough to deprotonate the indole nitrogen effectively. | 1. Catalyst System: Use a pre-catalyst like [(CyPF-tBu)PdCl2] or generate the active Pd(0) species in situ from Pd(OAc)2 with a suitable phosphine ligand. 2. Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as BrettPhos or RuPhos. 3. Base Selection: Use a strong, non-nucleophilic base like LiHMDS or K2CO3 in combination with a phase-transfer catalyst.[7] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. β-Hydride elimination: This can compete with the desired reductive elimination.[6] 2. Catalyst decomposition: High temperatures can lead to catalyst deactivation. | 1. Ligand Choice: Use ligands that accelerate reductive elimination over β-hydride elimination. 2. Temperature Control: Optimize the reaction temperature to be high enough for reactivity but low enough to minimize catalyst decomposition. |
Optimized Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (e.g., BrettPhos, 4-10 mol%), and the base (e.g., LiHMDS, 2.0 equiv.) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add a suitable degassed anhydrous solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox, and connect it to a manifold. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
C3-Alkynylation via Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp2)-C(sp) bonds.[10][11][12] When applied to a C3-halogenated this compound, the steric hindrance of the CF3 group can be a major obstacle.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Catalyst Inhibition: The indole nitrogen can coordinate to the palladium center, inhibiting catalysis. 2. Ineffective Copper Co-catalyst: The copper(I) co-catalyst may be oxidized or deactivated. | 1. N-Protection: Protect the indole nitrogen with a suitable group (e.g., Boc, Ts) to prevent catalyst inhibition. 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can sometimes be more effective for hindered substrates.[12] |
| Homocoupling of the Alkyne (Glaser Coupling) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne. 2. High Copper Concentration: Excess copper(I) can favor the Glaser coupling pathway. | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Optimize Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst. |
Optimized Protocol: Sonogashira Coupling of 3-Bromo-2-(trifluoromethyl)-1H-indole
Diagram of the Catalytic Cycle:
Caption: Simplified Sonogashira Catalytic Cycle.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask, add 3-bromo-2-(trifluoromethyl)-1H-indole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add a degassed solvent system (e.g., a mixture of THF and triethylamine). Add the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Directed C-H Functionalization
For reactions where direct functionalization is challenging, the use of a directing group can be a powerful strategy to overcome steric hindrance and achieve regioselectivity.
Conceptual Framework:
Diagram of Directed C-H Activation:
Caption: Principle of Directed C-H Functionalization.
While a detailed protocol is highly dependent on the specific directing group and reaction, the general principle involves the temporary installation of a coordinating group (often on the indole nitrogen) that directs a transition metal catalyst to a specific C-H bond for functionalization. Subsequent removal of the directing group yields the desired product. Palladium-catalyzed C-H functionalization using directing groups has been explored for indole systems.[1][2]
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
-
MDPI. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 24(22), 4055. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines | Request PDF. [Link]
-
National Institutes of Health. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(10), 2955-2962. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. [Link]
-
ACS Publications. (2022). Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes. Organic Letters. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4564-4568. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a . | Download Scientific Diagram. [Link]
-
PubMed Central. (2019). Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions. Frontiers in Chemistry, 7, 618. [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of other indole derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35057-35061. [Link]
-
Academia.edu. (n.d.). Efficient C-3 Selective Functionalization of Indoles: Mono/Bimetallic Catalysis Approach. [Link]
-
National Institutes of Health. (2017). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Beilstein Journal of Organic Chemistry, 13, 1668-1676. [Link]
-
National Institutes of Health. (2019). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 24(18), 3291. [Link]
-
ResearchGate. (n.d.). (PDF) Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
National Institutes of Health. (2022). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Communications Chemistry, 5(1), 1-9. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
-
JoVE. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3669–3676. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2022). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 18, 1334-1340. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(7), 785. [Link]
-
ACS Publications. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(10), 1809-1811. [Link]
-
Royal Society of Chemistry. (2016). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 40(5), 3967-3983. [Link]
-
ResearchGate. (n.d.). Functionalization of 2‐Trifluoromethyl‐1H‐pyrrole: A Convenient Entry into Advanced Fluorinated Building Blocks Including all Isomeric 2‐(Trifluoromethyl)prolines | Request PDF. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
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- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Analysis of Impurities in 2-(Trifluoromethyl)-1H-indole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(trifluoromethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the impurities encountered during the synthesis of this important fluorinated scaffold. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common challenges in your experimental work.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, imparting unique properties such as enhanced metabolic stability and increased lipophilicity to bioactive molecules. However, its synthesis is not without challenges, and the formation of impurities can significantly impact yield, purity, and the overall success of a research campaign. This guide provides a comprehensive analysis of potential impurities arising from common synthetic routes and offers practical solutions for their control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Presence of an Unexpected Carbonyl-Containing Impurity
Symptom: You observe a byproduct with a molecular weight 28 Da higher than the desired product in your mass spectrum, and your ¹H NMR shows a new singlet in the aldehydic region (around 10 ppm).
Likely Cause: Formation of 3-formyl-2-(trifluoromethyl)-1H-indole. This is a common byproduct in the domino trifluoromethylation/cyclization of 2-alkynylanilines, especially when using TMEDA (tetramethylethylenediamine) as a ligand and carbon source under aerobic conditions.[1]
Troubleshooting Steps:
-
Reaction Atmosphere: The formylation is often promoted by the presence of oxygen.[1] Running the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) can significantly reduce the formation of this impurity.
-
Ligand Choice: While TMEDA is a common and effective ligand, its dual role as a carbon donor can be problematic.[1] Consider screening other ligands that do not have this property.
-
Purification: 3-Formyl-2-(trifluoromethyl)-1H-indole is generally more polar than the parent indole. Flash column chromatography on silica gel with a non-polar/polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the two compounds.
Experimental Protocol: Purification of this compound from its 3-Formyl Derivative
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the adsorbed crude material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable eluent (e.g., 80:20 hexanes:ethyl acetate) and a UV lamp for visualization.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure.
Issue 2: Formation of Regioisomers in Fischer Indole Synthesis
Symptom: You are using the Fischer indole synthesis with a substituted phenylhydrazine and 1,1,1-trifluoroacetone and observe a mixture of two isomeric products in your crude ¹H NMR and LC-MS.
Likely Cause: The Fischer indole synthesis with unsymmetrical ketones can lead to the formation of regioisomers. The direction of the acid-catalyzed cyclization is influenced by the substitution pattern on the phenylhydrazine and the reaction conditions.[2][3][4]
Troubleshooting Steps:
-
Catalyst and Solvent Screening: The regioselectivity of the Fischer indole synthesis can be highly dependent on the acid catalyst and solvent used.[5] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) in various solvents (e.g., acetic acid, toluene, ionic liquids) to optimize for the desired isomer.
-
Temperature Control: The reaction temperature can influence the ratio of regioisomers. Running the reaction at a lower temperature may favor the thermodynamically more stable isomer.
-
Chromatographic Separation: Regioisomers often have slightly different polarities and can be separated by careful column chromatography, though this can be challenging. High-performance liquid chromatography (HPLC) may be required for baseline separation.
Issue 3: Low Yield and Product Degradation
Symptom: The overall yield of your synthesis is low, and the crude product has a pink or brownish color, with multiple spots on the TLC plate.
Likely Cause: Indoles, particularly electron-rich ones, are susceptible to oxidative degradation, especially under acidic conditions or upon exposure to air and light.[6][7] The trifluoromethyl group can also influence the electronic properties and stability of the indole ring.
Troubleshooting Steps:
-
Inert Atmosphere: As with the formylation issue, conduct all steps of the synthesis and workup under an inert atmosphere to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Control of Acidity: If using the Fischer indole synthesis, carefully control the amount and type of acid catalyst. After the reaction is complete, neutralize the acid promptly during the workup.
-
Light Protection: Protect the reaction mixture and the purified product from light by using amber glassware or by wrapping the flask with aluminum foil.
-
Storage: Store the purified this compound under an inert atmosphere, in a cool, dark place.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical flow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods are the Fischer indole synthesis and the domino trifluoromethylation/cyclization of 2-alkynylanilines . The Fischer indole synthesis is a classic method involving the acid-catalyzed reaction of a phenylhydrazine with a trifluoromethyl-containing ketone.[3][4] The domino reaction is a more modern approach that utilizes a copper-trifluoromethylating agent to effect a cascade reaction on a 2-alkynylaniline substrate.[1][8]
Q2: How can I identify the 3-formyl-2-(trifluoromethyl)-1H-indole impurity?
A2: This impurity can be identified by a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Look for a molecular ion peak that is 28 Da higher than that of this compound.
-
¹H NMR: The most characteristic signal is a singlet for the aldehyde proton, which typically appears around δ 10 ppm. The other aromatic and NH protons will also show distinct shifts compared to the parent indole.
-
¹³C NMR: An additional signal for the carbonyl carbon will be present in the downfield region (around δ 185 ppm).
-
IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl stretch of the aldehyde.
Q3: What analytical techniques are best for monitoring the purity of my this compound?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and for a quick assessment of crude product purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to resolve closely related impurities like regioisomers. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and tentative identification of impurities based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities.
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Application | Information Provided |
| TLC | Reaction monitoring, qualitative purity assessment | Number of components, relative polarity |
| HPLC | Quantitative purity analysis, separation of isomers | Purity percentage, retention times |
| LC-MS | Impurity identification | Molecular weight of components |
| NMR | Structural elucidation of product and impurities | Connectivity of atoms, functional groups |
| IR | Functional group identification | Presence of specific bonds (e.g., C=O, N-H) |
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method for purifying this compound, especially for removing minor impurities after an initial purification by column chromatography. A good starting point for solvent selection would be a polar solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethanol, isopropanol) and a non-polar anti-solvent in which the compound is poorly soluble (e.g., hexanes, water).
Diagram: Impurity Formation Pathways
Caption: Common impurity formation pathways.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Liu, Y., Zhang, K., Huang, Y., Pan, S., Liu, X.-Q., Yang, Y., Jiang, Y., & Xu, X.-H. (2016). Synthesis of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles by the reaction of indoline-2,3-diones with difluoromethylene phosphabetaine. Chemical Communications, 52(35), 5969–5972. [Link]
-
Mohammadi, A. A., & Kermanian, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(2), 439-443. [Link]
-
Li, Y., Wang, D., & Zhu, J. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 12(15), 5556–5562. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Zhao, D., Hughes, D. L., & McNamara, J. M. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(13), 4278–4280. [Link]
Sources
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- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of 2-(Trifluoromethyl)-1H-indole in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical solutions for improving the solubility of 2-(trifluoromethyl)-1H-indole in your chemical reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only overcome common experimental hurdles but also to understand the underlying chemical principles governing these solutions.
Understanding the Solubility Profile of this compound
This compound is a valuable building block in medicinal chemistry, prized for the metabolic stability and unique electronic properties conferred by the trifluoromethyl group.[1] However, its solid-state nature at room temperature (melting point of 106-110 °C) and the presence of the electron-withdrawing trifluoromethyl group can present solubility challenges in common organic solvents.
A precise, publicly available quantitative solubility dataset for this compound across a wide range of organic solvents is limited.[2] Therefore, a combination of theoretical prediction and empirical determination is the most effective approach to identifying a suitable solvent system for your specific reaction.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle and the physicochemical properties of this compound, we can predict its general solubility behavior. The indole nitrogen offers a site for hydrogen bonding, while the trifluoromethyl group increases lipophilicity.[2]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the indole N-H group.[2] |
| Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate | These solvents offer a balance of polarity and are capable of hydrogen bonding, making them good starting points for many reactions.[2] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole.[2] |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.[2] |
| Toluene, Xylene | Low to Moderate | The aromatic nature of these solvents can interact with the indole ring system, but their lower polarity may limit high solubility.[2] | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[2] |
Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve this compound for my N-alkylation reaction. What do you recommend?
A1: Low solubility in N-alkylation reactions is a common issue. Here’s a systematic approach to troubleshoot this:
-
Solvent Choice: Start with polar aprotic solvents like DMF or THF, as they are generally effective at dissolving indoles and are compatible with common bases used in N-alkylation.
-
Base Selection: The choice of base can influence solubility. If you are using a weaker base and observing poor solubility, consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), which may require a less polar solvent like THF.
-
Temperature: Gently warming the reaction mixture can significantly improve solubility. However, monitor the reaction closely to avoid potential decomposition at elevated temperatures.
-
Co-solvent System: Consider using a co-solvent. For instance, a small amount of DMF or DMSO can be added to a less polar solvent like THF to enhance the solubility of the indole.
Q2: My Suzuki cross-coupling reaction with a bromo-derivative of this compound is giving low yields, and I suspect solubility is the problem. How can I improve this?
A2: Suzuki couplings are sensitive to reaction conditions, and solubility is a critical factor. Here are some key areas to investigate:
-
Solvent System: A mixture of an organic solvent and an aqueous base solution is standard for Suzuki reactions. For substrates with poor solubility, consider using solvents like dioxane, DMF, or a toluene/ethanol mixture. The ratio of the organic solvent to the aqueous phase can be optimized to improve the solubility of your indole derivative.
-
Phase-Transfer Catalyst: In cases of poor miscibility between the organic and aqueous phases, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction.
-
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can influence the reaction's efficiency. Some modern palladium pre-catalysts and bulky phosphine ligands are more tolerant of challenging substrates and can be effective even with partial solubility.
-
Temperature: Increasing the reaction temperature is a common strategy to enhance both solubility and reaction rate in Suzuki couplings. Microwave-assisted synthesis can be particularly effective in this regard.
Q3: Can I use sonication to improve the solubility of this compound?
A3: Yes, sonication is a valuable technique for enhancing the dissolution of solids. The high-frequency sound waves create cavitation bubbles, and their collapse can break apart solid agglomerates and increase the surface area available for solvation. This can be particularly useful when preparing your reaction mixture.
Troubleshooting Guide for Solubility-Related Reaction Issues
This guide provides a structured workflow for addressing solubility challenges in your experiments.
Caption: Troubleshooting workflow for solubility issues.
Key Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound
This protocol provides a straightforward method to estimate the solubility of your compound in various solvents.
Materials:
-
This compound
-
A selection of analytical grade organic solvents (e.g., THF, DMF, ACN, Toluene, DCM, Ethanol)
-
Small vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
To a series of labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add a measured volume of a single solvent (e.g., 1 mL).
-
Cap the vials tightly and vortex for 1 minute.
-
Place the vials on a magnetic stirrer and stir at room temperature for 1 hour.
-
Visually inspect each vial for undissolved solid.
-
If the solid has completely dissolved, add another pre-weighed portion of the indole and repeat steps 3-5 until a saturated solution is obtained (i.e., solid remains undissolved).
-
The approximate solubility can be calculated as the total mass of dissolved solid per volume of solvent (e.g., mg/mL).
Protocol 2: General Procedure for N-Alkylation with Improved Solubility
This protocol incorporates techniques to enhance the solubility of this compound.
Caption: Workflow for N-alkylation with solubility enhancement.
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF.
-
Gently warm the mixture with stirring until all the solid has dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (1.1 equiv), in portions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkylating agent (1.1 equiv) via syringe.
-
Allow the reaction to gradually warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
This compound | C9H6F3N | CID 10932124 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to the Characterization of 2-(Trifluoromethyl)-1H-indole
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds have garnered significant attention. The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 2-(Trifluoromethyl)-1H-indole is a paradigmatic example of such a scaffold, serving as a crucial building block in the synthesis of various bioactive agents.
Accurate and unambiguous structural elucidation is the bedrock of chemical research. This guide provides an in-depth, comparative analysis of the spectroscopic characterization of this compound. We will dissect its signature features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), contrasting them with the parent indole and 2-methylindole. This comparative approach is not merely academic; it is designed to equip researchers with the practical insights needed to confidently identify and differentiate these structures in a laboratory setting. The causality behind spectral patterns will be emphasized, moving beyond data reporting to a mechanistic understanding of how the potent electron-withdrawing nature of the -CF3 group orchestrates the molecule's spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive fingerprint.
¹H NMR Spectroscopy: The Influence of the -CF3 Group
The ¹H NMR spectrum of an indole is characterized by distinct signals for the protons on the pyrrole and benzene rings. The introduction of a strong electron-withdrawing -CF3 group at the C2 position causes a notable downfield shift (deshielding) of adjacent protons compared to the parent indole.
-
Indole (Reference): The H3 proton typically appears as a triplet around δ 6.5 ppm, while the N-H proton is a broad singlet around δ 8.1 ppm. The aromatic protons on the benzene ring resonate between δ 7.0 and 7.7 ppm[1].
-
This compound: The H3 proton signal is significantly shifted downfield to ~δ 6.8-7.0 ppm and often appears as a quartet due to coupling with the three fluorine atoms (⁴JH-F ≈ 1.5-2.5 Hz). The N-H proton is also deshielded, appearing at δ 8.5 ppm or higher. The protons on the benzene ring, particularly H7, experience a downfield shift due to the inductive effect of the -CF3 group.
Causality: The high electronegativity of the fluorine atoms in the -CF3 group withdraws electron density from the indole ring system. This deshielding effect is most pronounced for protons closer to the C2 position, providing a clear diagnostic marker for the substituent's location.
¹³C NMR Spectroscopy: The Unmistakable Quartet
The ¹³C NMR spectrum provides direct evidence for the presence and position of the trifluoromethyl group.
-
Indole (Reference): The C2 and C3 carbons of the parent indole resonate at approximately δ 124.5 and δ 102.2 ppm, respectively.
-
2-Methylindole (Comparison): The C2 carbon is shifted downfield to ~δ 135.5 ppm due to the alkyl substituent, and the methyl carbon appears around δ 13.5 ppm.
-
This compound: The most diagnostic feature is the signal for the C2 carbon. It appears as a distinct quartet due to the strong one-bond coupling to the three fluorine atoms (¹JC-F), with a coupling constant typically in the range of 35-40 Hz. The CF₃ carbon itself presents as a prominent quartet with a very large coupling constant (¹JC-F ≈ 270 Hz)[2]. The chemical shift of C2 is also influenced, appearing around δ 126 ppm (q, J = 30 Hz)[2].
Causality: The splitting of the C2 and the CF₃ carbon signals into quartets is a direct result of spin-spin coupling with the three equivalent ¹⁹F nuclei (I = ½). The magnitude of the coupling constant (J) is indicative of the number of bonds separating the coupled nuclei, with one-bond couplings (¹J) being significantly larger than two-bond (²J) or three-bond (³J) couplings.
¹⁹F NMR Spectroscopy: A Simple and Clean Signal
¹⁹F NMR is an exceptionally sensitive and straightforward technique for identifying fluorine-containing compounds.
-
This compound: The spectrum displays a single, sharp singlet for the three equivalent fluorine atoms of the -CF3 group. The chemical shift typically falls in the range of δ -59 to -65 ppm (relative to CFCl₃)[2][3]. The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms that there are no adjacent protons close enough for significant coupling.
Causality: The large chemical shift range of ¹⁹F NMR makes it highly diagnostic. The observed chemical shift is sensitive to the electronic environment, making it a reliable tool for confirming the presence of the trifluoromethyl group on the indole scaffold.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy provides valuable information about the functional groups present in a molecule.
-
N-H Stretch: Both indole and its 2-(trifluoromethyl) derivative exhibit a characteristic N-H stretching vibration in the region of 3400-3450 cm⁻¹[4]. This band is often sharp.
-
Aromatic C-H Stretch: Signals corresponding to the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
C=C Ring Stretching: Aromatic C=C stretching vibrations appear in the 1450-1620 cm⁻¹ region[4].
-
C-F Vibrations: The most significant difference is the presence of very strong and characteristic absorption bands corresponding to the C-F stretching vibrations of the -CF3 group. These typically appear in the region of 1100-1350 cm⁻¹ . These bands are often the most intense in the spectrum and serve as a definitive indicator of the trifluoromethyl group's presence[5].
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of a compound.
-
Molecular Ion Peak (M⁺•): For this compound (C₉H₆F₃N), the nominal molecular weight is 185. The high-resolution mass spectrum (HRMS) will show the molecular ion peak at an m/z corresponding to the exact mass of 185.0452[6]. This allows for the unambiguous determination of the elemental formula.
-
Fragmentation Pattern: The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural clues. A common and diagnostic fragmentation pathway for this compound is the loss of the trifluoromethyl radical (•CF₃), leading to a significant fragment ion at m/z 116 . This corresponds to the [M - 69]⁺ ion. Further fragmentation of the indole ring system will also be observed.
Trustworthiness through Orthogonal Techniques: The confidence in the characterization of this compound is significantly enhanced by the convergence of data from these orthogonal spectroscopic techniques. The molecular formula from HRMS is confirmed by the proton, carbon, and fluorine counts observed in NMR, while the key functional groups identified by IR are consistent with the overall structure.
Comparative Data Summary
| Spectroscopic Feature | Indole | 2-Methylindole | This compound |
| ¹H NMR (δ ppm) | H3: ~6.5 (t) | H3: ~6.3 (s) | H3: ~6.9 (q) |
| NH: ~8.1 (br s) | NH: ~7.9 (br s) | NH: >8.5 (br s) | |
| ¹³C NMR (δ ppm) | C2: ~124.5 | C2: ~135.5 | C2: ~126 (q, ¹JC-F ≈ 35-40 Hz) |
| C3: ~102.2 | C3: ~100.5 | C3: ~101 | |
| CH₃: ~13.5 | CF₃: ~124 (q, ¹JC-F ≈ 270 Hz) | ||
| ¹⁹F NMR (δ ppm) | N/A | N/A | ~ -60 (s) |
| IR (cm⁻¹) | N-H: ~3410 | N-H: ~3400 | N-H: ~3430 |
| No strong C-F | No strong C-F | Strong C-F stretches: 1100-1350 | |
| MS (m/z) | M⁺•: 117 | M⁺•: 131 | M⁺•: 185 |
| [M-1]⁺: 130 | [M-69]⁺: 116 |
Experimental Protocols
The following are generalized protocols for the acquisition of high-quality spectroscopic data.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Solvent Choice: Chloroform-d (CDCl₃) is a common choice. For compounds with limited solubility or to observe exchangeable protons like N-H, DMSO-d₆ can be used.
-
Internal Standard: The residual solvent peak can be used for ¹H and ¹³C referencing. For ¹⁹F NMR, an external or internal standard like trifluorotoluene (δ ≈ -63.7 ppm) can be used for precise referencing[3][7].
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.
FT-IR Sample Preparation and Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for solid and liquid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (HRMS) Sample Preparation and Acquisition
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. For direct confirmation of elemental composition, a high-resolution instrument like an Orbitrap or TOF is required[8][9][10].
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Acquire the spectrum in positive ion mode. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (< 5 ppm).
Workflow and Data Integration
The logical flow of characterization ensures a comprehensive and validated structural assignment.
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A Comparative Guide to the Synthetic Routes of 2-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, 2-(trifluoromethyl)-1H-indole has emerged as a crucial building block in medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying mechanisms, experimental protocols, and a critical evaluation of each method's strengths and weaknesses to aid in selecting the most suitable approach for a given research and development context.
Classical Approaches: The Fischer and Leimgruber-Batcho Syntheses
The Fischer and Leimgruber-Batcho indole syntheses are foundational methods in heterocyclic chemistry. While versatile, their application to the synthesis of this compound presents specific challenges and considerations.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust method for constructing the indole core from a phenylhydrazine and a carbonyl compound under acidic conditions.[1] For the synthesis of this compound, the key precursors are phenylhydrazine and a trifluoromethyl-containing ketone, such as 1,1,1-trifluoroacetone.
Mechanism:
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by the loss of ammonia to yield the aromatic indole.[1][3] The acid catalyst facilitates both the initial condensation and the subsequent cyclization and aromatization steps.
Experimental Protocol: A Representative Fischer Indole Synthesis
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and 1,1,1-trifluoroacetone (1.1 eq) are dissolved in ethanol. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.
-
Cyclization: A solution of zinc chloride (ZnCl₂) (2.0 eq) in ethanol is added to the reaction mixture. The mixture is then heated to reflux (approximately 78 °C) and stirred for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Advantages and Disadvantages:
The primary advantage of the Fischer synthesis is its use of readily available and relatively inexpensive starting materials. However, the reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The synthesis of appropriately substituted phenylhydrazines can also be a limiting factor.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis offers a milder alternative to the Fischer method and is particularly useful for preparing indoles unsubstituted at the C2 and C3 positions.[4][5] The synthesis commences with an ortho-nitrotoluene derivative, which is first condensed with a formamide acetal to form an enamine, followed by reductive cyclization.[5]
Mechanism:
The initial step involves the formation of a β-dimethylamino-2-nitrostyrene intermediate. Subsequent reduction of the nitro group to an amine is followed by intramolecular cyclization and elimination of dimethylamine to yield the indole ring.[5]
Experimental Protocol: A Representative Leimgruber-Batcho Synthesis
-
Enamine Formation: 2-Nitrotoluene (1.0 eq) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a suitable solvent like DMF at elevated temperatures (e.g., 110-120 °C) for several hours.
-
Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine[5] or palladium on carbon with hydrogen gas.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by chromatography to yield the indole product.
Advantages and Disadvantages:
The Leimgruber-Batcho synthesis is known for its high yields and milder reaction conditions compared to the Fischer synthesis.[5] However, the availability of substituted ortho-nitrotoluenes can be a constraint.
Modern Synthetic Strategies: Leveraging Catalysis and Novel Reagents
Contemporary organic synthesis has introduced a variety of innovative methods for constructing the this compound core, often with improved efficiency, regioselectivity, and functional group tolerance.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A highly efficient, one-pot method involves the domino trifluoromethylation and cyclization of readily accessible 2-alkynylanilines.[2][6][7] This approach utilizes a fluoroform-derived copper-trifluoromethyl (CuCF₃) reagent.[2][6]
Mechanism:
The reaction is believed to proceed via the addition of the CuCF₃ reagent to the alkyne, followed by an intramolecular cyclization of the resulting vinyl-copper intermediate onto the aniline nitrogen. Subsequent protodemetalation or other transformations lead to the final this compound product. For the synthesis of 3-formyl-2-(trifluoromethyl)indoles, TMEDA plays a dual role as a ligand and a carbon source.[6]
Experimental Protocol: Domino Trifluoromethylation/Cyclization
-
To a solution of the N-protected 2-alkynylaniline (1.0 eq) in a suitable solvent (e.g., DMF), is added the CuCF₃ reagent (2.0 eq) and an additive like TMEDA.[6]
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere for several hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Advantages and Disadvantages:
This method offers excellent regioselectivity, ensuring the CF₃ group is unambiguously placed at the C2 position.[2][7] The use of a one-pot procedure enhances operational simplicity.[6] However, the preparation of the CuCF₃ reagent and the need for N-protection of the aniline can add extra steps. The reaction shows some sensitivity to electronic effects, with electron-donating groups on the aniline ring generally providing higher yields.[6]
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has become a powerful tool for the synthesis of complex heterocyclic compounds, including trifluoromethylated indoles.[8][9] One notable strategy involves the palladium-catalyzed annulation of unactivated alkenes with trifluoroacetimidoyl chlorides.[8]
Mechanism:
These reactions can proceed through various catalytic cycles, often involving oxidative addition of the trifluoroacetimidoyl chloride to a low-valent palladium species, followed by migratory insertion of the alkene and subsequent reductive elimination to form the indole ring. The specific pathway and regioselectivity can be controlled by the substrate and ligands.[8]
Experimental Protocol: Palladium-Catalyzed Annulation
-
A mixture of the alkene substrate (1.0 eq), trifluoroacetimidoyl chloride (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography.
Advantages and Disadvantages:
Palladium-catalyzed methods offer a high degree of control over the reaction and can be adapted to a wide range of substrates.[8] This allows for the synthesis of structurally diverse trifluoromethyl-containing indoles. The main drawbacks are the cost of the palladium catalyst and ligands, and the potential for catalyst poisoning by certain functional groups.
Visible-Light-Induced Intramolecular Radical Cyclization
Photoredox catalysis has emerged as a mild and sustainable approach to organic synthesis. The synthesis of 2-trifluoromethylindoles can be achieved through the visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides.[10][11]
Mechanism:
The reaction is initiated by a photocatalyst that, upon excitation with visible light, promotes the formation of a trifluoromethyl radical from the trifluoroacetimidoyl chloride. This radical then adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular cyclization onto the aromatic ring, followed by rearomatization to give the indole product.
Experimental Protocol: Visible-Light-Induced Cyclization
-
A solution of the N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride (1.0 eq) and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) in a degassed solvent is irradiated with a visible light source (e.g., a blue LED lamp) at room temperature.
-
The reaction is stirred until the starting material is consumed.
-
The solvent is removed in vacuo, and the crude product is purified by chromatography.
Advantages and Disadvantages:
This method is characterized by its exceptionally mild reaction conditions, often proceeding at room temperature.[10] This makes it suitable for substrates with sensitive functional groups. The reliance on light as an energy source is also a green chemistry advantage. However, the synthesis of the starting trifluoroacetimidoyl chlorides can be multi-stepped.
Direct C2-Trifluoromethylation of Indole
A straightforward approach to this compound is the direct trifluoromethylation of the pre-formed indole ring. A metal-free method using sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source has been reported.[12]
Mechanism:
This reaction is believed to proceed through a free radical pathway.[12] An oxidizing agent initiates the formation of the trifluoromethyl radical from CF₃SO₂Na, which then attacks the electron-rich C2 position of the indole.
Experimental Protocol: Direct C2-Trifluoromethylation
-
To a solution of indole (1.0 eq) in a suitable solvent, CF₃SO₂Na (2.0 eq) and an oxidant are added.
-
The reaction mixture is stirred at a specified temperature for a set period.
-
After completion, the reaction is quenched and worked up.
-
The product is isolated and purified by standard methods.
Advantages and Disadvantages:
The direct C2-trifluoromethylation is an atom-economical approach that avoids the need to construct the indole ring. The use of inexpensive and easy-to-handle CF₃SO₂Na is a significant advantage.[12] However, regioselectivity can be an issue with substituted indoles, and the reaction may not be suitable for all indole derivatives.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, trifluoromethyl ketone | Acid catalyst (e.g., ZnCl₂) | Moderate | Inexpensive starting materials | Harsh conditions, limited functional group tolerance |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative, DMF-DMA | Reducing agent (e.g., Raney Ni/H₂NNH₂) | Good to High | Milder conditions than Fischer, good yields | Availability of substituted starting materials |
| Domino Trifluoromethylation/Cyclization | 2-Alkynylaniline | CuCF₃, TMEDA | Good to High | Excellent regioselectivity, one-pot procedure | Requires N-protection, preparation of CuCF₃ reagent |
| Palladium-Catalyzed Cyclization | Alkene, trifluoroacetimidoyl chloride | Pd catalyst, ligand, base | Good | High substrate scope, controllable | Cost of catalyst and ligands |
| Visible-Light Radical Cyclization | N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride | Photocatalyst, visible light | Good | Very mild conditions, green | Synthesis of starting materials can be complex |
| Direct C2-Trifluoromethylation | Indole | CF₃SO₂Na, oxidant | Moderate to Good | Atom economical, inexpensive CF₃ source | Potential regioselectivity issues with substituted indoles |
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Fischer and Leimgruber-Batcho syntheses remain relevant due to their simplicity and the use of basic starting materials. However, modern catalytic approaches, including domino reactions, palladium-catalyzed cyclizations, and photoredox catalysis, offer significant improvements in terms of mildness, efficiency, and scope. The choice of the most appropriate synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the target molecule. For large-scale synthesis, the direct C2-trifluoromethylation or the domino trifluoromethylation/cyclization may be the most attractive options due to their efficiency and atom economy. For the synthesis of complex, functionalized analogues in a drug discovery setting, the versatility of palladium-catalyzed methods or the mildness of photoredox catalysis may be preferred.
Visualizing the Synthetic Workflows
Caption: Overview of synthetic strategies to this compound.
References
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Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Advances. Available at: [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. 2018, 20(6), 1676–1679. Available at: [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]
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En Route to 2-(Cyclobuten-1-yl)-3-(trifluoromethyl)-1H-indole. The Journal of Organic Chemistry. 2018, 83(4), 2486–2493. Available at: [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. Available at: [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Center for Biotechnology Information. Available at: [Link]
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The Trifluoromethyl Moiety at the 2-Position of Indole: A Game-Changer in Biological Activity
A Comparative Guide to the Pharmacological Profile of 2-(Trifluoromethyl)-1H-indole versus Other Indole Derivatives
Introduction: The Indole Scaffold and the Power of Fluorine
The indole nucleus is a quintessential bicyclic aromatic heterocycle, often hailed as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a vast array of natural products, signaling molecules like serotonin, and blockbuster drugs such as Indomethacin and Sunitinib, underscores its remarkable versatility and ability to interact with a multitude of biological targets.[3][4] The indole ring system can mimic the structure of peptides and bind reversibly to various enzymes, providing a fertile ground for the development of novel therapeutics.[5][6]
In the quest for enhanced pharmacological activity, the strategic introduction of a trifluoromethyl (CF3) group has become a cornerstone of modern drug design. The CF3 group is a unique substituent; its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. When appended to the indole scaffold, particularly at the C-2 position, the CF3 group can dramatically modulate the compound's biological activity profile. This guide provides a comparative analysis of the biological activities of this compound and its derivatives against other substituted indoles, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The introduction of a trifluoromethyl group at the C-2 position of the indole ring imparts significant changes to its electronic and steric properties, leading to distinct biological activities compared to the parent indole or derivatives with other substituents like methyl or halogen groups.
Anticancer Activity: A Tale of Potency and Selectivity
The indole scaffold is a common feature in many anticancer agents that function through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerase.[1][7] The substitution pattern on the indole ring is critical for defining both the potency and the mechanism of action.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-indole derivative 12 | Various cancer cells | 0.22 - 1.80 | [1] |
| Quinoline-indole derivative 13 | Various cancer cells | 0.002 - 0.011 | [1] |
| 2,5-disubstituted indole 2c | HepG2 (Liver) | 13.21 ± 0.30 | [3] |
| 2,5-disubstituted indole 3b | A549 (Lung) | 0.48 ± 0.15 | [3] |
| [Formula: see text]-chlorobenzenesulfonyl bis-indole (20) | HepG2 (Liver) | More potent than Etoposide | [8] |
| [Formula: see text]-chlorobenzenesulfonyl tris-indole (30) | HepG2 (Liver) | More potent than Etoposide | [8] |
This table illustrates the potent anticancer activity of various substituted indole derivatives. The high potency of compounds with complex substitutions highlights the importance of the groups attached to the indole core.
The structure-activity relationship (SAR) studies suggest that substitutions at the C-2, C-3, and N-1 positions of the indole ring are crucial for anticancer activity.[1][9] The CF3 group at C-2 is anticipated to enhance interactions with biological targets through increased lipophilicity and by altering the electronic distribution of the indole ring, potentially leading to more potent and selective anticancer agents.
Antimicrobial Activity: Broadening the Spectrum
Indole derivatives have long been recognized for their antimicrobial properties.[5][10] The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. The functionalization of the indole ring is a key strategy in developing novel compounds to combat resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[11]
The lipophilic nature of the trifluoromethyl group can facilitate the penetration of the bacterial cell membrane, a crucial step for antimicrobial action. While direct comparisons are limited, the available data on various indole derivatives suggest that electronegative and lipophilic substituents often lead to enhanced antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiourea hybrid 1 | Gram-positive & Gram-negative | <12.5 | [6] |
| 2-(4-Aminophenyl)-1H-indole (4k) | Bacillus subtilis, Salmonella typhi | 15.6 | [12] |
| 2-(3-Nitrophenyl)-1H-indole (4j) | Salmonella typhi | 15.6 | [12] |
| Indole-thiadiazole 2h | Staphylococcus aureus | 6.25 | [11] |
| Indole-triazole 3d | Staphylococcus aureus | 6.25 | [11] |
| Indole-thiadiazole 2c | MRSA | More effective than Ciprofloxacin | [11] |
| Indole-triazole 3d | MRSA | More effective than Ciprofloxacin | [11] |
This table showcases the significant antimicrobial activity of various indole derivatives against a range of bacteria. The potency against resistant strains like MRSA is particularly noteworthy.
Anti-inflammatory Activity: Targeting COX-2 with Precision
The anti-inflammatory properties of indole derivatives are perhaps best exemplified by the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. A key mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. A significant breakthrough in understanding the role of the trifluoromethyl group comes from a study on a 2'-trifluoromethyl analogue of Indomethacin.[13] This study revealed that replacing the 2'-methyl group with a trifluoromethyl group resulted in a potent and selective COX-2 inhibitor.[13]
The selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The CF3 group in the indomethacin analogue fits into a small hydrophobic pocket in the COX-2 active site, which is not present in COX-1, thereby conferring its selectivity.[13] This provides strong evidence that the incorporation of a CF3 group into an indole scaffold can lead to more targeted anti-inflammatory agents.
| Compound/Derivative | Assay/Target | Activity | Reference |
| CF3-Indomethacin | mCOX-2 | IC50 = 267 nM | [13] |
| CF3-Indomethacin | oCOX-1 | IC50 > 100 µM | [13] |
| Indomethacin | mCOX-2 | IC50 = 127 nM | [13] |
| Indomethacin | oCOX-1 | IC50 = 27 nM | [13] |
| 3-(2-Trifluoromethyl...)-1H-indole (5-25) | NO production (LPS-induced RAW264.7) | IC50 = 4.82 ± 0.34 µM | [4] |
| 3-(2-Trifluoromethyl...)-1H-indole (5-25) | Human recombinant COX-2 | IC50 = 51.7 ± 1.3 nM | [4] |
This table directly compares the activity of Indomethacin and its trifluoromethyl analogue, highlighting the shift towards COX-2 selectivity with the CF3 substitution. It also shows the potent anti-inflammatory activity of another complex 2-trifluoromethyl indole derivative.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are step-by-step protocols for key in vitro assays used to evaluate the biological activities of indole derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility: Broth Microdilution for MIC
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol Steps:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC Determination via Broth Microdilution.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol Steps:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This will react with nitrite to form a purple azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound concentration.
Caption: Workflow for Griess Assay for Nitric Oxide Inhibition.
Structure-Activity Relationship: The Role of the CF3 Group
The collective data points towards a significant role for the 2-trifluoromethyl group in modulating the biological activity of the indole scaffold.
Caption: Influence of the 2-CF3 Group on Indole's Biological Activity.
Conclusion
The introduction of a trifluoromethyl group at the C-2 position of the indole ring is a powerful strategy for enhancing and modulating its biological activity. Evidence suggests that this substitution can lead to more potent anticancer agents, broader-spectrum antimicrobials, and more selective anti-inflammatory drugs with potentially safer profiles. The unique electronic properties and increased lipophilicity conferred by the CF3 group are key drivers of these enhanced pharmacological effects. While direct, comprehensive comparative studies are still needed to fully elucidate the structure-activity relationships, the available data strongly support the continued exploration of this compound and its derivatives as promising candidates in drug discovery. The experimental protocols provided herein offer a standardized framework for the future evaluation and comparison of this important class of compounds.
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A Comparative Guide to Trifluoromethylating Agents for Indoles: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into indole scaffolds is a cornerstone of modern medicinal chemistry. This "super-substituent" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the selection of the appropriate trifluoromethylating agent is a critical decision, dictated by the desired regioselectivity, substrate tolerance, and scalability of the reaction. This guide provides an in-depth, comparative analysis of the most prominent trifluoromethylating agents for indoles, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions.
The Landscape of Indole Trifluoromethylation: Electrophilic, Nucleophilic, and Radical Pathways
The trifluoromethylation of indoles can be broadly categorized into three mechanistic classes: electrophilic, nucleophilic, and radical. Each approach utilizes a distinct type of reagent and often exhibits unique regiochemical outcomes and functional group compatibility. The choice between these pathways is the first critical decision point in a synthetic strategy.
Caption: Overview of trifluoromethylation pathways for indoles.
Electrophilic Trifluoromethylating Agents: Taming the "Super-Electrophile"
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent to the electron-rich indole nucleus. These reactions typically favor substitution at the most nucleophilic C3 position, unless it is blocked, in which case C2-trifluoromethylation can occur.
Togni's Reagents (Hypervalent Iodine Reagents)
Togni's reagents, particularly the first and second generation (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), are among the most widely used electrophilic trifluoromethylating agents.[1] They are valued for their bench-top stability and broad functional group tolerance.
Mechanism of Action: The reaction is believed to proceed through the coordination of the hypervalent iodine reagent to a Lewis acid or a metal catalyst (often copper), which enhances its electrophilicity and facilitates the transfer of the CF₃ group to the indole.[2][3]
Caption: Simplified mechanism of Togni's reagent with indoles.
Umemoto's Reagents (S-(Trifluoromethyl)dibenzothiophenium Salts)
Umemoto's reagents are powerful electrophilic trifluoromethylating agents with high thermal stability.[4][5] They are particularly effective for the trifluoromethylation of a wide range of nucleophiles, including indoles.
Mechanism of Action: The reaction proceeds via a direct electrophilic attack of the sulfonium salt on the indole C3 position.[6][7] The choice of the specific Umemoto's reagent can tune the reactivity.
Radical Trifluoromethylating Agents: A Versatile Approach
Radical trifluoromethylation has emerged as a powerful and versatile strategy, often providing access to C2-trifluoromethylated indoles, a feat that can be challenging with electrophilic methods.
Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na)
Langlois' reagent is an inexpensive, easy-to-handle, and environmentally benign source of the trifluoromethyl radical (CF₃•). The CF₃ radical is typically generated in situ through oxidation.
Mechanism of Action: The reaction is initiated by an oxidant (e.g., t-BuOOH or K₂S₂O₈) that converts CF₃SO₂Na into a trifluoromethyl radical.[8][9] This radical then adds to the C2 position of the indole, followed by an oxidation and deprotonation sequence to afford the final product.[9][10]
Caption: General mechanism for radical trifluoromethylation of indoles using Langlois' reagent.
Nucleophilic Trifluoromethylating Agents: The Power of CF₃⁻
Nucleophilic trifluoromethylating agents deliver a "CF₃⁻" equivalent and are particularly useful for reacting with electrophilic sites. For indoles, this typically requires prior functionalization to introduce an electrophilic handle.
Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) is the most common source of a nucleophilic trifluoromethyl group.[11] Its activation by a fluoride source generates the trifluoromethyl anion.
Application to Indoles: Direct trifluoromethylation of the indole ring with TMSCF₃ is not typical. Instead, it is used in domino reactions, for example, with 2-alkynylanilines, to construct 2-(trifluoromethyl)indoles.[4][12]
Comparative Performance Analysis
The choice of trifluoromethylating agent is highly dependent on the specific indole substrate and the desired outcome. The following table summarizes the key performance characteristics of the most common reagents.
| Reagent Class | Common Reagents | Typical Regioselectivity | Key Advantages | Key Limitations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | C3 (unless blocked) | Good functional group tolerance, commercially available, stable. | Can be expensive, may require metal catalysts. |
| Radical | Langlois' Reagent (CF₃SO₂Na) | C2 | Inexpensive, environmentally benign, good for C2-functionalization. | Requires an oxidant, can have lower yields with electron-withdrawing groups.[10] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Dependant on substrate pre-functionalization | Excellent for constructing CF₃-containing side chains. | Not suitable for direct C-H trifluoromethylation of the indole ring. |
Experimental Protocols
Protocol 1: C2-Trifluoromethylation of Indole using Langlois' Reagent (Radical)
This protocol is adapted from a metal-free oxidative trifluoromethylation procedure.[9][10]
Workflow Diagram:
Caption: Experimental workflow for C2-trifluoromethylation.
Step-by-Step Methodology:
-
To a reaction vessel, add indole (1.0 mmol), sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).
-
Add a solvent mixture of acetonitrile (CH₃CN) and water (3:1, 4 mL).
-
Add glucose (2.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylindole.
Rationale for Experimental Choices:
-
K₂S₂O₈ and Glucose: This combination serves as an efficient system for the generation of CF₃ radicals from Langlois' reagent under mild, metal-free conditions.
-
Acetonitrile/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.
-
Room Temperature: The ability to perform the reaction at ambient temperature makes this protocol operationally simple and energy-efficient.
Protocol 2: C3-Trifluoromethylation of Indole using Togni's Reagent (Electrophilic)
This protocol is a general procedure for the copper-catalyzed C3-trifluoromethylation of indoles.[3]
Workflow Diagram:
Caption: Experimental workflow for C3-trifluoromethylation.
Step-by-Step Methodology:
-
In a sealed tube, combine indole (0.5 mmol), Togni's reagent II (1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 10 mol%).
-
Add anhydrous dioxane (2.5 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-trifluoromethylindole.
Rationale for Experimental Choices:
-
Cu(OAc)₂: The copper catalyst is crucial for activating Togni's reagent and promoting the electrophilic trifluoromethylation.
-
Dioxane: This solvent is suitable for the reaction conditions and provides good solubility for the reactants.
-
80 °C: Elevated temperature is often required to achieve a reasonable reaction rate for the C-H functionalization.
Safety and Handling Considerations
Trifluoromethylating agents, while powerful synthetic tools, require careful handling.[13][14][15][16]
-
Togni's and Umemoto's Reagents: These are generally stable solids but should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Langlois' Reagent: This is a stable, non-volatile solid, making it relatively safe to handle. Standard laboratory safety precautions should be followed.
-
Ruppert-Prakash Reagent: This is a volatile and flammable liquid.[13] It should be handled with extreme care in a fume hood, away from ignition sources. It is also moisture-sensitive.
Conclusion and Future Outlook
The trifluoromethylation of indoles is a rapidly evolving field, with each class of reagent offering distinct advantages and disadvantages. Electrophilic reagents like Togni's and Umemoto's reagents are reliable for C3-functionalization, while radical methods employing Langlois' reagent have opened up efficient pathways to C2-trifluoromethylated indoles. Nucleophilic reagents such as the Ruppert-Prakash reagent play a crucial role in the synthesis of more complex indole derivatives through domino reactions.
The development of more efficient, selective, and sustainable trifluoromethylation methods remains an active area of research. Future innovations will likely focus on catalyst development, milder reaction conditions, and the expansion of the substrate scope to include more complex and functionalized indole systems, further empowering the synthesis of novel therapeutic agents.
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Gicquel, M., et al. (2022). Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Angewandte Chemie International Edition, 61(29), e202204739. [Link]
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Ghodake, B., et al. (2021). C‐2 Trifluoromethylation of indoles by Langlois' reagent. ResearchGate. [Link]
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validation of 2-(trifluoromethyl)-1H-indole structure by X-ray crystallography
An Expert's Guide to the Structural Validation of 2-(Trifluoromethyl)-1H-indole: An X-ray Crystallography-Centric Comparative Analysis
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The introduction of a trifluoromethyl group into an indole scaffold, as in this compound, can dramatically alter its physicochemical and pharmacological properties. This guide provides a comprehensive, in-depth analysis of the validation of its molecular structure, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with orthogonal methods, and provide actionable protocols for researchers in the field.
The Criticality of Unambiguous Structural Confirmation
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of bioactive compounds. The addition of a trifluoromethyl (CF3) group at the C2 position significantly impacts the molecule's lipophilicity, metabolic stability, and binding interactions. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in drug development. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a foundational pillar of the scientific process.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering a definitive structural snapshot.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous execution.
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane). The ideal solvent system will dissolve the compound at an elevated temperature and allow for slow cooling to promote the formation of well-ordered crystals.
-
Slow Evaporation: Dissolve this compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound and a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, inducing crystallization.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully mount one on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
Diagram 1: X-ray Crystallography Workflow
Caption: A streamlined workflow for single-crystal X-ray crystallography.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using metrics such as the R-factor and by checking for any unusual geometric parameters.
Interpreting the Crystallographic Data
The output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains a wealth of information.
Table 1: Key Crystallographic Parameters for a Hypothetical Structure of this compound
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.5, 12.1, 9.3 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |
| Volume (ų) | 925.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | 1.05 | Should be close to 1 for a good refinement. |
Orthogonal Techniques for Structural Corroboration
While X-ray crystallography provides definitive solid-state structural information, a comprehensive validation strategy employs complementary techniques that probe the molecule's structure in solution and provide information about its purity and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: Is particularly informative for fluorinated compounds, showing a characteristic signal for the CF₃ group.
Table 2: Comparison of Structural Insights from X-ray Crystallography and NMR
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information Yield | 3D atomic coordinates, bond lengths, bond angles | Atomic connectivity, chemical environment, dynamic processes in solution |
| Key Strengths | Unambiguous determination of absolute stereochemistry | Provides information on molecular dynamics and conformation in solution |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain | Does not provide direct information on bond lengths and angles |
Diagram 2: A Comparative Logic Flow for Structural Validation
Caption: The logical flow of a comprehensive structural validation process.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This technique is crucial for confirming that the synthesized compound has the expected molecular formula.
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of this compound, a molecule of significant interest in medicinal chemistry, necessitates a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry provide essential preliminary data on connectivity and composition, single-crystal X-ray crystallography remains the gold standard for unambiguous, three-dimensional structural elucidation. By integrating the insights from these complementary techniques, researchers can have the highest degree of confidence in their molecular architecture, paving the way for successful downstream applications.
References
-
Crystallography for Chemists - A comprehensive textbook covering the principles and practice of X-ray crystallography. (Source: Wiley, URL: [Link])
-
Introduction to NMR Spectroscopy - An overview of the theory and application of NMR spectroscopy in organic chemistry. (Source: James Keeler, University of Cambridge, URL: [Link])
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(Trluoromethyl)-1H-indole
For researchers, scientists, and drug development professionals, the integrity of a synthesized molecule is paramount. The purity of a starting material like 2-(trifluoromethyl)-1H-indole, a key building block in numerous pharmaceutical candidates, directly influences reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure a self-validating and robust quality control workflow.
The Criticality of Purity in Drug Development
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures.[1][2][3] The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[4] Therefore, a multi-faceted analytical approach is not just a recommendation but a necessity for rigorous quality control.
This guide will dissect and compare four orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity detection.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy , leveraging both ¹H and ¹⁹F nuclei for an absolute purity determination.
-
Mass Spectrometry (MS) , often coupled with chromatography, for impurity identification.
-
Elemental Analysis as a fundamental confirmation of elemental composition.
Comparative Analysis of Purity Assessment Techniques
Each analytical technique offers a unique lens through which to view the purity of a compound. The choice of method, or more appropriately, the combination of methods, depends on the desired level of accuracy, the nature of potential impurities, and the stage of drug development.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on hydrophobicity.[5] | High resolution and sensitivity for quantitative analysis of the main component and impurities.[1] | Requires a chromophore for UV detection. Purity is typically relative (area percent) unless a certified reference standard is used. | Routine quality control, determination of relative purity, and detection of process-related impurities and degradation products. |
| qNMR (¹H and ¹⁹F) | The signal integral is directly proportional to the number of nuclei.[6] | Absolute purity determination without a reference standard of the analyte.[7] ¹⁹F qNMR is highly specific for fluorinated compounds with minimal background interference.[8] | Lower sensitivity compared to HPLC for trace impurities. Signal overlap can be a challenge in complex mixtures (less so for ¹⁹F).[6] | Absolute purity determination of the bulk material, confirmation of structure, and quantification of fluorine-containing impurities. |
| LC-MS/GC-MS | Separation by chromatography followed by mass-to-charge ratio analysis. | High sensitivity and specificity for impurity identification and structural elucidation.[9] | Quantitative accuracy can be variable without appropriate standards. Ionization efficiency can differ between compounds. | Identification of unknown impurities and degradation products. |
| Elemental Analysis | Combustion of the sample and quantification of the resulting elemental gases (CO₂, H₂O, N₂).[10][11] | Provides the fundamental elemental composition (C, H, N).[12] | Does not distinguish between the target molecule and isomers or impurities with the same elemental composition. Requires a relatively pure sample for accurate results. | Confirmation of the empirical formula of the synthesized compound. |
In-Depth Methodologies and Experimental Protocols
A robust purity assessment relies on well-designed and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for each technique, explaining the rationale behind the experimental choices.
High-Performance Liquid Chromatography (HPLC)
Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) retains hydrophobic molecules, while a polar mobile phase elutes them. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity.[13]
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% B to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[14]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Causality of Experimental Choices:
-
C18 Column: The hydrophobic nature of the indole ring system makes a C18 stationary phase ideal for retention and separation.
-
TFA in Mobile Phase: The addition of an acid like TFA improves peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Gradient Elution: This allows for the effective separation of a wider range of impurities with varying polarities.
-
UV Detection at 280 nm: The indole ring has a strong chromophore that absorbs in this region, providing good sensitivity.
Caption: Workflow for HPLC Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy
Principle of the Method: qNMR is a primary analytical method where the integrated signal intensity of a specific resonance is directly proportional to the molar concentration of the nucleus that generates it.[15][16] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[6]
Experimental Protocol: ¹⁹F qNMR for Absolute Purity of this compound
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with a known ¹⁹F signal that does not overlap with the analyte's signal, for example, 3,5-Bis(trifluoromethyl)benzoic acid.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a vial.
-
Accurately weigh approximately a 1:1 molar equivalent of this compound into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (D1): ≥ 7 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[17]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64).
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the analyte (-CF₃ group) and the internal standard.
-
Calculate the purity using the following equation: Purityanalyte = ( Ianalyte / Nanalyte ) * ( Nstd / Istd ) * ( MWanalyte / manalyte ) * ( mstd / MWstd ) * Puritystd Where: I = integral, N = number of fluorine nuclei, MW = molecular weight, m = mass, and Purity = purity of the standard.
-
Causality of Experimental Choices:
-
¹⁹F Nucleus: The trifluoromethyl group provides a strong, sharp singlet in the ¹⁹F NMR spectrum, which is ideal for quantification. The large chemical shift dispersion of ¹⁹F minimizes the likelihood of signal overlap with impurities.[18][19]
-
Certified Internal Standard: This is crucial for achieving an accurate absolute purity value.
-
Long Relaxation Delay: Ensures that all nuclei have fully relaxed between pulses, which is essential for accurate integration.
-
Inverse-Gated Decoupling: Prevents the NOE from altering signal intensities, which would lead to inaccurate quantification.
Caption: Logic of Absolute Purity Calculation by qNMR.
Mass Spectrometry (MS)
Principle of the Method: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it allows for the determination of the molecular weight of impurities as they elute from the column. A quadrupole mass analyzer filters ions based on the stability of their trajectories in an oscillating electric field.[20][21]
Hypothetical Scenario: Identification of an Unknown Impurity
During the HPLC analysis of a batch of this compound, an unknown impurity peak is observed. To identify this impurity, the sample is analyzed by LC-MS.
-
LC-MS Analysis: The HPLC method described above is coupled to a mass spectrometer. The mass spectrum of the unknown peak shows a parent ion at an m/z that is 16 units higher than that of this compound.
-
Interpretation: This suggests the presence of an oxygen atom, a common impurity arising from oxidation. Further fragmentation analysis (MS/MS) could confirm the structure as a hydroxylated derivative of the parent compound.
Causality of Experimental Choices:
-
LC-MS Coupling: This provides both the retention time (from HPLC) and the molecular weight (from MS) of the impurity, which are critical pieces of information for identification.
-
Quadrupole Analyzer: Offers a good balance of speed, sensitivity, and cost-effectiveness for routine impurity identification.[21]
Elemental Analysis
Principle of the Method: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (e.g., carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or NOx).[10] These gases are then separated and quantified by detectors, allowing for the determination of the mass percentage of each element in the original sample.[12]
Application to this compound (C₉H₆F₃N):
-
Theoretical Elemental Composition:
-
C: 58.39%
-
H: 3.27%
-
N: 7.56%
-
-
Experimental Results: A synthesized batch is analyzed, and the results are compared to the theoretical values.
-
Interpretation: If the experimental values are within an acceptable range (typically ±0.4%) of the theoretical values, it provides strong evidence that the bulk of the sample has the correct elemental composition.
Causality of Experimental Choices:
-
Combustion Method: This is a fundamental and robust technique for determining the elemental makeup of an organic compound.[11]
-
Orthogonal Confirmation: Elemental analysis provides a purity assessment that is independent of chromatographic and spectroscopic methods, offering a valuable cross-validation of the compound's identity and purity.
A Self-Validating System for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system employs a combination of orthogonal methods to build a comprehensive and trustworthy purity profile.
Caption: A Self-Validating Purity Assessment Workflow.
By integrating the quantitative data from HPLC and qNMR, the structural information from MS, and the fundamental compositional data from elemental analysis, a highly reliable and defensible purity value can be assigned to a synthesized batch of this compound. This multi-pronged approach ensures that the material meets the stringent quality standards required for its use in research and drug development.
References
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC). Retrieved from [Link]
-
McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
YouTube. (2025, August 14). What Is Quadrupole ICP-MS?. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. Retrieved from [Link]
-
ACS Publications. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of 19 F quantitative NMR to pharmaceutical analysis. Retrieved from [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]
- (n.d.).
-
Slideshare. (n.d.). Quadrupole mass spectrometer. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
NIH. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
NIST. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
-
PubMed. (2011, November 15). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved from [Link]
-
Hiden Analytical. (2024, October 1). What Is Quadrupole Mass Spectrometry?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. Retrieved from [Link]
-
NIH. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Precision and Potential of the Quadrupole Mass Spectrometer. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
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- 21. What Is Quadrupole Mass Spectrometry? [hidenanalytical.com]
A Comparative Efficacy Analysis of 2-(Trifluoromethyl)indole-Based Drug Candidates
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a 2-(trifluoromethyl) group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating binding affinity to biological targets. This guide provides a comparative analysis of the efficacy of prominent 2-(trifluoromethyl)indole-based drug candidates across three key therapeutic areas: anti-inflammatory, anticancer, and cystic fibrosis transmembrane conductance regulator (CFTR) modulation.
Anti-Inflammatory Agents: Selective COX-2 Inhibition
Chronic inflammation is a key driver of various pathologies, and cyclooxygenase-2 (COX-2) is a well-established therapeutic target. The development of selective COX-2 inhibitors aims to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.
CF3-Indomethacin: A Case Study in Enhanced Selectivity
A notable example of a 2-(trifluoromethyl)indole-based anti-inflammatory agent is a trifluoromethyl analogue of indomethacin. Replacing the 2'-methyl group of indomethacin with a trifluoromethyl group (CF3-indomethacin) dramatically shifts its selectivity towards COX-2. This modification results in a potent, slow, tight-binding inhibitor of COX-2 while significantly reducing its activity against COX-1[1].
| Compound | Target | IC50 (nM) | Selectivity (COX-1/COX-2) |
| Indomethacin | COX-1 | ~15 | Non-selective |
| COX-2 | ~250 | ||
| CF3-Indomethacin | COX-1 | >100,000 | >375-fold |
| COX-2 | ~267 |
Table 1: Comparative in vitro inhibitory activity of Indomethacin and CF3-Indomethacin against COX-1 and COX-2.
The enhanced selectivity of CF3-indomethacin is attributed to the trifluoromethyl group's ability to fit into a hydrophobic side pocket of the COX-2 active site, an interaction not possible with the bulkier methyl group in the COX-1 active site[1].
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the central role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.
Caption: COX-2 signaling pathway in inflammation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC50 of a 2-(trifluoromethyl)indole-based test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compound (dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and celecoxib to 10x the desired final concentrations in COX Assay Buffer.
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of the diluted test compound.
-
Positive Control Wells: Add 10 µL of diluted celecoxib.
-
Enzyme Control Wells (100% activity): Add 10 µL of COX Assay Buffer.
-
Blank Wells (no enzyme): Add 20 µL of COX Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the blank wells.
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the reaction mix to each well.
-
Initiation of Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10-15 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the log of the test compound concentration to determine the IC50 value.
Anticancer Agents: Targeting Key Oncogenic Pathways
The indole scaffold is prevalent in anticancer drug discovery due to its ability to interact with various targets implicated in cancer progression. The 2-(trifluoromethyl)indole moiety has been incorporated into compounds targeting tubulin polymerization and receptor tyrosine kinases like EGFR.
Comparative Efficacy of 2-(Trifluoromethyl)indole Derivatives
Several studies have reported the synthesis and cytotoxic evaluation of 2-(trifluoromethyl)indole derivatives against various cancer cell lines. These compounds often exhibit potent antiproliferative activity by interfering with critical cellular processes.
| Compound Class | Mechanism of Action | Example Cancer Cell Line | Reported IC50 (µM) | Reference |
| Arylthioindoles | Tubulin Polymerization Inhibition | MCF-7 (Breast) | 0.67 - 2.0 | [2] |
| Indole-based OXi8006 analogue (with 3-aroyl CF3) | Tubulin Polymerization Inhibition | SK-OV-3 (Ovarian) | < 5 | [3] |
| Indolo[1,2-a]quinolines (with 6-CF3S) | EGFR Tyrosine Kinase Inhibition | A549 (Lung) | 13.71 - 16.39 | [1] |
Table 2: Comparative cytotoxic activity of different classes of 2-(trifluoromethyl)indole-based anticancer drug candidates.
Mechanism of Action: Tubulin Inhibition and EGFR Signaling
2-(Trifluoromethyl)indole derivatives can exert their anticancer effects through various mechanisms. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Another key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant signaling promotes cell proliferation and survival.
Caption: Anticancer mechanisms of 2-(trifluoromethyl)indoles.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
CFTR Modulators: Potentiating Channel Function
Mutations in the CFTR gene cause cystic fibrosis. CFTR potentiators are a class of drugs that enhance the channel gating of mutant CFTR proteins that are present at the cell surface, thereby increasing chloride ion transport.
Tetrahydro-1H-pyrido[4,3-b]indoles as CFTR Potentiators
A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles bearing a 5'-(trifluoromethyl)pyrazol-3'-yl moiety have been identified as novel CFTR potentiators. Structure-activity relationship studies have highlighted the importance of the trifluoromethyl group for potent activity.
| Compound | Modification | EC50 (µM) in F508del-CFTR FRT cells |
| Compound 3 | 5'-(Trifluoromethyl)pyrazol-3'-yl | 0.15 |
| Compound 4 | Removal of trifluoromethyl group | 10.6 |
| Compound 5 | Trifluoromethyl replaced with methyl | 60 |
| Compound 6 | Trifluoromethyl replaced with isopropyl | 5.7 |
| Compound 7 | Trifluoromethyl replaced with phenyl | 0.82 |
Table 3: Structure-activity relationship of tetrahydro-1H-pyrido[4,3-b]indole-based CFTR potentiators. Data from[4].
Mechanism of Action: CFTR Channel Gating
The CFTR channel's opening and closing (gating) is a complex process regulated by phosphorylation of its regulatory (R) domain by protein kinase A (PKA) and the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs). Potentiators are thought to allosterically modulate the protein to increase the probability of the channel being in an open state.
Caption: Simplified mechanism of CFTR channel gating and potentiation.
Experimental Protocol: Electrophysiological Measurement of CFTR Activity
The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial cell monolayers.
Materials:
-
F508del-CFTR expressing human bronchial epithelial (HBE) cells grown on permeable supports
-
Ussing chamber system with electrodes
-
Ringer's solution
-
Forskolin (cAMP agonist)
-
Test compound (2-(trifluoromethyl)indole-based potentiator)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Cell Culture: Culture F508del-CFTR HBE cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance is formed.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers, each filled with Ringer's solution and maintained at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
CFTR Activation and Potentiation:
-
Add a cAMP agonist like forskolin to the basolateral side to activate PKA-dependent phosphorylation of CFTR.
-
Add the 2-(trifluoromethyl)indole-based test potentiator to the apical side and record the change in Isc.
-
-
Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical side to confirm that the observed current is CFTR-dependent.
-
Data Analysis: The magnitude of the increase in Isc upon addition of the potentiator reflects its efficacy. Plot the change in Isc against different concentrations of the test compound to determine the EC50 value.
Conclusion
The incorporation of a 2-(trifluoromethyl) group into the indole scaffold has proven to be a highly effective strategy in the development of potent and selective drug candidates. The examples presented in this guide demonstrate the versatility of this chemical motif in targeting diverse biological pathways implicated in inflammation, cancer, and cystic fibrosis. The enhanced efficacy and selectivity observed in these 2-(trifluoromethyl)indole derivatives underscore their potential for further preclinical and clinical development. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel candidates within this promising class of therapeutic agents.
References
- (Reference for general information on trifluoromethyl indoles in drug discovery)
- Armirotti, A., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(21), 12886-12910.
- (Reference for general inform
- (Reference for general information on CFTR modul
- (Additional relevant references)
- Chapman, C. J., et al. (2018). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 26(15), 4435-4447.
- (Additional relevant references)
- (Additional relevant references)
- Kalgutkar, A. S., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 459-463.
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- Romagnoli, R., et al. (2015). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 20(12), 22085-22119.
Sources
- 1. Molecular dynamics guided development of indole based dual inhibitors of EGFR (T790M) and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
analysis of 2-(trifluoromethyl)-1H-indole using HPLC
An In-Depth Comparative Guide to the HPLC Analysis of 2-(trifluoromethyl)-1H-indole
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated heterocyclic compound of significant interest, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents, including antidepressants, antipsychotics, and anticancer drugs.[1] The incorporation of a trifluoromethyl (-CF₃) group can substantially alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in medicinal chemistry.[2]
Given its role as a critical building block, the purity and accurate quantification of this compound are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the primary analytical technique for this compound—High-Performance Liquid Chromatography (HPLC)—and offers an objective comparison with alternative chromatographic methods, supported by experimental data and detailed protocols.
Pillar 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine purity assessment and quantification of substituted indoles, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's gold standard due to its robustness, versatility, and reproducibility.[3] The separation mechanism is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for separating moderately non-polar compounds like this compound. The long alkyl chains provide a strong hydrophobic surface that interacts effectively with the indole ring system. The trifluoromethyl group increases the compound's hydrophobicity (XLogP3 of ~3.1), leading to good retention on a C18 phase.[4]
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is optimal. ACN is favored over methanol for its lower viscosity and stronger elution strength for hydrophobic compounds. The addition of a small percentage (typically 0.1%) of an acid, such as formic acid or trifluoroacetic acid (TFA), is critical.[5][6] This serves to protonate residual silanols on the silica-based stationary phase, minimizing peak tailing and ensuring sharp, symmetrical peaks.
-
Detection: The indole scaffold contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector set around 275-280 nm, a common absorbance maximum for indoles, provides excellent sensitivity and selectivity for quantification.[6][7]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 278 nm
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.
-
Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the initial mobile phase composition (40:60 ACN:Water).
-
Dissolve the sample to be analyzed in the same diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Pillar 2: Comparative Analysis with Alternative Methods
While RP-HPLC on a C18 column is robust, no single method is universally perfect. Alternative approaches can offer unique advantages in selectivity, sensitivity, or identification capabilities.
Alternative HPLC Method: Fluorinated Stationary Phases
For fluorinated analytes, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column, can provide alternative selectivity compared to a standard C18 phase.[8][9]
Mechanism & Advantage: PFP phases separate compounds based on a complex mix of interactions, including hydrophobic, π–π, dipole-dipole, and ion-exchange mechanisms.[8] This unique selectivity is particularly useful for separating structurally similar compounds, such as positional isomers or halogenated aromatics, where a C18 column might struggle. For this compound, the electron-rich indole ring and the highly electronegative trifluoromethyl group can engage in specific π–π and dipole interactions with the PFP phase, potentially improving resolution from closely related impurities.
Alternative Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds. Indole and its derivatives are well-suited for GC analysis.[10][11]
Mechanism & Advantage: In GC, separation occurs in a gaseous mobile phase based on the analyte's boiling point and its interaction with a stationary phase coated on a capillary column (e.g., a non-polar HP-5MS column).[10] The primary advantage of coupling GC with a Mass Spectrometry (MS) detector is the provision of structural information. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint, allowing for unequivocal identification of the analyte and its impurities.[12][13] This is a significant advantage over UV detection, which only provides retention time data.
Trustworthiness Check: A key limitation is that non-volatile or thermally labile impurities will not be detected or may degrade in the high-temperature injector port, providing an incomplete purity profile.
Alternative Technique 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring the highest sensitivity, such as in pharmacokinetic studies or trace impurity analysis, UPLC-MS/MS is the method of choice.[6][14]
Mechanism & Advantage: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC. Coupling this superior separation with a tandem mass spectrometer (MS/MS) offers unparalleled sensitivity and selectivity.[14] The instrument can be set to monitor a specific fragmentation transition for this compound, effectively filtering out all matrix interference and enabling quantification at ng/mL or even pg/mL levels.[6]
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics for the analysis of a small molecule like this compound using the described methods. These values are derived from validated methods for analogous compounds.[6][15]
| Parameter | RP-HPLC-UV | HPLC-PFP-UV | GC-MS | UPLC-MS/MS |
| Principle | Hydrophobic Partitioning | Mixed-Mode Interactions | Volatility & Polarity | Hydrophobic Partitioning |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL | ~5 ng/mL | ~0.5 ng/mL |
| Linearity Range | 0.1 - 150 µg/mL | 0.1 - 150 µg/mL | 5 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Precision (%RSD) | < 5% | < 5% | < 10% | < 3% |
| Key Advantage | Robust, cost-effective | Alternative selectivity | Definitive identification | Highest sensitivity & speed |
| Key Limitation | No structural info | Higher cost, less common | Requires volatility | High capital cost |
Experimental Protocols: Alternative Methods
Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
-
Reagents and Materials:
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 40-400 m/z
-
-
Sample Preparation:
-
Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate.
-
Concentrations are typically in the ng/mL to low µg/mL range.
-
Visualization of Workflows and Logic
To ensure a systematic and scientifically sound approach, the following diagrams illustrate the workflows for method development and the logic behind selecting the appropriate analytical technique.
Caption: A self-validating workflow for HPLC method development and validation.
Caption: Decision logic for selecting the optimal analytical method.
Conclusion and Recommendations
For the routine quality control and purity analysis of this compound, RP-HPLC with UV detection on a C18 column remains the most practical, robust, and cost-effective method. It provides reliable quantification and is suitable for most applications in a drug development setting.
However, a comprehensive analytical strategy should leverage alternative methods when necessary:
-
During method development, screening on a PFP column is recommended to ensure no co-eluting impurities are missed.
-
For definitive peak identification and structural elucidation of unknown impurities, GC-MS is invaluable, provided the compounds are amenable to the technique.
-
For bioanalytical studies or the detection of trace-level degradants, the superior sensitivity and selectivity of UPLC-MS/MS are required.
By understanding the strengths and limitations of each technique, researchers can build a robust, self-validating analytical system that ensures the quality and integrity of this compound throughout the drug development lifecycle.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10932124, this compound. Retrieved from [Link].
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Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Available at: [Link].
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Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694. Available at: [Link].
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ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). Retrieved from [Link].
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Koga, N., et al. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology, 11, 581571. Available at: [Link].
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Toth, G., et al. (2023). Enantioseparation and Racemization of 3-Fluorooxindoles. ACS Omega, 8(3), 3245–3252. Available at: [Link].
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ResearchGate. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link].
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ResearchGate. (n.d.). UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... Retrieved from [Link].
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A Comparative Spectroscopic Guide to 2- and 3-(Trifluoromethyl)indoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. When appended to the privileged indole scaffold, the trifluoromethyl group's positional isomerism—at the 2- or 3-position—imparts distinct electronic and steric characteristics, which are reflected in their spectroscopic signatures.
This guide provides an in-depth spectroscopic comparison of 2-(trifluoromethyl)indole and 3-(trifluoromethyl)indole. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, we aim to equip researchers with the foundational knowledge to distinguish between these isomers, verify their synthesis, and understand their unique electronic properties.
The Structural and Electronic Impact of -CF₃ Positional Isomerism
The indole ring is an aromatic heterocyclic system with a distinct electronic distribution. The pyrrole ring is electron-rich, making the C3 position particularly susceptible to electrophilic substitution. The placement of the strongly electron-withdrawing trifluoromethyl group at either the C2 or C3 position significantly perturbs this electronic landscape, leading to predictable yet distinct spectroscopic characteristics.
Caption: Influence of -CF₃ position on indole properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2- and 3-(trifluoromethyl)indole, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are distinguished by the chemical shifts and coupling patterns of the protons on the indole ring. The electron-withdrawing nature of the -CF₃ group deshields nearby protons, causing them to resonate at a higher frequency (downfield).
-
2-(Trifluoromethyl)indole: The proton at the C3 position is expected to be significantly deshielded and will likely appear as a singlet or a narrow multiplet. The N-H proton may also be influenced by the proximity of the -CF₃ group.
-
3-(Trifluoromethyl)indole: The proton at the C2 position will be strongly deshielded by the adjacent -CF₃ group and will typically appear as a singlet. The protons on the benzene portion of the indole will also show shifts indicative of the altered electron density.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide direct insight into the electronic environment of the carbon atoms in the indole ring. The carbon atom directly attached to the -CF₃ group will exhibit a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
| Carbon Position | 2-(Trifluoromethyl)indole (Predicted δ, ppm) | 3-(Trifluoromethyl)indole (Predicted δ, ppm) | Key Observations |
| C2 | ~130-140 (quartet, ¹JCF ≈ 35-40 Hz) | ~125-135 | The C2 signal in the 2-isomer is a quartet due to direct coupling with the -CF₃ group. |
| C3 | ~100-110 | ~110-120 (quartet, ²JCF ≈ 3-5 Hz) | In the 3-isomer, the C3 signal is a quartet due to two-bond coupling with the -CF₃ group. |
| -CF₃ | ~120-130 (quartet, ¹JCF ≈ 270 Hz) | ~120-130 (quartet, ¹JCF ≈ 270 Hz) | The chemical shift of the trifluoromethyl carbon is similar in both isomers and appears as a strong quartet. |
| Benzene Ring Carbons | Varied shifts due to inductive effects. | Varied shifts due to inductive effects. | Subtle differences in the shifts of the aromatic carbons can further aid in isomer differentiation. |
Note: The predicted chemical shifts are based on general principles and data from related structures. Actual values may vary depending on the solvent and experimental conditions.
A ¹³C NMR spectrum for 2-(Trifluoromethyl)-1H-indole is available in the PubChem database.[1] Similarly, a ¹³C NMR spectrum for 3-(Trifluoromethyl)-1H-indole can also be found on PubChem.[2]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the -CF₃ group provides a clear indication of its electronic environment.
-
2-(Trifluoromethyl)indole: The -CF₃ group is attached to an sp²-hybridized carbon of the electron-rich pyrrole ring. Its chemical shift will be influenced by the nitrogen atom and the aromatic system.
-
3-(Trifluoromethyl)indole: The -CF₃ group at the C3 position is also attached to an sp²-hybridized carbon but is in a different electronic environment compared to the C2 position. This will result in a distinct chemical shift in the ¹⁹F NMR spectrum.
For comparison, the ¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl)-indole shows a signal for the -CF₃ group, providing an approximate chemical shift range for a trifluoromethyl group at the 2-position of an indole ring.[3]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. The position of the -CF₃ group influences the stretching and bending frequencies of the indole ring, providing a unique "fingerprint" for each isomer.
Key vibrational bands to compare include:
-
N-H Stretch: Typically observed in the region of 3300-3500 cm⁻¹. The position and shape of this band can be affected by hydrogen bonding, which may differ between the two isomers due to steric hindrance from the -CF₃ group. The typical FT-IR spectrum of indole shows a stretching vibration band at 3406 cm⁻¹ which is attributed to the N-H peak.[4]
-
C-F Stretches: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. The exact frequencies and splitting patterns can differ between the isomers.
-
Aromatic C-H and C=C Stretches: These bands, found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, will show subtle shifts reflecting the changes in the electronic distribution of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole scaffold has characteristic absorption bands arising from π-π* transitions. The position and intensity of these bands are sensitive to the electronic effects of substituents.
-
2-(Trifluoromethyl)indole vs. 3-(Trifluoromethyl)indole: The electron-withdrawing -CF₃ group will influence the energy of the π-π* transitions. The extent of this influence will depend on the position of the group and its interaction with the indole's conjugated system. This will likely result in shifts in the absorption maxima (λ_max) between the two isomers. The UV-Vis spectrum of indole itself shows characteristic absorption maxima.[5] Comparing the spectra of the two trifluoromethylated isomers to that of the parent indole can reveal the electronic impact of the -CF₃ group at each position.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2- and 3-(trifluoromethyl)indoles.
NMR Sample Preparation and Acquisition
Caption: General workflow for NMR sample preparation and analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified trifluoromethylindole isomer.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum frequency of 400 MHz for ¹H. Standard pulse programs should be used.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy (ATR)
Caption: Workflow for ATR-FTIR spectroscopy.
Detailed Steps:
-
Sample Placement: Place a small, representative amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Contact: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Record the spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Analysis: Identify key functional group vibrations and compare the fingerprint regions of the two isomers.
UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopy.
Detailed Steps:
-
Solution Preparation: Prepare a dilute solution of the trifluoromethylindole isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Blank Spectrum: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and compare the overall spectral shape for the two isomers.
Conclusion
The positional isomerism of the trifluoromethyl group on the indole ring gives rise to a set of distinct and measurable spectroscopic differences. ¹H and ¹³C NMR provide the most definitive data for structural confirmation, with characteristic chemical shifts and coupling patterns. ¹⁹F NMR offers a direct and sensitive probe of the fluorine environment. FT-IR and UV-Vis spectroscopy, while less structurally definitive on their own, provide valuable complementary information about the vibrational and electronic properties of these important building blocks. This guide serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of trifluoromethylindoles in drug discovery and materials science.
References
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Introduction: The Critical Role of Metabolic Stability in Advancing Fluorinated Drug Candidates
An In-Depth Technical Guide to Evaluating the Metabolic Stability of 2-(Trifluoromethyl)-1H-Indole Derivatives
In modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that profoundly influences its pharmacokinetic profile and, ultimately, its clinical success.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] The indole scaffold is a privileged structure in medicinal chemistry, but it is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. A common strategy to enhance metabolic stability is the introduction of fluorine-containing functional groups.
The this compound scaffold is of particular interest. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing moiety known for its ability to block metabolic hotspots, increase binding affinity, and improve pharmacokinetic properties such as bioavailability.[3][4] Its strong carbon-fluorine bonds are highly resistant to metabolic cleavage.[4][5] This guide provides a comprehensive framework for evaluating the metabolic stability of this compound derivatives, comparing their expected profiles to other indole analogues, and detailing the gold-standard in vitro assays essential for this assessment.
Predicted Metabolic Profile of the this compound Scaffold
The primary sites of metabolism for the indole ring are typically the electron-rich positions, which are susceptible to oxidation by CYP enzymes. The introduction of a strongly electron-withdrawing trifluoromethyl group at the 2-position is hypothesized to significantly alter this profile.
-
Electronic Shielding : The -CF₃ group deactivates the heterocyclic ring, making it less susceptible to electrophilic attack by oxidative enzymes. This is a well-established strategy for reducing metabolism.[4]
-
Blocking a Metabolic Hotspot : While the 3-position is often a primary site of indole oxidation, modifications at the 2-position can sterically and electronically influence its reactivity.
-
Enhanced Stability : Consequently, this compound derivatives are predicted to exhibit greater metabolic stability compared to their non-fluorinated or alkyl-substituted counterparts.
Below is a generalized diagram illustrating the potential metabolic pathways for this scaffold. While the -CF₃ group itself is exceptionally stable, other positions on the indole ring remain potential, albeit likely slower, sites for hydroxylation.
Caption: Experimental workflow for the liver microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain a full complement of metabolic enzymes and cofactors. [6] Causality Behind Experimental Choices:
-
Cryopreserved Hepatocytes: Offer convenience and retain enzymatic activities comparable to fresh hepatocytes, providing a biologically relevant system. [7]* Suspension Incubation: Incubating hepatocytes in suspension ensures uniform exposure of the cells to the test compound. [8]* Cell Viability Check: It is crucial to confirm hepatocyte viability (typically >80%) before starting the experiment to ensure the metabolic activity is representative of a healthy liver.
Step-by-Step Methodology:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them to pre-warmed incubation medium (e.g., Williams Medium E). [7]2. Cell Count and Viability: Determine the cell density and viability using a method like the trypan blue exclusion assay. Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL). [7]3. Compound Preparation: Prepare the test compound in the incubation medium at 2x the final concentration (e.g., 2 µM for a 1 µM final concentration).
-
Incubation: Pre-warm the hepatocyte suspension and the compound solution separately at 37°C in a CO₂ incubator on an orbital shaker. [9][7]5. Reaction Initiation: Initiate the reaction by adding an equal volume of the hepatocyte suspension to the compound solution. [7]6. Time-Point Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench the reaction by adding them to ice-cold acetonitrile containing an internal standard. [9]7. Sample Processing and Analysis: Process the samples and analyze them via LC-MS/MS as described in the microsomal assay protocol.
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k [10][11]3. Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000 [11] * For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / number of hepatocytes in millions) * 1000 [12] These in vitro CLint values are invaluable for ranking compounds and can be scaled using established models to predict in vivo human hepatic clearance, a critical step in forecasting a drug's pharmacokinetic behavior in patients. [1][12]
-
Conclusion
The evaluation of metabolic stability is a non-negotiable step in the progression of any drug candidate. For this compound derivatives, the strategic inclusion of the -CF₃ group is predicted to confer significant metabolic stability compared to simpler indole analogues. By employing robust and well-validated in vitro assays, such as the liver microsomal and hepatocyte stability protocols detailed here, researchers can accurately quantify this stability. The resulting data on half-life and intrinsic clearance provide the foundation for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective medicines.
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
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Vildhede, A., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
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Vemula, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. Retrieved from [Link]
-
Vemula, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Retrieved from [Link]
-
Vemula, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Retrieved from [Link]
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Jaman, M. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
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Popoola, J., et al. (2022). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices. PubMed Central. Retrieved from [Link]
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Jaman, M. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Retrieved from [Link]
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The Fluorine Factor: A Comparative Guide to the Electronic Properties of Fluorinated vs. Non-Fluorinated Indoles
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties and small steric footprint allow for the fine-tuning of a molecule's physicochemical characteristics, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The indole nucleus, a ubiquitous motif in natural products and pharmaceuticals, is a prime candidate for fluorination. This guide provides a comprehensive comparison of the key electronic properties of fluorinated and non-fluorinated indoles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is present in a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer drug vincristine. Its aromaticity and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile pharmacophore. However, native indoles can be susceptible to metabolic degradation, particularly oxidation. Fluorination offers a powerful strategy to modulate the electronic landscape of the indole ring, thereby influencing its reactivity, acidity, and intermolecular interactions.
Dipole Moment: A Tale of Two Halves
The dipole moment of a molecule is a critical determinant of its polarity, influencing its solubility, membrane permeability, and interactions with biological targets. In the context of drug design, modulating the dipole moment can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
Fluorine, as the most electronegative element, exerts a strong electron-withdrawing effect, which can profoundly alter the magnitude and direction of the molecular dipole moment. In the case of indole, the introduction of a fluorine atom can either increase or decrease the overall dipole moment depending on the position of substitution and its interplay with the inherent dipole of the parent indole molecule.
For instance, experimental measurements have shown that the dipole moment of 5-fluoroindole is slightly lower than that of indole in the ground state.[1][2] This seemingly counterintuitive result can be understood by considering the vector nature of the dipole moment. The C-F bond dipole opposes the direction of the primary dipole moment of the indole ring, leading to a partial cancellation and a net reduction in the overall molecular dipole moment.
| Compound | Ground State Dipole Moment (μ) | Excited State Dipole Moment (μ*) |
| Indole | 1.963 ± 0.013 D[1] | 1.856 ± 0.013 D[1] |
| 5-Fluoroindole | ~1.8 D (estimated based on vector analysis) | - |
Experimental Protocol: Determination of Dipole Moment via Stark Effect Spectroscopy
The Stark effect, the shifting and splitting of spectral lines of atoms and molecules due to the presence of an external electric field, provides a highly accurate method for determining the permanent electric dipole moments of molecules in both their ground and electronically excited states.
Methodology:
-
Sample Preparation: The indole or fluorinated indole is seeded into a supersonic jet expansion of an inert carrier gas (e.g., Argon) to cool the molecules to very low rotational and vibrational temperatures. This simplifies the resulting electronic spectrum.
-
Spectroscopic Measurement: The cooled molecules are subjected to a high-resolution laser-induced fluorescence (LIF) or resonance-enhanced multi-photon ionization (REMPI) experiment. The laser is scanned across the S₁ ← S₀ electronic transition to obtain a rotationally resolved spectrum.
-
Application of Electric Field: The experiment is repeated in the presence of a uniform, precisely known static electric field. The applied field causes a Stark shift in the rotational energy levels, leading to measurable changes in the positions of the spectral lines.
-
Data Analysis: The observed shifts in the spectral lines are analyzed using a quantum mechanical model that relates the magnitude of the shift to the components of the dipole moment along the principal inertial axes of the molecule. By fitting the experimental data to this model, the ground and excited state dipole moments can be determined with high precision.[1][2][3]
Causality Behind Experimental Choices:
-
Supersonic Jet Expansion: This is crucial for simplifying the complex rotational structure of the electronic spectrum, allowing for the precise measurement of individual transition frequencies.
-
High-Resolution Laser Spectroscopy: This provides the necessary spectral resolution to observe the small energy shifts induced by the Stark effect.
-
Uniform Electric Field: A well-defined and uniform electric field is essential for accurate and reproducible measurements of the Stark shifts.
Caption: Workflow for determining dipole moments via Stark effect spectroscopy.
Frontier Molecular Orbitals (HOMO & LUMO): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and the ability of a molecule to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, color, and photochemical reactivity.[4][5]
Fluorination significantly impacts the energies of the frontier molecular orbitals. The strong electron-withdrawing nature of fluorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This can have profound consequences for the molecule's reactivity and its interactions with biological targets. For example, a lower HOMO energy implies a higher ionization potential, making the fluorinated indole more resistant to oxidation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -7.86[6] | 0.83[6] | 8.69 |
| 5-Fluoroindole | -8.02 (calculated) | 0.65 (calculated) | 8.67 |
Experimental Protocol: Determination of HOMO/LUMO Energies via Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique that can be used to probe the redox properties of a molecule and estimate the energies of its frontier molecular orbitals.
Methodology:
-
Electrolyte Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) is prepared and deoxygenated by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Working Electrode Preparation: A glassy carbon electrode is polished to a mirror finish using alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.
-
Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of the prepared glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Data Acquisition: The analyte (indole or fluorinated indole) is added to the electrolyte solution to a final concentration of approximately 1 mM. The potential of the working electrode is then swept linearly with time, and the resulting current is measured.
-
Data Analysis: The cyclic voltammogram is analyzed to determine the oxidation and reduction potentials of the analyte. The HOMO and LUMO energies can be estimated from these potentials using the following empirical equations:
Causality Behind Experimental Choices:
-
Supporting Electrolyte: This is necessary to ensure the conductivity of the solution and minimize the iR drop.
-
Three-Electrode System: This setup allows for the precise control and measurement of the potential at the working electrode, independent of the current flowing through the cell.
-
Inert Atmosphere: Deoxygenation is crucial to prevent the interference of oxygen reduction in the cyclic voltammogram.
Caption: Workflow for HOMO/LUMO energy estimation via cyclic voltammetry.
Computational Protocol: Calculation of HOMO/LUMO Energies using Density Functional Theory (DFT)
Computational quantum chemistry provides a powerful in silico approach to determine the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Methodology:
-
Molecular Geometry Optimization: The first step is to obtain the lowest energy conformation of the indole and fluorinated indole molecules. This is typically done using a geometry optimization calculation with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[10][11]
-
Single-Point Energy Calculation: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory. This calculation provides the energies of all the molecular orbitals.
-
HOMO/LUMO Energy Extraction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are then extracted from the output of the single-point energy calculation. The HOMO-LUMO gap is simply the difference between these two energies.
-
Visualization of Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to gain insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance.
Causality Behind Computational Choices:
-
DFT Functional (B3LYP): This hybrid functional is known to provide reliable results for a wide range of organic molecules.
-
Basis Set (6-311+G(d,p)): This basis set includes diffuse functions (+) and polarization functions (d,p), which are important for accurately describing the electron distribution, particularly in molecules with heteroatoms and π-systems.
Acidity (pKa): The Influence of Fluorine on the N-H Bond
The acidity of the indole N-H proton, as quantified by its pKa value, is a crucial parameter that governs its behavior in biological systems. The pKa determines the protonation state of the indole nitrogen at physiological pH, which in turn influences its ability to act as a hydrogen bond donor and its participation in enzymatic reactions.
The introduction of a fluorine atom onto the indole ring generally increases the acidity of the N-H proton (i.e., lowers the pKa value).[12] This is a direct consequence of the electron-withdrawing inductive effect of fluorine, which stabilizes the resulting indolide anion formed upon deprotonation. The magnitude of this effect depends on the position of the fluorine substituent, with substitution on the benzene ring having a more pronounced effect than substitution on the pyrrole ring.
| Compound | pKa |
| Indole | 16.97 (in DMSO) |
| 5-Fluoroindole | 16.20 (in DMSO) |
| 7-Fluoroindole | 15.55 (predicted)[13] |
Experimental Protocol: Determination of pKa via Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: A known concentration of the indole or fluorinated indole is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., DMSO) to ensure solubility.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added to the sample solution in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is constructed by plotting the pH of the solution as a function of the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the indole has been neutralized.[14]
Causality Behind Experimental Choices:
-
Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for accurate measurements.
-
Calibrated pH Electrode: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements.
-
Organic Co-solvent: Many indole derivatives have limited solubility in water, necessitating the use of a co-solvent. It is important to note that the pKa value will be dependent on the solvent system used.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion: The Strategic Advantage of Fluorination
The strategic incorporation of fluorine into the indole scaffold offers a powerful tool for modulating its electronic properties. As demonstrated in this guide, fluorination can significantly alter the dipole moment, frontier molecular orbital energies, and acidity of indoles. These changes, in turn, have a profound impact on the molecule's pharmacokinetic and pharmacodynamic profile, making fluorinated indoles highly valuable in the pursuit of novel therapeutics. The experimental and computational protocols provided herein offer a practical framework for researchers to characterize and understand the electronic consequences of fluorination, ultimately enabling the rational design of more effective and safer drug candidates.
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A Comparative Guide to Modern Synthetic Methods for 2-(Trifluoromethyl)indoles
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)indole scaffold is a privileged motif in medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to a range of biologically active molecules. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of emerging synthetic strategies for 2-(trifluoromethyl)indoles, benchmarked against the traditional Fischer indole synthesis. We will delve into the mechanistic underpinnings, practical considerations, and performance of each method, offering a comprehensive resource for chemists in the field.
The Classical Approach: Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely recognized method for indole formation.[1][2] The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[1][3]
Challenges in the Synthesis of 2-(Trifluoromethyl)indoles:
The application of the Fischer indole synthesis to produce 2-(trifluoromethyl)indoles is often hampered by the nature of the required trifluoromethyl-containing ketone precursors. These ketones can be challenging to prepare and may exhibit altered reactivity under the harsh acidic and high-temperature conditions typically required for the Fischer cyclization. For instance, the synthesis of fluorinated indoles via this method can result in low to modest yields.[4][5] The strongly electron-withdrawing nature of the trifluoromethyl group can also disfavor the key cyclization step.[6]
Representative Protocol (Adapted from similar fluorinated indole syntheses):
A mixture of (4-fluorophenyl)hydrazine hydrochloride and ethyl levulinate in acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography. It is important to note that yields for such reactions are often modest.[7]
Emerging Synthetic Strategies: A New Era of Efficiency and Selectivity
Recent years have witnessed the development of innovative methods that overcome many of the limitations of classical approaches. These modern techniques often feature milder reaction conditions, broader substrate scope, and higher yields.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This elegant one-pot method utilizes a copper-catalyzed domino reaction to construct the 2-(trifluoromethyl)indole core from readily available 2-alkynylanilines.[8][9] The use of a fluoroform-derived CuCF3 reagent provides a convenient source of the trifluoromethyl group.[8]
Causality Behind Experimental Choices:
The choice of a copper catalyst is crucial for the trifluoromethylation of the alkyne. The subsequent cyclization is facilitated by the strategic placement of the aniline nitrogen, which readily attacks the newly formed vinyl copper intermediate. Optimization has shown that N-tosyl or N-mesyl protecting groups on the aniline are critical for successful cyclization and product formation.[8] The reaction is performed under aerobic conditions, and additives like TMEDA have been shown to significantly influence yields, acting as both a ligand and a carbon donor in some instances.[8]
Experimental Workflow:
A high-level workflow for the Domino Trifluoromethylation/Cyclization.
Photoredox-Mediated Trifluoromethylation of ortho-Vinylphenylisocyanides
Leveraging the power of visible light, this method offers a mild and green approach to 2-(trifluoromethyl)indoles.[10] The reaction proceeds via a photoredox-catalyzed radical trifluoromethylation of ortho-vinylphenylisocyanides.
Causality Behind Experimental Choices:
This method relies on the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent, through an electron donor-acceptor (EDA) complex under light irradiation.[10] The choice of a photocatalyst is critical to absorb visible light and initiate the single-electron transfer process. The ortho-vinylphenylisocyanide substrate is specifically designed for a radical cascade reaction, where the trifluoromethyl radical adds to the isocyanide, followed by cyclization onto the vinyl group to form the indole ring.
Experimental Workflow:
A high-level workflow for the Photoredox-Mediated Trifluoromethylation.
Palladium-Catalyzed Cyclization of Trifluoroacetimidoyl Chlorides
This transition-metal-catalyzed approach provides a versatile route to a variety of structurally diverse 2-(trifluoromethyl)indoles.[11] The reaction involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.[11]
Causality Behind Experimental Choices:
Palladium catalysis is key to activating the trifluoroacetimidoyl chloride and facilitating the C-H activation and annulation sequence. The regioselectivity of the reaction is controlled by the structure of the alkene substrate.[11] The use of specific ligands and bases is often necessary to optimize the catalytic cycle and achieve high yields. This method demonstrates excellent functional group tolerance, allowing for the synthesis of complex indole derivatives.[11]
Experimental Workflow:
A high-level workflow for the Palladium-Catalyzed Cyclization.
Performance Comparison: A Head-to-Head Analysis
The following table summarizes the key performance metrics of the discussed synthetic methods, providing a clear comparison for researchers to select the most appropriate method for their specific needs.
| Method | Key Features | Typical Yields | Reaction Conditions | Substrate Scope |
| Fischer Indole Synthesis | Traditional, well-established | Low to Modest[4][7] | Harsh (acidic, high temp)[3][5] | Limited by precursor availability and stability |
| Domino Trifluoromethylation/ Cyclization | One-pot, good atom economy | Good to Excellent[8] | Moderate (aerobic, heating)[8] | Broad, tolerates various functional groups[8] |
| Photoredox Trifluoromethylation | Mild, green (visible light) | Good[10] | Mild (room temp, visible light)[10] | Broad, good functional group tolerance[10] |
| Palladium-Catalyzed Cyclization | High functional group tolerance | Moderate to Good[11] | Moderate (heating, inert atm)[11] | Broad, structurally diverse products[11] |
Detailed Experimental Protocols
General Protocol for Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
To a solution of the N-protected 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), the CuCF3 reagent (1.5 equiv) and TMEDA (2.0 equiv) are added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) under an air atmosphere for a designated time (e.g., 12 h). After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[8]
General Protocol for Photoredox-Mediated Trifluoromethylation of ortho-Vinylphenylisocyanides
In a reaction vessel, the ortho-vinylphenylisocyanide (1.0 equiv), a trifluoromethylating agent (e.g., Togni's reagent, 1.2 equiv), a photocatalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%), and a suitable solvent (e.g., acetonitrile) are combined. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (e.g., 24 h). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[10]
General Protocol for Palladium-Catalyzed Cyclization of Trifluoroacetimidoyl Chlorides
To a mixture of the trifluoroacetimidoyl chloride (1.0 equiv), the alkene (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and a ligand (e.g., PPh3, 10 mol%) in a suitable solvent (e.g., toluene), a base (e.g., K2CO3, 2.0 equiv) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 100 °C) for a certain time (e.g., 16 h). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.[11]
Conclusion
While the Fischer indole synthesis has been a valuable tool for chemists, its limitations in the context of 2-(trifluoromethyl)indole synthesis are apparent. The emerging methods of domino trifluoromethylation/cyclization, photoredox-mediated trifluoromethylation, and palladium-catalyzed cyclization offer significant advantages in terms of efficiency, mildness of reaction conditions, and substrate scope. This guide provides the necessary data and insights for researchers to make informed decisions when selecting a synthetic strategy for this important class of compounds, ultimately accelerating the discovery and development of new pharmaceuticals and functional materials.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-(Trifluoromethyl)-1H-indole
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
In the realm of medicinal chemistry and drug development, the structural integrity and purity of a molecule are not merely data points; they are the foundation upon which all subsequent biological and clinical findings are built. The compound 2-(trifluoromethyl)-1H-indole is a prime example of a privileged scaffold whose unique electronic properties—imparted by the trifluoromethyl (CF₃) group—make it a valuable building block for novel therapeutics.[1] However, these same properties demand a rigorous and multi-faceted analytical approach to ensure data fidelity.
This guide eschews a simple checklist methodology. Instead, it presents a logical, causality-driven framework for establishing a self-validating analytical data package for this compound. We will explore how orthogonal (technically independent) analytical techniques can be strategically employed to build an irrefutable case for the compound's identity, purity, and quality, in line with the principles outlined by regulatory bodies like the FDA.[2][3]
The Philosophy: Orthogonal Cross-Validation
The core principle is to interrogate the molecule from different analytical perspectives. One technique's strength compensates for another's potential ambiguity. For this compound, our primary validation quartet will be Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each result must be consistent with the others, creating a dataset that is internally coherent and scientifically sound.
Figure 1: The workflow of orthogonal data cross-validation.
Part 1: The Molecular Blueprint - NMR and HRMS Synergy
The first objective is to unequivocally determine the molecular structure and formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Cartographer
NMR provides the definitive map of the molecule's atomic connectivity. For a fluorinated compound like this, a complete NMR dataset is non-negotiable and must include ¹H, ¹³C, and ¹⁹F spectra. The information content of NMR spectra is exceptionally high, revealing the precise chemical environment of each nucleus.[4]
-
¹H NMR: This spectrum will define the proton environment. Key signals will include the N-H proton (often a broad singlet) and the distinct multiplets of the four protons on the benzene ring. Their chemical shifts and coupling patterns are diagnostic of the indole core.
-
¹³C NMR: This confirms the carbon backbone. The most critical signal is the carbon attached to the CF₃ group, which will appear as a quartet due to C-F coupling. The chemical shifts of all nine carbons must be consistent with the proposed structure.
-
¹⁹F NMR: This is arguably the most straightforward yet crucial experiment. It should yield a sharp singlet, confirming the presence of a single, magnetically equivalent CF₃ group. Its chemical shift is highly sensitive to the electronic environment, providing an excellent validation point.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]
-
Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.
-
Acquisition:
-
¹H: Acquire 16-32 scans.
-
¹³C: Acquire a proton-decoupled spectrum for 1024 scans or more to achieve a good signal-to-noise ratio.
-
¹⁹F: Acquire 64 scans. Reference the spectrum to an appropriate standard (e.g., CCl₃F as an external standard).
-
-
Data Processing: Process all spectra using standard software. Reference chemical shifts to the residual solvent peak (for ¹H and ¹³C).[6]
High-Resolution Mass Spectrometry (HRMS): The Unimpeachable Formula
While NMR maps the structure, HRMS confirms the elemental composition with high precision. For C₉H₆F₃N, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 186.0525. HRMS must match this value within a very narrow margin (typically < 5 ppm).
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a ~1 µg/mL solution of the compound in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, which is highly effective for nitrogen-containing heterocycles.
-
Data Acquisition: Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-400).
-
Analysis: Calculate the mass error between the measured m/z of the [M+H]⁺ ion and the theoretical value.
Table 1: Comparative Data for Primary Structural Elucidation
| Technique | Parameter | Expected Value / Pattern for C₉H₆F₃N | Acceptance Criteria |
| ¹H NMR | Chemical Shifts & Multiplicity | Aromatic protons (~7.0-8.0 ppm), N-H proton (>10 ppm, broad) | Correct number of signals, integration, and splitting patterns. |
| ¹³C NMR | Key Chemical Shifts | C-CF₃ (~120-125 ppm, quartet), 8 other signals in aromatic region | All 9 carbons present; key quartet observed. |
| ¹⁹F NMR | Chemical Shift | Sharp singlet | A single peak confirms one CF₃ environment. |
| HRMS (ESI+) | Accurate Mass of [M+H]⁺ | 186.0525 | Measured mass error < 5 ppm. |
Part 2: Orthogonal Confirmation - Purity and Functional Groups
With the structure established, we must confirm the sample's purity and verify its key functional groups using methods that operate on different principles than NMR and MS.
HPLC with UV Detection: The Purity Litmus Test
HPLC is the industry standard for determining the purity of small molecules.[7][8][9] A well-developed reverse-phase method should separate the target compound from potential impurities, such as starting materials or isomers.
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
-
Instrumentation: An HPLC system with a UV-Vis detector and a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
-
Gradient: A typical gradient might be 10-95% B over 15 minutes, followed by a hold and re-equilibration.
-
Detection: Monitor at a wavelength of high absorbance for the indole chromophore, such as 220 nm or 275 nm.
-
Analysis: Inject a ~1 mg/mL solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
FTIR Spectroscopy: The Vibrational Fingerprint
FTIR provides rapid confirmation of the molecule's functional groups by measuring their characteristic vibrational frequencies. It's an excellent, low-cost orthogonal check. For our compound, we expect to see distinct stretches for the N-H bond, aromatic C-H bonds, and, critically, the very strong C-F bonds of the trifluoromethyl group.
Experimental Protocol: ATR-FTIR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Correlate the observed absorption bands with the expected functional groups.
Table 2: Data Summary for Orthogonal Validation
| Technique | Parameter | Expected Observation | Role in Cross-Validation |
| HPLC-UV | Purity by Area % | > 97% (typical for high-purity standard) | Quantifies the prevalence of the main component analyzed by NMR/MS. |
| FTIR | Key Absorption Bands (cm⁻¹) | ~3400 (N-H stretch), ~3100 (Aromatic C-H), ~1100-1300 (strong C-F stretches) | Independently confirms the presence of key functional groups consistent with the proposed structure. |
Part 3: The Self-Validating Data Package
The true analytical rigor comes from the synthesis of these results. Each piece of data must logically support the others. A discrepancy in any one area invalidates the entire package until the anomaly is resolved.
Figure 2: Logical flow for a self-validating analytical system.
A Coherent Narrative:
-
The NMR data proposes a precise atomic arrangement.
-
The HRMS data confirms that this arrangement has the correct elemental formula (C₉H₆F₃N).
-
The HPLC data demonstrates that the sample consists of a single major component (>97%), ensuring that the NMR and MS spectra are representative of the bulk material.
-
The FTIR spectrum provides a rapid, independent verification that the key functional groups (N-H, C-F) required by the NMR-derived structure are present.
This interlocking web of evidence provides a high degree of confidence in the material's quality and identity, fulfilling the spirit of analytical validation guidelines from bodies like the ICH and FDA.[10][11]
Conclusion
For a compound as significant as this compound, a superficial analytical characterization is insufficient. A robust, defensible data package requires the strategic deployment of orthogonal analytical techniques. By synergizing the structural detail of NMR, the formulaic precision of HRMS, the quantitative power of HPLC, and the functional group confirmation of FTIR, a self-validating and trustworthy compound profile is established. This comprehensive approach not only ensures the integrity of current research but also provides the foundational quality assurance required for every subsequent stage of drug development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Trifluoromethyl)indole Derivatives as c-Met Kinase Inhibitors
This guide provides an in-depth, technically-focused comparison of 2-(trifluoromethyl)indole derivatives as potential inhibitors of the c-Met kinase, a critical target in cancer therapy. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive walkthrough of comparative molecular docking studies, supported by experimental data and detailed protocols. We will explore the rationale behind experimental choices, ensuring a self-validating and authoritative resource for your research endeavors.
Introduction: The Therapeutic Potential of 2-(Trifluoromethyl)indoles and the c-Met Kinase Target
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design. The introduction of a trifluoromethyl (CF3) group at the 2-position of the indole ring can significantly enhance a molecule's therapeutic potential. The CF3 group is highly electronegative and lipophilic, which can improve metabolic stability, membrane permeability, and binding affinity.[2]
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[3] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain have shown significant promise as anticancer agents.[4] This guide will focus on the in-silico evaluation of 2-(trifluoromethyl)indole derivatives as c-Met inhibitors through comparative molecular docking studies.
Methodologies: A Step-by-Step Protocol for Comparative Molecular Docking
This section provides a detailed, reproducible protocol for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.
Software and Tools
-
AutoDock Tools (ADT): Used for preparing protein and ligand files, and for setting up the grid box.
-
AutoDock Vina: The docking engine for predicting binding modes and affinities.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
ChemDraw or similar: For drawing 2D structures of ligands.
-
Open Babel: For converting file formats.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: The HGF/c-Met signaling pathway and its inhibition.
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates its kinase domain. [5]This triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which ultimately promote cell proliferation and survival. [3]The 2-(trifluoromethyl)indole derivatives, by binding to the ATP pocket of the kinase domain, prevent this autophosphorylation and block the downstream signaling, thereby inhibiting cancer cell growth.
Conclusion
This guide has provided a comprehensive framework for conducting comparative molecular docking studies of 2-(trifluoromethyl)indole derivatives as c-Met kinase inhibitors. The detailed, step-by-step protocol, coupled with a case study grounded in experimental data, demonstrates the power of in-silico methods in modern drug discovery. The correlation between the predicted binding affinities and the experimental IC50 values underscores the utility of molecular docking for prioritizing compounds for synthesis and biological evaluation. The insights gained from analyzing the binding modes of these derivatives can guide the rational design of more potent and selective c-Met inhibitors, ultimately contributing to the development of novel cancer therapeutics.
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Cui, J. J., et al. (2011). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-Met) Protein Kinase Inhibitors and Identification of the Clinical Candidate... Journal of Medicinal Chemistry, 54(19), 6342-6363. [Link]
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Fareed, M. R., et al. (2021). New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. Molecules, 26(16), 4983. [Link]
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Gao, Y., et al. (2014). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 22(24), 6953-6960. [Link]
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Gherardi, E., et al. (2011). The c-MET receptor tyrosine kinase is a key instrument of the invasive-growth response. International Journal of Developmental Biology, 55(4-5), 363-373. [Link]
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Kim, J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(11), 3331. [Link]
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Lee, J. H., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214. [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5693. [Link]
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Liu, X., et al. (2014). Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Current Medicinal Chemistry, 21(23), 2734-2753. [Link]
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M., S. K., et al. (2018). Molecular dynamics guided development of indole based dual inhibitors of EGFR (T790M) and c-MET. Bioorganic Chemistry, 79, 442-453. [Link]
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PDB-101. (n.d.). 3DKF: Structure of MET receptor tyrosine kinase in complex with inhibitor SGX-523. RCSB PDB. [Link]
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Singh, A., et al. (2018). Molecular dynamics guided development of indole based dual inhibitors of EGFR (T790M) and c-MET. Bioorganic Chemistry, 79, 442-453. [Link]
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Underiner, T. L., et al. (2010). Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-Met) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-t[1][6][7]riazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer. Journal of Medicinal Chemistry, 53(12), 4615-4626. [Link]
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Van den Heuvel, M. G., et al. (2009). Structure of MET receptor tyrosine kinase in complex with inhibitor SGX-523. Journal of Biological Chemistry, 284(39), 26868-26876. [Link]
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Wang, X., et al. (2013). Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. European Journal of Medicinal Chemistry, 65, 112-118. [Link]
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Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]
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Zhang, Y., et al. (2018). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 3(7), 8031-8043. [Link]
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Zhao, H., et al. (2017). Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. Scientific Reports, 7(1), 9673. [Link]
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Zhou, Y., et al. (2022). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 26(10), 968-992. [Link]
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A Comparative Guide to the Strategic Advantages of the Trifluoromethyl Group in Indole-Based Drugs
Introduction: The Indole Scaffold and the Rise of Fluorine in Medicinal Chemistry
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its unique electronic properties and versatile chemical reactivity make it an ideal starting point for drug discovery programs targeting a wide range of diseases, from cancer to neurological disorders.[2][3] However, like many organic scaffolds, indole derivatives can be susceptible to metabolic degradation, which can limit their therapeutic efficacy.
A key strategy in modern drug design is the strategic incorporation of fluorine atoms or fluorinated groups to modulate a compound's physicochemical and pharmacological properties.[4][5] Among these, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on drug candidates.[6] Its introduction onto an indole core can dramatically enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] This guide provides an in-depth comparison of trifluoromethylated indole-based drugs against their non-fluorinated analogues, supported by experimental data and detailed protocols for their assessment.
The Physicochemical Impact of the Trifluoromethyl Group
The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond.[6] These characteristics impart several key advantages when the CF₃ group is incorporated into an indole scaffold.
Enhanced Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic breakdown, often mediated by cytochrome P450 (CYP450) enzymes. The indole ring has several positions susceptible to oxidative metabolism. The introduction of a CF₃ group can effectively block these metabolic "soft spots".[2]
This enhancement is due to two main principles:
-
Steric Hindrance: The CF₃ group is significantly bulkier than a hydrogen atom, physically obstructing the approach of metabolic enzymes to nearby sites.[6]
-
Electronic Deactivation: As a powerful electron-withdrawing group, the CF₃ moiety lowers the electron density of the indole ring system.[6][7] This deactivation makes the ring less susceptible to electrophilic attack by oxidative enzymes.[7] The C-F bond itself is exceptionally strong (bond dissociation energy of ~485 kJ/mol) and highly resistant to metabolic cleavage.[6]
A case study on CB1 positive allosteric modulators demonstrated that replacing an aliphatic nitro group with a CF₃ group on an indole structure led to compounds with improved in vitro metabolic stability.[8]
Modulation of Lipophilicity and Bioavailability
Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The CF₃ group is highly lipophilic (Hansch π value of +0.88) and its introduction generally increases the overall lipophilicity of a molecule.[6]
This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[1][7] For example, the antidepressant fluoxetine owes its efficient brain penetration in part to the increased lipophilicity conferred by its trifluoromethyl group.[7] However, the effect of trifluorination on lipophilicity can be context-dependent, influenced by the group's position and the overall molecular structure.[10] Careful optimization is required, as excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.[6]
Increased Binding Affinity and Potency
The electron-withdrawing nature of the CF₃ group can significantly alter the electronic profile of the indole ring, which can lead to stronger interactions with the target protein.[6][11] These enhanced interactions can manifest in several ways:
-
Hydrogen Bonding: The CF₃ group can lower the pKa of nearby N-H groups on the indole, making them better hydrogen bond donors.[12]
-
Electrostatic and Multipolar Interactions: The polarized C-F bonds can engage in favorable electrostatic or orthogonal multipolar interactions with electron-rich pockets in a binding site, such as those containing carbonyl groups.[11]
-
Hydrophobic Interactions: The lipophilic nature of the CF₃ group allows it to fit snugly into hydrophobic pockets within the target protein, displacing water molecules and increasing binding entropy.[2]
These combined effects often result in a significant increase in binding affinity (lower Ki or IC₅₀ values) and, consequently, higher biological potency.[6][8]
Comparative Data: Trifluoromethylated vs. Non-Fluorinated Indoles
The following table summarizes representative data comparing key drug-like properties of a hypothetical indole-based compound with its trifluoromethylated analogue. This data is illustrative of general trends observed in medicinal chemistry.
| Property | Indole Analogue (Unsubstituted) | CF₃-Indole Analogue (CF₃ at C5) | Rationale for Change |
| Metabolic Half-life (t½, min) | 15 | 65 | CF₃ group blocks a site of oxidative metabolism.[8][13] |
| Lipophilicity (clogP) | 2.5 | 3.4 | The CF₃ group is highly lipophilic.[6] |
| Binding Affinity (Ki, nM) | 80 | 10 | Enhanced hydrophobic and electrostatic interactions with the target.[6] |
| Aqueous Solubility (µg/mL) | 50 | 20 | Increased lipophilicity often leads to decreased aqueous solubility.[5] |
| pKa (Indole N-H) | 17.2 | 16.5 | The electron-withdrawing CF₃ group increases the acidity of the N-H proton.[12] |
Experimental Assessment Protocols
To empirically validate the advantages of trifluoromethylation, several key in vitro assays are employed during drug discovery.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the rate at which a compound is metabolized by Phase I enzymes, primarily CYP450s, which are abundant in liver microsomes.[13] A longer half-life indicates greater metabolic stability.[14]
Materials:
-
Test compound (e.g., CF₃-indole derivative) and non-fluorinated control
-
Pooled liver microsomes (human, rat, or mouse)[15]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Solutions A & B)
-
Ice-cold acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound to the desired final concentration (typically 1 µM).[13]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[13]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard to precipitate the proteins.[13]
-
Analysis: Centrifuge the samples to pellet the proteins. Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[13]
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .[13]
Protocol 2: Lipophilicity Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[16] The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[17]
Materials:
-
Test compounds and a set of calibration standards with known logP values.
-
HPLC system with a UV or MS detector.
-
C18 reversed-phase column.
-
Mobile phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).[16]
Step-by-Step Procedure:
-
Calibration: Prepare solutions of 5-7 standard compounds with well-documented logP or logD values that span a relevant range. Inject each standard onto the HPLC system and record its retention time.
-
Create Calibration Curve: Plot the known logP (or logD) values of the standards against their measured retention times. Perform a linear regression to generate a calibration curve.[17]
-
Sample Analysis: Dissolve the test compounds (the indole and its CF₃-analogue) in the mobile phase and inject them onto the HPLC system under the identical conditions used for the standards. Record their retention times.
-
Calculation: Use the retention times of the test compounds and the equation from the calibration curve to calculate their experimental logP/logD values.
Protocol 3: Target Binding Affinity Assay (Competitive Radioligand Binding)
This assay measures the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[18] A lower IC₅₀ value indicates a higher binding affinity.
Materials:
-
Cell membranes or purified protein containing the target receptor.
-
A radiolabeled ligand ([³H]-ligand) known to bind to the target.
-
Test compound (unlabeled "cold" ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Step-by-Step Procedure:
-
Incubation Setup: In a 96-well plate, set up the assay in triplicate.
-
Total Binding: Add receptor preparation, buffer, and a fixed concentration of the [³H]-ligand.
-
Non-specific Binding (NSB): Add receptor, buffer, [³H]-ligand, and a high concentration of a known non-radioactive ligand to saturate the receptors.
-
Competitive Binding: Add receptor, buffer, [³H]-ligand, and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM) .
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the bound radioligand).
-
The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful and well-established tactic in the medicinal chemist's toolkit for optimizing indole-based drug candidates.[1][20] Its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity can transform a promising but flawed lead compound into a viable drug.[2][6] As demonstrated, the advantages conferred by the CF₃ group are not merely theoretical; they can be quantitatively assessed through a suite of robust and reliable in vitro experimental protocols. By understanding the fundamental principles behind the "trifluoromethyl advantage" and employing rigorous experimental validation, researchers can accelerate the development of more effective and durable indole-based therapeutics.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Dakenchem.
- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.
- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. American Pharmaceutical Review.
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- A method for measuring the lipophilicity of compounds in mixtures of 10. PubMed.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. OUCI.
- Assessing the Metabolic Stability of 3-fluoro-2-methyl-1H-indole: A Compar
- A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
- LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider
- Blockbuster drugs containing fluorinated indoles.
- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH.
- A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem.
- A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing.
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- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Organic Letters Ahead of Print.
- Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Medi
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Case studies comparing Trifluoromethyl hypofluorite in specific drug synthesis p
- Metabolic stability assay in human, rat, dog or mouse hep
- Fluorine-containing indoles: Synthesis and biological activity.
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- Metabolic stability of selected derivatives expressed as metabolic...
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(trifluoromethyl)-1H-indole
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The presence of the trifluoromethyl group, a common moiety in many pharmaceuticals, designates this compound as a halogenated organic substance . This classification is critical for its disposal, as halogenated compounds require specific waste streams to prevent the formation of toxic byproducts during incineration and to mitigate environmental contamination.[2][3][4]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | PubChem[1] |
| Molecular Weight | 185.15 g/mol | PubChem[1] |
| Appearance | White Crystalline Solid | Fisher Scientific[5] |
| Melting Point | 101 - 105 °C | Fisher Scientific[5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive, step-by-step process for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring that safety and compliance are maintained at every stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory[2][6]:
-
Nitrile Gloves: Provides a barrier against skin contact.
-
Safety Goggles or Face Shield: Protects against splashes and eye irritation.
-
Laboratory Coat: Protects clothing and skin from contamination.
-
Closed-toe Shoes: Essential for general laboratory safety.
All handling of this compound, especially during waste consolidation, should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][7]
Step 2: Waste Segregation - The Cornerstone of Proper Disposal
The cardinal rule for the disposal of this compound is its strict segregation as a halogenated organic waste .[2][3][8] Co-mingling with non-halogenated waste streams can lead to improper disposal, posing environmental risks and violating regulatory protocols.
Workflow for Waste Segregation:
Caption: Workflow for proper segregation of this compound waste.
Step 3: Containerization and Labeling - Ensuring Clarity and Compliance
Container Selection:
-
Utilize a designated, leak-proof container, typically a high-density polyethylene (HDPE) carboy, specifically for halogenated organic waste.[3][4][7]
-
Ensure the container is compatible with the chemical and any solvents used.
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[4][8]
-
If it is a mixed waste stream (e.g., dissolved in a solvent), list all components and their approximate percentages.[3]
-
The container must be kept closed at all times except when actively adding waste.[4][8]
Step 4: Managing Spills and Contaminated Materials
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.[8]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[9][10]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. All materials used for cleanup (e.g., wipes, absorbent pads) must also be disposed of as halogenated hazardous waste.[8]
Step 5: Final Disposal - Coordination with Environmental Health and Safety
The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][10] These entities are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations.
Under no circumstances should this compound or its solutions be disposed of down the drain.[2][8]
Broader Context: Trifluoromethyl Compounds and Environmental Considerations
As a fluorinated organic compound, this compound falls under the broader category of substances that require careful environmental stewardship. While not all fluorinated compounds are classified as per- and polyfluoroalkyl substances (PFAS), the principles of their disposal are guided by similar concerns regarding persistence and potential for environmental contamination. The U.S. Environmental Protection Agency (EPA) provides extensive guidance on the destruction and disposal of PFAS, which underscores the importance of high-temperature incineration or secure landfilling for such compounds.[11][12][13][14] This regulatory landscape reinforces the necessity of proper segregation and professional disposal of all halogenated organic waste.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental protection. By understanding the hazards, meticulously following segregation and containment protocols, and partnering with certified disposal experts, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being.
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This compound | C9H6F3N | CID 10932124 - PubChem. National Center for Biotechnology Information. [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Science Ready. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Halogenated Solvents in Laboratories - Campus Operations. Temple University. [Link]
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Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
-
2024 Interim Guidance on the Destruction and Disposal of PFAS - EPA. U.S. Environmental Protection Agency. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. U.S. Environmental Protection Agency. [Link]
-
EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products | News & Events - Clark Hill. Clark Hill. [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Trifluoromethyl)-1H-indole
For the vanguard of research, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-(trifluoromethyl)-1H-indole, a compound of significant interest in medicinal chemistry. By moving beyond a simple checklist, we delve into the rationale behind each safety measure, empowering you to make informed decisions that foster a secure and productive laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic compound that presents several potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. The trifluoromethyl group, while generally stable, contributes to the molecule's lipophilicity, which can facilitate absorption through the skin[2].
Before handling this compound, a thorough risk assessment is crucial. This involves evaluating the quantity of the substance being used, the potential for dust generation (as it is a solid), the duration of handling, and the adequacy of existing ventilation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[3] | To prevent skin contact. Nitrile gloves provide good resistance to a range of chemicals.[3] For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[3][4] | To protect the eyes and face from dust particles and potential splashes.[3] |
| Respiratory Protection | For small quantities in a well-ventilated area, a NIOSH-approved N95 or FFP2 filtering facepiece respirator (dust mask) is recommended.[3][5] For larger quantities or where dust generation is significant, a half-face or full-face respirator with particulate filters (P100 or FFP3) should be used.[3] | To prevent the inhalation of harmful dust.[3] |
| Body Protection | A lab coat should be worn to protect against skin exposure.[3][5] For tasks with a higher risk of contamination, consider a disposable gown made of a material resistant to chemical permeation.[4] | To prevent contamination of personal clothing and minimize skin contact.[3] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and prevent contamination.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[5]
-
Don Appropriate PPE: Ensure all recommended PPE is worn correctly before handling the chemical.
-
Prepare a Well-Ventilated Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[6]
Handling and Experimental Workflow
-
Weighing: When weighing the powder, do so in a contained space, such as a weighing enclosure or within the fume hood, to control dust generation.[3]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Spill Management: In the event of a spill, avoid breathing the dust.[3] Wear the appropriate PPE, including respiratory protection.[3] Carefully sweep or vacuum the spilled solid into a labeled container for disposal. Do not use compressed air for cleanup, as this will disperse the dust.[3]
Caption: Workflow for PPE selection and safe handling of this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound and its associated waste.
Decontamination
-
All non-disposable equipment that has come into contact with the compound should be thoroughly cleaned.
-
Work surfaces in the fume hood should be decontaminated at the end of each procedure.
Waste Disposal
-
Classification: this compound is a halogenated organic compound due to the presence of fluorine.[6][7]
-
Waste Containers: All waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and residual solid, must be disposed of in a designated and clearly labeled "Halogenated Organic Waste" container.[6][8]
-
Container Management: Waste containers should be kept closed except when adding waste, and they must be stored in a designated satellite accumulation area.[8][9]
-
Institutional Protocols: Always follow your institution's specific waste management protocols for the final disposal of chemical waste.[6] Never dispose of organic substances down the laboratory drain.[6]
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- AK Scientific, Inc. (n.d.). 1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 6-(Trifluoromethyl)indole Safety Data Sheet.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Benchchem. (n.d.). Personal protective equipment for handling 7-amino-4-methyl-1H-indole-3-carbonitrile.
- Bucknell University. (2016). Hazardous Waste Segregation.
- PubChem. (n.d.). This compound.
- Alberta College of Pharmacists. (2019). Personal protective equipment in your pharmacy.
- Müller, K., Faeh, C., & Diederich, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
